Product packaging for Ethanol, 2,2'-(octylimino)bis-(Cat. No.:CAS No. 15520-05-5)

Ethanol, 2,2'-(octylimino)bis-

Cat. No.: B098783
CAS No.: 15520-05-5
M. Wt: 217.35 g/mol
InChI Key: QZQNMMLYACBCMJ-UHFFFAOYSA-N
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Description

Ethanol, 2,2'-(octylimino)bis- is a useful research compound. Its molecular formula is C12H27NO2 and its molecular weight is 217.35 g/mol. The purity is usually 95%.
The exact mass of the compound Ethanol, 2,2'-(octylimino)bis- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethanol, 2,2'-(octylimino)bis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanol, 2,2'-(octylimino)bis- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H27NO2 B098783 Ethanol, 2,2'-(octylimino)bis- CAS No. 15520-05-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-hydroxyethyl(octyl)amino]ethanol
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InChI

InChI=1S/C12H27NO2/c1-2-3-4-5-6-7-8-13(9-11-14)10-12-15/h14-15H,2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZQNMMLYACBCMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3065906
Record name N,N-Bis(2-hydroxyethyl)octylamine
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Molecular Weight

217.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name Ethanol, 2,2'-(octylimino)bis-
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CAS No.

15520-05-5
Record name 2,2′-(Octylimino)bis[ethanol]
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Record name N-Caprylyldiethanolamine
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Record name Ethanol, 2,2'-(octylimino)bis-
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Record name N,N-Bis(2-hydroxyethyl)octylamine
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Record name 2,2'-(octylimino)bisethanol
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Record name N-CAPRYLYLDIETHANOLAMINE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethanol, 2,2'-(octylimino)bis-

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethanol, 2,2'-(octylimino)bis-, also known as N-octyldiethanolamine, is a tertiary amine with the chemical formula C₁₂H₂₇NO₂.[1][2][3] This compound consists of an eight-carbon octyl group attached to a diethanolamine head, giving it amphiphilic properties.[1] It is a versatile chemical intermediate with applications primarily in industrial settings, serving as a corrosion inhibitor, pH buffering agent, and surfactant.[1][4] Its high boiling point also classifies it as a low volatile organic compound (VOC), making it a favorable component in various formulations.[1][5] While its primary applications are industrial, this guide provides a comprehensive overview of its chemical and physical properties, experimental determination methods, and synthesis, which may be of interest to professionals in drug development for understanding formulation components or potential excipients.

Chemical and Physical Properties

The chemical and physical properties of Ethanol, 2,2'-(octylimino)bis- are summarized in the table below. These properties are crucial for its application in various formulations and for understanding its behavior in different chemical environments.

PropertyValueReference
Molecular Formula C₁₂H₂₇NO₂[1][2][3]
Molecular Weight 217.35 g/mol [1][2]
CAS Number 15520-05-5[1][3]
Appearance Clear, light brown liquid[6]
Boiling Point 170-180 °C at 4 Torr; 319 °C at 102.1 kPa[6][7]
Density 0.949 ± 0.06 g/cm³ (Predicted)[7]
Water Solubility 1.4 g/L at 20 °C[7]
logP (Octanol-Water Partition Coefficient) 2.82 at 20 °C[7]
pKa 9.0; 14.41 ± 0.10 (Predicted)[1][7]
Flash Point 161 °C at 101.3 kPa[6]
Vapor Pressure 0.008 Pa at 20 °C[7]
Melting Point ≤ -20 °C[6]

Experimental Protocols

The accurate determination of the physicochemical properties of a compound is essential for its characterization and application. Standardized protocols are often employed to ensure reproducibility and comparability of data. Below are detailed methodologies for key experiments used to determine the properties of Ethanol, 2,2'-(octylimino)bis-.

Determination of Boiling Point (OECD 103)

The boiling point is a fundamental physical property of a liquid. The OECD Test Guideline 103 describes several methods for its determination. The ebulliometer method is a common and accurate approach.

  • Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[8][9] The ebulliometer method involves heating the liquid and measuring the temperature of the vapor-liquid equilibrium.

  • Apparatus: An ebulliometer, a calibrated temperature measuring device, a heating source, and a pressure measurement device.

  • Procedure:

    • The ebulliometer is filled with the test substance.

    • The substance is heated, and the temperature and pressure are continuously monitored.

    • The boiling point is recorded as the temperature at which the liquid and vapor phases are in equilibrium under a stable pressure.[8]

  • Data Analysis: The observed boiling point is corrected to standard atmospheric pressure (101.325 kPa).

G cluster_0 Boiling Point Determination (OECD 103) A Fill ebulliometer with Ethanol, 2,2'-(octylimino)bis- B Heat the substance A->B C Monitor temperature and pressure B->C D Record equilibrium temperature C->D E Correct to standard pressure D->E G cluster_0 Water Solubility Determination (OECD 105) A Add excess substance to water B Agitate at constant temperature A->B C Separate undissolved substance (centrifuge/filter) B->C D Analyze concentration of dissolved substance C->D E Report average solubility D->E G cluster_0 Partition Coefficient Determination (OECD 117) A Prepare HPLC system with reverse-phase column B Generate calibration curve with reference compounds A->B C Inject Ethanol, 2,2'-(octylimino)bis- A->C D Measure retention time C->D E Determine logP from calibration curve D->E G cluster_0 Flash Point Determination (ASTM D92) A Fill Cleveland open cup with sample B Heat sample at a controlled rate A->B C Pass test flame over surface periodically B->C D Record temperature of first flash C->D E Correct for barometric pressure D->E G cluster_0 Synthesis of Ethanol, 2,2'-(octylimino)bis- A React Diethanolamine with 1-Bromooctane B Add base to neutralize HBr A->B C Heat reaction mixture B->C D Isolate crude product C->D E Purify by distillation D->E

References

An In-depth Technical Guide to Ethanol, 2,2'-(octylimino)bis-

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound Ethanol, 2,2'-(octylimino)bis-, also known as N-octyldiethanolamine. The document details its molecular structure, chemical and physical properties, synthesis methodologies, and current applications. Particular emphasis is placed on its amphiphilic nature, which underpins its use as a surfactant, corrosion inhibitor, and pH buffering agent in various industrial settings. While direct applications in drug development are not prominent, its properties as a potential drug delivery vehicle and biocide are explored. This guide consolidates quantitative data into accessible tables and provides detailed experimental protocols for its synthesis. Furthermore, logical and experimental workflows are visualized through diagrams to facilitate a deeper understanding of this versatile molecule.

Introduction

Ethanol, 2,2'-(octylimino)bis- is a tertiary amine featuring a hydrophobic octyl chain and a hydrophilic diethanolamine head.[1] This amphiphilic molecular structure imparts unique properties, making it a valuable compound in various chemical industries.[1] Its primary applications are found in metalworking fluids, lubricants, and as a corrosion inhibitor.[1][2][3] This guide aims to provide a detailed technical resource for researchers and professionals, summarizing the key scientific and technical aspects of this compound.

Molecular Structure and Identification

The core structure of Ethanol, 2,2'-(octylimino)bis- consists of a central nitrogen atom bonded to an eight-carbon alkyl chain (octyl group) and two hydroxyethyl groups.

  • IUPAC Name: 2-[2-hydroxyethyl(octyl)amino]ethanol[4]

  • CAS Number: 15520-05-5[1][5][6]

  • Molecular Formula: C₁₂H₂₇NO₂[1][5][6]

  • SMILES: CCCCCCCCN(CCO)CCO[4][5]

  • InChI: 1S/C12H27NO2/c1-2-3-4-5-6-7-8-13(9-11-14)10-12-15/h14-15H,2-12H2,1H3[4]

Physicochemical Properties

The physical and chemical properties of Ethanol, 2,2'-(octylimino)bis- are summarized in the table below. These properties are critical for its application in various formulations.

PropertyValueReference
Molecular Weight 217.35 g/mol [1][4][6]
Appearance Liquid[4]
Boiling Point 170-180 °C (at 4 Torr)[7][8]
Density (Predicted) 0.949 ± 0.06 g/cm³[7]
Water Solubility 1.4 g/L at 20°C[7]
logP 2.82 at 20°C[7]
Vapor Pressure 0.008 Pa at 20°C[7]
pKa (Predicted) 14.41 ± 0.10[7]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of Ethanol, 2,2'-(octylimino)bis-. The following table summarizes key spectroscopic data.

Spectroscopic TechniqueFeatureCharacteristic Value/RegionReference
¹H NMR Chemical Shift (δ) for octyl CH₂1.2–1.5 ppm[1]
Chemical Shift (δ) for N-CH₂2.6–2.8 ppm[1]
Chemical Shift (δ) for CH₂OH3.5–3.7 ppm[1]
FTIR O-H Stretch3200–3600 cm⁻¹ (broad)[1]
C-H Stretch2850–2960 cm⁻¹
N-H Bending1550–1650 cm⁻¹[1]

Synthesis of Ethanol, 2,2'-(octylimino)bis-

The primary synthesis route for Ethanol, 2,2'-(octylimino)bis- is through the N-alkylation of diethanolamine with an octyl halide. This reaction proceeds via a nucleophilic substitution mechanism.

Experimental Protocol: N-alkylation of Diethanolamine

This protocol describes the synthesis of N-octyldiethanolamine from diethanolamine and 1-bromooctane.

Materials:

  • Diethanolamine

  • 1-Bromooctane

  • Anhydrous Sodium Carbonate

  • Anhydrous Ethanol

Procedure:

  • In a 250 mL four-necked flask equipped with a mechanical stirrer, add 0.1 mol of 1-bromooctane, 0.1 mol of diethanolamine, and anhydrous sodium carbonate.

  • Add 100 mL of anhydrous ethanol as the solvent.

  • Heat the reaction mixture to 80°C and maintain for 8 hours with continuous stirring.

  • After the reaction is complete, evaporate a portion of the ethanol.

  • Centrifuge the mixture to remove any residual solid.

  • Evaporate the remaining ethanol under normal pressure.

  • Finally, remove any unreacted raw materials under reduced pressure.

  • Cool the residue to obtain the final product, a light yellow viscous liquid.

Visualizing Synthesis and Applications

The following diagrams illustrate the synthesis pathway and the relationship between the properties and applications of Ethanol, 2,2'-(octylimino)bis-.

Synthesis_Pathway DEA Diethanolamine Reaction N-alkylation (80°C, 8h) DEA->Reaction OctylHalide 1-Bromooctane OctylHalide->Reaction Base Sodium Carbonate Base->Reaction Base Solvent Ethanol Solvent->Reaction Solvent Product Ethanol, 2,2'-(octylimino)bis- Reaction->Product

Synthesis pathway of Ethanol, 2,2'-(octylimino)bis-.

Applications_Relationship Molecule Ethanol, 2,2'-(octylimino)bis- (N-octyldiethanolamine) Amphiphilic Amphiphilic Nature Molecule->Amphiphilic TertiaryAmine Tertiary Amine Group Molecule->TertiaryAmine Hydroxyl Hydroxyl Groups Molecule->Hydroxyl Surfactant Surfactant Amphiphilic->Surfactant CorrosionInhibitor Corrosion Inhibitor Amphiphilic->CorrosionInhibitor Biocide Biocide Amphiphilic->Biocide DrugDelivery Potential Drug Delivery Amphiphilic->DrugDelivery TertiaryAmine->CorrosionInhibitor pHBuffer pH Buffer TertiaryAmine->pHBuffer Lubricant Lubricant Additive Hydroxyl->Lubricant

Relationship between properties and applications.

Applications

The unique molecular structure of Ethanol, 2,2'-(octylimino)bis- leads to a wide range of industrial applications.

  • Corrosion Inhibitor: The amphiphilic nature allows it to form a protective film on metal surfaces, preventing corrosion.[1] The tertiary amine group also contributes to its effectiveness.[3]

  • Surfactant and Emulsifier: The presence of both hydrophobic (octyl chain) and hydrophilic (diethanolamine) moieties enables it to act as a surfactant in various formulations.

  • pH Buffering Additive: In metalworking fluids, it is often used to maintain a stable pH.[1][3]

  • Lubricants and Greases: It is incorporated into lubricants and brake fluids to modify their viscosity and enhance performance.[2]

  • Potential Biocide: Studies have indicated its effectiveness against a range of microorganisms, suggesting its potential use as a biocide.[1]

  • Drug Delivery Systems: Although not a primary application, its amphiphilic properties make it a candidate for investigation in novel drug delivery systems for hydrophobic active pharmaceutical ingredients.[2]

Conclusion

Ethanol, 2,2'-(octylimino)bis- is a multifunctional compound with significant industrial importance. Its synthesis is well-established, and its physicochemical properties are directly linked to its diverse applications. While its role in drug development is currently speculative, its characteristics as a surfactant and potential biocide may offer avenues for future research in pharmaceutical formulations and antimicrobial applications. This guide provides a foundational understanding of this compound for scientists and researchers looking to explore its potential in various fields.

References

An In-depth Technical Guide to the Synthesis of Ethanol, 2,2'-(octylimino)bis-

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary and alternative synthesis pathways for Ethanol, 2,2'-(octylimino)bis-, a tertiary amine with applications in various industrial and pharmaceutical fields. This document details experimental protocols, presents quantitative data in a comparative format, and includes visualizations of the synthetic routes to aid in laboratory-scale and process development.

Introduction

Ethanol, 2,2'-(octylimino)bis-, also known as N-octyldiethanolamine, is a chemical intermediate characterized by a tertiary amine core with an octyl group and two hydroxyethyl substituents. Its amphiphilic nature lends itself to applications as a surfactant, emulsifier, and corrosion inhibitor. In the pharmaceutical industry, it can serve as a precursor for the synthesis of more complex molecules. The selection of a synthetic pathway for this compound depends on factors such as starting material availability, desired purity, scalability, and economic considerations. This guide explores the most common and effective methods for its preparation.

Primary Synthesis Pathway: N-Alkylation of Diethanolamine

The most widely documented and reliable method for the synthesis of Ethanol, 2,2'-(octylimino)bis- is the direct N-alkylation of diethanolamine with an octyl halide, typically 1-bromooctane. This reaction proceeds via a nucleophilic substitution mechanism where the secondary amine of diethanolamine attacks the electrophilic carbon of the octyl halide.

Reaction Scheme

N_Alkylation Diethanolamine Diethanolamine Product Ethanol, 2,2'-(octylimino)bis- Diethanolamine->Product Bromooctane 1-Bromooctane Bromooctane->Product HBr HBr Base K2CO3 Base->Product + Solvent Acetonitrile Heat Reflux

Caption: N-Alkylation of Diethanolamine with 1-Bromooctane.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of Ethanol, 2,2'-(octylimino)bis- via N-alkylation:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diethanolamine (1.5 eq), anhydrous potassium carbonate (2.0 eq), and acetonitrile as the solvent.

  • Addition of Alkyl Halide: While stirring, add 1-bromooctane (1.0 eq) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and byproduct salts. Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water to remove any remaining salts and unreacted diethanolamine.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography.

Quantitative Data
ParameterValue
Reactants
Diethanolamine1.5 equivalents
1-Bromooctane1.0 equivalent
Potassium Carbonate2.0 equivalents
Solvent Acetonitrile
Temperature Reflux (~82°C)
Reaction Time 12-24 hours
Yield 85-95% (reported)
Purity >95% (after purification)

Alternative Synthesis Pathway: Reductive Amination

An alternative route to Ethanol, 2,2'-(octylimino)bis- involves the reductive amination of octanal (octyl aldehyde) with diethanolamine. This one-pot reaction first forms an iminium ion intermediate, which is then reduced in situ to the desired tertiary amine. This method avoids the use of alkyl halides.

Reaction Scheme

Reductive_Amination Diethanolamine Diethanolamine Intermediate [Iminium Ion] Diethanolamine->Intermediate Octanal Octanal Octanal->Intermediate Product Ethanol, 2,2'-(octylimino)bis- Intermediate->Product ReducingAgent Reducing Agent (e.g., NaBH3CN) ReducingAgent->Product + Solvent Methanol

Caption: Reductive Amination of Octanal with Diethanolamine.

General Experimental Protocol

The following is a general procedure that can be adapted for the reductive amination of octanal with diethanolamine:

  • Reaction Setup: In a round-bottom flask, dissolve diethanolamine (1.2 eq) and octanal (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Formation of Iminium Ion: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate. The formation can be accelerated by the addition of a catalytic amount of a weak acid (e.g., acetic acid).

  • Reduction: Cool the reaction mixture in an ice bath. Cautiously add a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), in portions. These reducing agents are preferred as they are selective for the iminium ion over the aldehyde.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.

  • Work-up: Quench the reaction by carefully adding water or a dilute acid solution. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Quantitative Data (Estimated)
ParameterValue
Reactants
Diethanolamine1.2 equivalents
Octanal1.0 equivalent
Reducing Agent1.5 equivalents
Solvent Methanol or Ethanol
Temperature 0°C to Room Temperature
Reaction Time 12-24 hours
Yield 70-85% (typical for reductive amination)
Purity >95% (after purification)

Alternative Synthesis Pathway: Reaction with Epoxide

Another potential synthetic route is the ring-opening of an octyl epoxide, such as 1,2-epoxyoctane, with diethanolamine. The nitrogen atom of diethanolamine acts as a nucleophile, attacking one of the electrophilic carbons of the epoxide ring, leading to the formation of the desired product. This method is atom-economical as it avoids the formation of salt byproducts.

Reaction Scheme

Epoxide_Ring_Opening Diethanolamine Diethanolamine Product Ethanol, 2,2'-(octylimino)bis- Diethanolamine->Product Epoxyoctane 1,2-Epoxyoctane Epoxyoctane->Product Catalyst Lewis Acid (optional) Heat Heat

N-Octyldiethanolamine: A Comprehensive Technical Overview of its Physical Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-octyldiethanolamine, a tertiary amine with the chemical formula C₁₂H₂₇NO₂, is a versatile compound utilized in various industrial applications, including as a pH buffering agent and corrosion inhibitor in metalworking fluids.[1] This technical guide provides a detailed summary of its core physical and chemical properties, compiled from various scientific sources.

Core Physical and Chemical Properties

N-octyldiethanolamine is a liquid at ambient temperature.[2] Key identifying information and its primary physical characteristics are summarized in the tables below.

Table 1: General and Chemical Properties

PropertyValueSource(s)
Chemical Name 2,2'-(Octylimino)bisethanol[1]
Synonyms N-Caprylyldiethanolamine, N,N-Bis(2-hydroxyethyl)octylamine[2]
CAS Number 15520-05-5[2][3]
Molecular Formula C₁₂H₂₇NO₂[2]
Molecular Weight 217.35 g/mol [2]

Table 2: Physical Characteristics

PropertyValueConditionsSource(s)
Physical State LiquidAmbient[2]
Boiling Point 319 °Cat 1 atm[3]
170-180 °Cat 4 Torr[4]
Melting Point Not available-
Density 0.949 g/cm³-[4]
Flash Point 150.5 °C-[4]
Vapor Pressure 4.9 x 10⁻⁶ mmHgat 25 °C[4]
Refractive Index 1.474-[4]
Solubility Soluble in mineral oils, alcohols, and esters. Dispersible in water.-[3]

Experimental Protocols

For instance, the boiling point of liquid chemicals can be determined using methods such as ASTM D1078. Density is typically measured using a pycnometer or a digital density meter. Flash point can be determined using a Pensky-Martens closed-cup tester (ASTM D93) or a similar apparatus. Vapor pressure can be measured using a static or dynamic method, such as the isoteniscope method. The refractive index is commonly determined using an Abbe refractometer.

The general workflow for determining these properties would involve:

  • Sample Preparation: Ensuring the N-octyldiethanolamine sample is pure and free of contaminants.

  • Instrumentation Setup and Calibration: Setting up the appropriate instrument (e.g., viscometer, density meter) and calibrating it with known standards.

  • Measurement: Performing the measurement according to the standardized protocol, often at controlled temperatures.

  • Data Analysis: Recording and analyzing the data to determine the physical property.

Below is a generalized workflow for determining the physical properties of a liquid amine like N-octyldiethanolamine.

G General Experimental Workflow for Physical Property Determination cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis sample_prep Sample Purification and Preparation instrument_setup Instrument Setup and Calibration sample_prep->instrument_setup Purified Sample measurement Perform Measurement (e.g., ASTM, OECD methods) instrument_setup->measurement Calibrated Instrument data_recording Data Recording measurement->data_recording Raw Data data_analysis Data Analysis and Property Calculation data_recording->data_analysis reporting Reporting of Results data_analysis->reporting

Caption: General workflow for determining physical properties.

Logical Relationships in Physical Properties

The physical properties of N-octyldiethanolamine are interconnected. For example, its relatively high boiling point and low vapor pressure are indicative of strong intermolecular forces, likely hydrogen bonding due to the presence of the hydroxyl groups. Its solubility profile, being soluble in organic solvents and dispersible in water, reflects the dual nature of its long alkyl chain (hydrophobic) and the diethanolamine head group (hydrophilic).

G Interrelation of N-octyldiethanolamine's Physical Properties MolecularStructure Molecular Structure (C12H27NO2) IntermolecularForces Intermolecular Forces (Hydrogen Bonding, van der Waals) MolecularStructure->IntermolecularForces Hydrophobicity Hydrophobic Octyl Chain MolecularStructure->Hydrophobicity Hydrophilicity Hydrophilic Diethanolamine Head MolecularStructure->Hydrophilicity BoilingPoint High Boiling Point (319 °C) IntermolecularForces->BoilingPoint VaporPressure Low Vapor Pressure (4.9E-06 mmHg) IntermolecularForces->VaporPressure Solubility Solubility Profile (Soluble in organics, dispersible in water) Hydrophobicity->Solubility Hydrophilicity->Solubility

Caption: Relationship between molecular structure and physical properties.

References

An In-depth Technical Guide to Ethanol, 2,2'-(octylimino)bis- (CAS: 15520-05-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethanol, 2,2'-(octylimino)bis-, also known as N-octyldiethanolamine, a versatile tertiary amine with a range of industrial and potential research applications. This document consolidates key data on its chemical and physical properties, spectroscopic information, and safety and handling guidelines. Detailed experimental protocols for its synthesis are provided, and its established roles as a corrosion inhibitor, surfactant, and pH buffering agent are discussed. Furthermore, this guide explores its biocidal and antimicrobial properties, proposing a mechanism of action based on its amphiphilic nature.

Chemical Identification and Properties

Ethanol, 2,2'-(octylimino)bis- is an organic compound with the chemical formula C₁₂H₂₇NO₂.[1][2][3][4] Its structure features a central tertiary amine with an octyl group and two ethanol substituents, imparting both hydrophobic and hydrophilic characteristics to the molecule.[1] This amphiphilic nature is key to its diverse applications.[1]

Table 1: Chemical Identifiers

IdentifierValue
CAS Number15520-05-5[1][2][3][4][5][6][7]
Molecular FormulaC₁₂H₂₇NO₂[1][2][3][4]
Molecular Weight217.35 g/mol [1][2][7]
IUPAC Name2-[(2-Hydroxyethyl)(octyl)amino]ethan-1-ol[2]
SynonymsN-octyldiethanolamine, 2,2'-(Octylimino)diethanol, Bis(2-hydroxyethyl)octylamine, Diethanoloctylamine
InChI KeyQZQNMMLYACBCMJ-UHFFFAOYSA-N[1][2]
Canonical SMILESCCCCCCCCN(CCO)CCO[2][3]

Table 2: Physical and Chemical Properties

PropertyValue
Physical StateLiquid[8]
AppearanceColorless to light brown liquid[5][8]
Boiling Point319 °C at 102.1 kPa[8][9]
Flash Point161 °C at 101.3 kPa[8]
Density0.949 g/cm³[4][10]
Water Solubility1.4 g/L at 20 °C[4]
logP1.63350[4][10]
pKa14.41 ± 0.10 (Predicted)[4]
Vapor Pressure0.008 Pa at 20 °C[4]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of Ethanol, 2,2'-(octylimino)bis-.

Table 3: Spectroscopic Data

TechniqueDescription of Key Features
¹H NMR (CDCl₃) δ 4.22 (brs, 2H, -OH), 3.86 (t, 4H, J = 5 Hz, -CH₂OH), 3.10 (t, 4H, J = 4.5 Hz, -CH₂N-CH₂-), 2.94 (t, 2H, J = 8 Hz, -N-CH₂-), 1.69-1.60 (m, 2H, -CH₂-), 1.30-1.25 (m, 10H, -CH₂-), 0.87 (t, 3H, J = 7 Hz, -CH₃)[5]
FTIR A broad absorption band in the region of 3200–3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl groups. An N-H bending vibration may also be observed between 1550–1650 cm⁻¹.[1]

Synthesis and Experimental Protocols

The primary synthetic route to Ethanol, 2,2'-(octylimino)bis- involves the nucleophilic substitution of a haloalkane by diethanolamine.[5]

Synthesis of Ethanol, 2,2'-(octylimino)bis- from 1-Bromooctane and Diethanolamine

This procedure details the synthesis via the alkylation of diethanolamine with 1-bromooctane.[5]

Experimental Protocol:

  • Reactant Preparation: To a 100 mL round-bottom flask, add 1-bromooctane (3.0 g, 15.0 mmol), diethanolamine (2.4 g, 22.8 mmol), and anhydrous potassium carbonate (4.28 g, 31.0 mmol).[5]

  • Solvent Addition: Add 40 mL of acetonitrile to the flask.[5]

  • Reaction: The reaction mixture is refluxed for 12 hours under a nitrogen atmosphere.[5]

  • Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then taken up in dichloromethane and washed with water. The organic phase is dried over anhydrous sodium sulfate.[5]

  • Purification: The crude product is purified by column chromatography on silica gel using a dichloromethane/methanol eluent system to yield the pure product as a colorless oil.[5]

G Synthesis Workflow of Ethanol, 2,2'-(octylimino)bis- cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Bromooctane 1-Bromooctane ReactionMix Acetonitrile Reflux, 12h, N₂ Bromooctane->ReactionMix Diethanolamine Diethanolamine Diethanolamine->ReactionMix K2CO3 K₂CO₃ K2CO3->ReactionMix Concentration Concentration ReactionMix->Concentration Cooling Extraction DCM Extraction Concentration->Extraction Drying Drying (Na₂SO₄) Extraction->Drying Purification Column Chromatography Drying->Purification Product Pure Product Purification->Product

Caption: Synthesis workflow for Ethanol, 2,2'-(octylimino)bis-.

Applications and Mechanisms of Action

Ethanol, 2,2'-(octylimino)bis- has several established industrial applications and exhibits interesting biological activity.

Industrial Applications
  • Corrosion Inhibitor: It is utilized as a corrosion inhibitor, particularly in metalworking fluids.[1] Its ability to form a protective film on metal surfaces is attributed to the lone pair of electrons on the nitrogen atom and the polar hydroxyl groups.

  • pH Buffering Agent: In emulsifiable metalworking fluid formulations, it acts as a pH buffering additive.[1][9]

  • Surfactant and Emulsifier: Its amphiphilic structure, with a hydrophobic octyl chain and a hydrophilic diethanolamine head, makes it an effective surfactant and emulsifier.[1]

  • Intermediate in Organic Synthesis: The hydroxyl groups can undergo esterification, and the tertiary amine can participate in various organic transformations, making it a useful synthetic intermediate.[1][2]

Biocidal and Antimicrobial Activity

Ethanol, 2,2'-(octylimino)bis- has demonstrated significant antimicrobial activity against a range of bacteria and fungi.[1] The proposed mechanism of action for its biocidal activity is the disruption of microbial cell membranes.[1] The hydrophobic octyl tail is thought to intercalate into the lipid bilayer of the cell membrane, while the hydrophilic diethanolamine head remains at the surface. This disrupts the membrane's integrity, leading to leakage of cellular contents and ultimately cell death.[1]

G Proposed Mechanism of Microbial Membrane Disruption cluster_membrane Microbial Cell Membrane cluster_compound Ethanol, 2,2'-(octylimino)bis- LipidBilayer Lipid Bilayer Disruption Membrane Disruption LipidBilayer->Disruption HydrophobicTail Hydrophobic Octyl Tail HydrophobicTail->LipidBilayer Intercalation HydrophilicHead Hydrophilic Diethanolamine Head HydrophilicHead->LipidBilayer Interaction with Surface CellDeath Cell Death Disruption->CellDeath Leakage of Cellular Contents

Caption: Proposed mechanism of microbial membrane disruption.

Safety and Handling

Ethanol, 2,2'-(octylimino)bis- is classified as harmful if swallowed, causes skin irritation, and causes serious eye damage.[11][12][13]

Table 4: GHS Hazard Information

Hazard ClassHazard Statement
Acute toxicity, oral (Category 4)H302: Harmful if swallowed[2][11][13]
Skin corrosion/irritation (Category 2)H315: Causes skin irritation[2][11][13]
Serious eye damage/eye irritation (Category 1)H318: Causes serious eye damage[11]

Handling Precautions:

  • Wear protective gloves, protective clothing, eye protection, and face protection.[8][12]

  • Wash skin thoroughly after handling.[8][12]

  • Do not eat, drink, or smoke when using this product.[8][12]

  • Use in a well-ventilated area.[8]

First Aid Measures:

  • If swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[8][14]

  • If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention.[8]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[8]

Conclusion

Ethanol, 2,2'-(octylimino)bis- (CAS 15520-05-5) is a multifunctional chemical with significant utility in industrial applications, primarily as a corrosion inhibitor, pH buffer, and surfactant. Its amphiphilic nature also confers notable antimicrobial properties, suggesting potential for further research and development in biocidal formulations. This guide has provided a consolidated resource of its chemical and physical properties, a detailed synthetic protocol, and an overview of its mechanisms of action and safety considerations to aid researchers and professionals in their work with this compound.

References

Amphiphilic properties of N-octyldiethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Amphiphilic Properties of N-Octyldiethanolamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the amphiphilic properties of N-octyldiethanolamine. N-octyldiethanolamine is a nonionic surfactant with significant potential in various scientific and industrial applications, including drug delivery, emulsion formulation, and as a corrosion inhibitor. This document details its synthesis, core amphiphilic characteristics, methods for experimental determination of these properties, and its role in pharmaceutical sciences.

Introduction to N-Octyldiethanolamine

N-octyldiethanolamine belongs to the class of N-alkyl diethanolamines, which are amphiphilic molecules.[1] Its structure consists of a polar diethanolamine head group and a nonpolar eight-carbon alkyl tail (n-octyl group).[1] This configuration imparts surface-active properties, allowing it to self-assemble in aqueous solutions into organized supramolecular structures known as micelles.[1] This process is fundamental to its function in solubilizing hydrophobic substances and forming stable emulsions.[1]

Synthesis of N-Octyldiethanolamine

The synthesis of N-alkyl diethanolamines can be accomplished via several chemical routes. A prevalent laboratory-scale method is the nucleophilic substitution reaction between diethanolamine and an alkyl bromide (in this case, 1-bromooctane).[1] In this reaction, the secondary amine of diethanolamine functions as a nucleophile, attacking the electrophilic carbon of the 1-bromooctane and displacing the bromide ion to form the N-C bond.[1] The reaction is typically conducted in the presence of a base to neutralize the hydrobromic acid formed as a byproduct.[1]

Core Amphiphilic Properties

The defining characteristic of a surfactant is its behavior at interfaces and its ability to form micelles above a certain concentration. This behavior is quantified by several key parameters.

Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which micelles spontaneously form.[2] Below the CMC, surfactant molecules exist predominantly as monomers in the solution and at the air-water interface.[2] Above the CMC, additional surfactant molecules aggregate to form micelles in the bulk solution, and properties like surface tension remain relatively constant.[1][2]

Data Presentation: Physicochemical Properties of N-Alkyl Diethanolamines

PropertyN-Octyldiethanolamine (C8)N-Lauryldiethanolamine (C12)
Molecular Formula C₁₂H₂₇NO₂C₁₆H₃₅NO₂
Molecular Weight 217.35 g/mol 273.46 g/mol
Critical Micelle Concentration (CMC) (mM) Data not found (Estimated*)0.63[1]
Hydrophilic-Lipophilic Balance (HLB) (Calculated) ~11.5 (Griffin's Method**)-
  • Estimation: The CMC generally decreases by approximately an order of magnitude for every two methylene groups added to the alkyl chain.[1] Given the CMC of the C12 analogue is 0.63 mM, the CMC for the C8 version would be expected to be significantly higher. ** Griffin's Method Calculation: HLB = 20 * (Mh / M), where Mh is the molecular mass of the hydrophilic portion (diethanolamine head, C₄H₁₁NO₂ = 105.14 g/mol ) and M is the total molecular mass (217.35 g/mol ). HLB = 20 * (105.14 / 217.35) ≈ 9.68. Using an alternative calculation based on group contributions (Davies' method) can yield different results. An HLB value between 8 and 16 suggests utility as an oil-in-water (O/W) emulsifier.[3]

Micelle Formation and Aggregation

The formation of micelles is a thermodynamically driven process of self-organization. The number of individual surfactant molecules that aggregate to form a single micelle is known as the aggregation number (N).[4] This value, along with the micelle's size and shape, is influenced by the surfactant's molecular structure, concentration, temperature, and the ionic strength of the medium.[5][6] For many non-ionic surfactants, micelles are often modeled as spherical or ellipsoidal structures with a hydrophobic core and a hydrophilic shell.[5]

Diagram of a surfactant micelle.

Experimental Protocols

Precise determination of the amphiphilic properties of N-octyldiethanolamine requires specific experimental techniques.

Determination of CMC by Surface Tensiometry

This is a direct and widely used method for determining the CMC.[1] The surface tension of a surfactant solution decreases as the concentration of the surfactant increases until the CMC is reached, after which it remains relatively constant.[1]

Methodology:

  • Preparation of Solutions: Prepare a stock solution of N-octyldiethanolamine in deionized water. Create a series of dilutions with accurately known concentrations, spanning a range expected to include the CMC.

  • Instrumentation: Use a surface tensiometer, commonly employing the Wilhelmy plate or du Noüy ring method.[7] Ensure the platinum plate or ring is meticulously cleaned (e.g., by flaming) before each measurement to remove contaminants.

  • Measurement:

    • Calibrate the instrument with deionized water.

    • Measure the surface tension of each diluted solution, starting from the lowest concentration.

    • Allow the system to equilibrate at a constant temperature (e.g., 25°C) before each reading.

  • Data Analysis: Plot the surface tension (mN/m) as a function of the logarithm of the surfactant concentration. The data will typically show two linear regions. The point of intersection of these two lines is the CMC.[2]

G prep Prepare Surfactant Solutions (Serial Dilutions) instr Calibrate Tensiometer (e.g., Wilhelmy Plate) prep->instr measure Measure Surface Tension of each dilution instr->measure plot Plot Surface Tension vs. log(Concentration) measure->plot analyze Identify Intersection Point of two linear regions plot->analyze cmc Determine CMC analyze->cmc G cluster_membrane Cell Membrane cluster_cell Cytoplasm receptor Receptor endosome Early Endosome receptor->endosome Endocytosis (Clathrin/Caveolae) lysosome Late Endosome / Lysosome (pH drop) endosome->lysosome Trafficking release Drug Release lysosome->release Micelle Disassembly micelle Drug-Loaded Micelle micelle->receptor Binding

References

Spectroscopic Profile of N-octyldiethanolamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of NMR and IR Spectroscopic Data for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-octyldiethanolamine, a tertiary amine with increasing relevance in various scientific and industrial fields. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development by presenting detailed Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, experimental protocols, and a visual representation of the analytical workflow.

Introduction to N-octyldiethanolamine

N-octyldiethanolamine (CAS No. 15520-05-5) is an organic compound featuring a tertiary amine with an octyl group and two hydroxyethyl substituents.[1][2] Its amphiphilic nature, possessing both hydrophobic (the octyl chain) and hydrophilic (the diethanolamine moiety) characteristics, makes it a subject of interest for applications such as surfactants, emulsifiers, and corrosion inhibitors. A thorough understanding of its molecular structure, achievable through spectroscopic methods like NMR and IR, is paramount for its application and development in various chemical and pharmaceutical contexts.

Spectroscopic Data

The following sections present the available ¹H NMR, ¹³C NMR, and FTIR spectroscopic data for N-octyldiethanolamine. The data has been compiled from various sources and is presented in a structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

The ¹H NMR spectrum of N-octyldiethanolamine exhibits characteristic signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Table 1: ¹H NMR Spectroscopic Data for N-octyldiethanolamine [1]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
4.22br s2H-OH
3.86t4H-N(CH₂CH₂ OH)₂
3.10t4H-N(CH₂ CH₂OH)₂
2.94t2H-CH₂ -(CH₂)₆CH₃
1.69-1.60m2H-CH₂CH₂ (CH₂)₅CH₃
1.30-1.25m10H-CH₂(CH₂)₅CH₃
0.87t3H-CH₃

t = triplet, m = multiplet, br s = broad singlet

Table 2: Predicted ¹³C NMR Chemical Shifts for N-octyldiethanolamine

Predicted Chemical Shift (δ, ppm)Assignment
~60-N(CH₂CH₂ OH)₂
~55-N(CH₂ CH₂OH)₂
~52-CH₂ -(CH₂)₆CH₃
~32-CH₂(CH₂)₅CH₂ CH₃
~29-CH₂(CH₂ )₄CH₂CH₃
~27-CH₂CH₂ (CH₂)₅CH₃
~23-CH₂ CH₃
~14-CH₃

Note: These are predicted values and may differ from experimental results.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The FTIR spectrum of N-octyldiethanolamine is expected to show characteristic absorption bands for O-H, C-H, and C-N bonds. As a tertiary amine, it will lack the N-H stretching vibrations typically seen in primary and secondary amines.[3]

Table 3: Characteristic FTIR Absorption Bands for N-octyldiethanolamine [3]

Wavenumber (cm⁻¹)VibrationFunctional Group
3600-3200 (broad)O-H stretchHydroxyl (-OH)
2955-2850C-H stretchAlkyl (-CH₂, -CH₃)
1465C-H bendAlkyl (-CH₂)
1375C-H bendAlkyl (-CH₃)
1250-1000C-N stretchTertiary amine
1050C-O stretchPrimary alcohol

Experimental Protocols

The following are generalized protocols for acquiring NMR and IR spectra of N-octyldiethanolamine, based on standard laboratory practices for similar compounds.

NMR Spectroscopy Protocol

Sample Preparation:

  • Weigh approximately 10-20 mg of N-octyldiethanolamine into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved.

Instrumentation and Data Acquisition:

  • The ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

  • For ¹H NMR, the acquisition parameters may include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • For ¹³C NMR, a proton-decoupled experiment is typically performed with a spectral width of 0-220 ppm. A longer relaxation delay (e.g., 5-10 seconds) and a larger number of scans are generally required due to the low natural abundance of the ¹³C isotope.

FTIR Spectroscopy Protocol

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small drop of liquid N-octyldiethanolamine directly onto the center of the ATR crystal.

  • If the instrument has a pressure arm, apply gentle and consistent pressure to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

  • Record a background spectrum of the clean, empty ATR crystal.

  • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

  • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like N-octyldiethanolamine.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis cluster_results Results & Interpretation Sample N-octyldiethanolamine Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Place on ATR Crystal Sample->Prep_IR NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec FTIR_Spec FTIR Spectrometer Prep_IR->FTIR_Spec Process_NMR Process NMR Data (FT, Phasing, Baseline Correction) NMR_Spec->Process_NMR Process_IR Process IR Data (Background Subtraction) FTIR_Spec->Process_IR Analyze_NMR Analyze NMR Spectra (Chemical Shifts, Integration, Multiplicity) Process_NMR->Analyze_NMR Analyze_IR Analyze IR Spectrum (Peak Identification) Process_IR->Analyze_IR Structure Molecular Structure Confirmation Analyze_NMR->Structure Purity Purity Assessment Analyze_NMR->Purity Analyze_IR->Structure

A generalized workflow for the spectroscopic analysis of a chemical compound.

This guide provides foundational spectroscopic information for N-octyldiethanolamine. Researchers are encouraged to perform their own analyses to confirm these findings and to further explore the properties and applications of this versatile compound.

References

"Ethanol, 2,2'-(octylimino)bis-" material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethanol, 2,2'-(octylimino)bis-, also known as N-octyldiethanolamine, is a tertiary amine with a distinct molecular structure that imparts amphiphilic properties. This technical guide provides a comprehensive overview of its material safety data, physicochemical properties, and key applications, with a focus on its roles as a corrosion inhibitor and surfactant. The information presented is intended for researchers, scientists, and professionals in drug development who may encounter or consider this compound in their work.

Chemical and Physical Properties

Ethanol, 2,2'-(octylimino)bis- is a clear, light brown liquid at room temperature.[1] Its key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₂H₂₇NO₂[1][2][3]
Molecular Weight 217.35 g/mol [2]
CAS Number 15520-05-5[3]
Appearance Clear, light brown liquid[1]
Boiling Point 170-180 °C @ 4 Torr[1]
Flash Point 150.5 °C[1]
Density 0.949 g/cm³[1]
Vapor Pressure 4.9E-06 mmHg at 25°C[1]
Refractive Index 1.474[1]
Water Solubility 1.4 g/L at 20°C
LogP (Octanol-Water Partition Coefficient) 2.3[1]

Material Safety and Toxicological Data

Understanding the safety profile of a chemical is paramount for its handling and application. The following tables summarize the key toxicological data and hazard classifications for Ethanol, 2,2'-(octylimino)bis-.

Toxicological Summary
EndpointResultSpeciesMethodReference
Acute Oral Toxicity LD50: >2000 mg/kg bwRatSimilar to OECD TG 401
Acute Dermal Toxicity LD50: >2000 mg/kg bwRatOECD TG 402
Skin Irritation/Corrosion Slightly irritatingRabbitOECD TG 404
Serious Eye Damage/Irritation Causes serious eye damageNot specifiedNot specified
Respiratory or Skin Sensitization Not a sensitizerNot specifiedNot specified
Germ Cell Mutagenicity No data available
Carcinogenicity No data available
Reproductive Toxicity No data available
GHS Hazard Classification
Hazard ClassHazard CategoryHazard Statement
Acute toxicity, OralCategory 4H302: Harmful if swallowed
Skin corrosion/irritationCategory 2H315: Causes skin irritation
Serious eye damage/eye irritationCategory 1H318: Causes serious eye damage

Applications and Experimental Protocols

The unique chemical structure of Ethanol, 2,2'-(octylimino)bis-, with its hydrophobic octyl chain and hydrophilic diethanolamine head, makes it a versatile molecule with several industrial and research applications.

Corrosion Inhibition

Ethanol, 2,2'-(octylimino)bis- is recognized for its utility as a corrosion inhibitor, particularly in metalworking fluids where it also acts as a pH buffering additive.[4] The mechanism of inhibition involves the adsorption of the molecule onto the metal surface, forming a protective barrier against corrosive agents.

A Ethanol, 2,2'-(octylimino)bis- in corrosive medium B Adsorption of polar head group (diethanolamine) onto metal surface A->B C Formation of a self-assembled hydrophobic layer (octyl chains) B->C D Protective barrier formation C->D E Inhibition of anodic and cathodic reactions D->E F Reduced Corrosion Rate E->F

Caption: Mechanism of corrosion inhibition by Ethanol, 2,2'-(octylimino)bis-.

  • Coupon Preparation: Mild steel coupons are mechanically polished with various grades of emery paper, rinsed with distilled water, degreased with a solvent like acetone, and dried.

  • Initial Weighing: The initial weight of each coupon is accurately recorded using an analytical balance.

  • Inhibitor Solution Preparation: A corrosive medium (e.g., 1M HCl) is prepared, and various concentrations of Ethanol, 2,2'-(octylimino)bis- are added to create the test solutions. A blank solution without the inhibitor is also prepared.

  • Immersion: The prepared coupons are immersed in the respective test solutions for a specified period (e.g., 24 hours) at a constant temperature.

  • Coupon Cleaning: After immersion, the coupons are removed, cleaned to remove corrosion products (e.g., using a specific acid inhibitor solution), rinsed with distilled water and acetone, and then dried.

  • Final Weighing: The final weight of each coupon is recorded.

  • Calculation of Inhibition Efficiency (IE%): IE% = [(W₀ - Wᵢ) / W₀] x 100 Where W₀ is the weight loss of the coupon in the blank solution and Wᵢ is the weight loss of the coupon in the inhibitor solution.

Surfactant Properties

The amphiphilic nature of Ethanol, 2,2'-(octylimino)bis- allows it to act as a surfactant, reducing surface tension at interfaces. This property is utilized in various formulations, including personal care products.[4]

The Critical Micelle Concentration (CMC) is a key characteristic of a surfactant, representing the concentration at which micelles begin to form. A common method to determine CMC is by measuring the surface tension of solutions with varying surfactant concentrations.

cluster_prep Solution Preparation cluster_measurement Surface Tension Measurement cluster_analysis Data Analysis A Prepare a stock solution of Ethanol, 2,2'-(octylimino)bis- B Create a series of dilutions with varying concentrations A->B C Measure the surface tension of each dilution using a tensiometer B->C D Plot surface tension vs. logarithm of concentration C->D E Identify the point of inflection in the curve D->E F The concentration at the inflection point is the CMC E->F

Caption: Workflow for determining the Critical Micelle Concentration (CMC).

Potential Biological Activity

While direct studies on the biological activity of Ethanol, 2,2'-(octylimino)bis- are limited in publicly available literature, research on structurally similar N-alkyldiethanolamines suggests potential antimicrobial properties. For instance, some of these compounds have been shown to have activity against various microorganisms.[4] This suggests a potential area for further investigation, particularly for applications in drug development or as biocides.

Synthesis

A general method for the synthesis of N-alkyldiethanolamines involves the N-alkylation of diethanolamine.

A Reactants: Diethanolamine 1-Octyl Halide (e.g., 1-bromooctane) D Nucleophilic Substitution (SN2) A->D B Solvent (e.g., Ethanol) B->D C Reaction Conditions: Heat, Stirring C->D E Formation of N-octyldiethanolamine D->E F Purification (e.g., Distillation) E->F G Final Product: Ethanol, 2,2'-(octylimino)bis- F->G

Caption: General synthesis pathway for N-octyldiethanolamine.

Conclusion

Ethanol, 2,2'-(octylimino)bis- is a versatile chemical with established applications as a corrosion inhibitor and surfactant. Its safety profile indicates it is harmful if swallowed and causes serious eye damage and skin irritation, necessitating appropriate handling procedures. While its potential in the realm of biological applications, particularly for drug development, is suggested by the activity of related compounds, further research is required to fully elucidate its properties and potential uses in this field. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and professionals working with this compound. It is important to note that for specific applications, further empirical studies are essential to determine optimal conditions and performance.

References

Potential Research Areas for Ethanol, 2,2'-(octylimino)bis-: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethanol, 2,2'-(octylimino)bis-, also known as N-octyldiethanolamine, is a tertiary amine with a distinct molecular structure that imparts amphiphilic properties. This technical guide provides a comprehensive overview of its known characteristics and outlines promising avenues for future research. The document summarizes its potential as an antimicrobial agent, corrosion inhibitor, and surfactant, providing detailed experimental protocols for validation. Furthermore, it delves into hypothetical signaling pathways that could be modulated by this compound, offering a roadmap for investigation in drug development and cellular biology. This guide is intended to serve as a foundational resource for researchers interested in exploring the scientific and therapeutic potential of N-octyldiethanolamine.

Chemical and Physical Properties

Ethanol, 2,2'-(octylimino)bis- is a tertiary amine featuring an eight-carbon alkyl chain (octyl) attached to a diethanolamine head group. This structure gives the molecule both hydrophobic (the octyl tail) and hydrophilic (the diethanolamine head) characteristics, making it an amphiphilic compound.

Table 1: Physicochemical Properties of Ethanol, 2,2'-(octylimino)bis-

PropertyValueReference
CAS Number 15520-05-5[1]
Molecular Formula C₁₂H₂₇NO₂[1]
Molecular Weight 217.35 g/mol [2]
Appearance Liquid[3]
Boiling Point 170-180 °C (at 4 Torr)[4]
Density 0.949 ± 0.06 g/cm³ (Predicted)[4]
Water Solubility 1.4 g/L at 20°C[4]
LogP 2.82 at 20°C[4]
pKa 14.41 ± 0.10 (Predicted)[4]

Potential Research Areas and Applications

The unique chemical structure of Ethanol, 2,2'-(octylimino)bis- suggests several areas for in-depth research, particularly in the fields of microbiology, materials science, and drug development.

Antimicrobial Activity

The amphiphilic nature of N-octyldiethanolamine suggests it may possess antimicrobial properties by disrupting the cell membranes of microorganisms. The hydrophobic octyl tail could intercalate into the lipid bilayer, while the hydrophilic diethanolamine head group interacts with the aqueous environment, leading to membrane destabilization and cell lysis. Research on related N-alkyl compounds has shown that antimicrobial activity is often dependent on the length of the alkyl chain.

Table 2: Antimicrobial Activity of Structurally Related N-Alkyl Compounds

CompoundOrganismMIC (μM)Reference
N-C₈ BetaineS. aureus23,000[5]
E. coli12,000[5]
N-C₁₄ Amine OxideE. coli31[5]
N-C₁₆ BetaineS. aureus61[5]
E. coli120[5]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.

Surfactant Properties and Critical Micelle Concentration (CMC)

Table 3: Critical Micelle Concentration of a Related N-Alkyl Diethanolamine

CompoundCMC (mM)Reference
N-Lauryldiethanolamine (C12)Not specified, but stated as known[6]
Corrosion Inhibition

Tertiary amines are known to be effective corrosion inhibitors for various metals and alloys.[7] They function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. The nitrogen and oxygen atoms in the diethanolamine head group of N-octyldiethanolamine can act as adsorption centers, while the hydrophobic octyl tail enhances the protective barrier. Studies on a polyurethane based on N-tert-butyl diethanolamine have demonstrated significant corrosion inhibition efficiency.[8]

Table 4: Corrosion Inhibition Efficiency of a Structurally Related Polymer

InhibitorConcentrationTemperature (°C)Inhibition Efficiency (%)Reference
Polyurethane based on N-tert-butyl diethanolamine500 ppm2589.5[8]
500 ppm5083.2[8]
500 ppm7549.6[8]

Potential Signaling Pathways for Investigation

While no direct evidence links Ethanol, 2,2'-(octylimino)bis- to specific signaling pathways, its structural components suggest potential interactions that warrant investigation, particularly in the context of drug development.

Interference with Choline Metabolism

The diethanolamine head group is structurally similar to choline. It is known that diethanolamine can be taken up by cells and phosphorylated, potentially interfering with choline metabolism and the synthesis of phosphatidylcholine, a crucial component of cell membranes.[9] This could have downstream effects on signaling pathways that are dependent on membrane integrity and lipid-derived second messengers.

Ethanol_2_2_octylimino_bis Ethanol, 2,2'-(octylimino)bis- Cellular_Uptake Cellular Uptake Ethanol_2_2_octylimino_bis->Cellular_Uptake Diethanolamine_Metabolism Diethanolamine Metabolism Cellular_Uptake->Diethanolamine_Metabolism Choline_Kinase Choline Kinase Inhibition (Hypothetical) Diethanolamine_Metabolism->Choline_Kinase Phosphatidylcholine_Synthesis Decreased Phosphatidylcholine Synthesis Choline_Kinase->Phosphatidylcholine_Synthesis Signaling_Alterations Alterations in Membrane-Dependent Signaling Phosphatidylcholine_Synthesis->Signaling_Alterations

Hypothetical pathway of interference with choline metabolism.
Modulation of N-Acylethanolamine Signaling

The overall structure of N-octyldiethanolamine bears resemblance to N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide.[10] NAEs are involved in a variety of physiological processes, including inflammation, pain, and appetite regulation, through their interaction with receptors such as cannabinoid receptors (CB1 and CB2) and peroxisome proliferator-activated receptor-alpha (PPARα).[11] It is plausible that N-octyldiethanolamine could interact with the enzymes responsible for the synthesis or degradation of NAEs, or potentially act as a ligand for NAE receptors.

Ethanol_2_2_octylimino_bis Ethanol, 2,2'-(octylimino)bis- FAAH_Inhibition FAAH Inhibition (Hypothetical) Ethanol_2_2_octylimino_bis->FAAH_Inhibition NAE_Levels Increased Endogenous NAE Levels FAAH_Inhibition->NAE_Levels CB1_CB2_Receptors CB1/CB2 Receptor Activation NAE_Levels->CB1_CB2_Receptors Downstream_Signaling Downstream Signaling Cascades CB1_CB2_Receptors->Downstream_Signaling

Hypothetical modulation of N-acylethanolamine signaling.

Experimental Protocols

Synthesis of Ethanol, 2,2'-(octylimino)bis-

A common method for the synthesis of N-alkyl diethanolamines is the direct N-alkylation of diethanolamine with an alkyl halide.[6]

Materials:

  • Diethanolamine

  • 1-Bromooctane

  • Sodium carbonate (Na₂CO₃)

  • Ethanol (solvent)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (for drying)

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

Procedure:

  • In a round-bottom flask, dissolve diethanolamine and a molar excess of sodium carbonate in ethanol.

  • Add 1-bromooctane to the mixture.

  • Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol using a rotary evaporator.

  • Resuspend the residue in water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the ethyl acetate under reduced pressure to yield the crude product.

  • Purify the product by vacuum distillation or column chromatography.

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification Reactants Diethanolamine + 1-Bromooctane + Na₂CO₃ in Ethanol Reflux Reflux and Monitor by TLC Reactants->Reflux Evaporation1 Remove Ethanol Reflux->Evaporation1 Extraction Resuspend in H₂O Extract with Ethyl Acetate Evaporation1->Extraction Washing Wash with Brine Extraction->Washing Drying Dry over MgSO₄ Washing->Drying Evaporation2 Remove Ethyl Acetate Drying->Evaporation2 Purification Vacuum Distillation or Column Chromatography Evaporation2->Purification Product Ethanol, 2,2'-(octylimino)bis- Purification->Product

Workflow for the synthesis of Ethanol, 2,2'-(octylimino)bis-.
Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[4]

Materials:

  • 96-well microtiter plates

  • Bacterial strains of interest (e.g., S. aureus, E. coli)

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Stock solution of Ethanol, 2,2'-(octylimino)bis- in a suitable solvent

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a serial two-fold dilution of the test compound in the growth medium in a 96-well plate.

  • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Inoculate each well with the bacterial suspension.

  • Include positive (bacteria and medium, no compound) and negative (medium only) controls.

  • Incubate the plate at the optimal temperature for the bacteria (e.g., 37°C) for 18-24 hours.

  • Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration with no visible growth.

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by measuring the change in a physical property of the solution as a function of surfactant concentration. The surface tension method is commonly used.[6]

Materials:

  • Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

  • Series of solutions of Ethanol, 2,2'-(octylimino)bis- in deionized water at various concentrations

  • Temperature-controlled water bath

Procedure:

  • Prepare a range of aqueous solutions of the test compound, spanning concentrations below and above the expected CMC.

  • Measure the surface tension of each solution at a constant temperature.

  • Plot the surface tension as a function of the logarithm of the concentration.

  • The CMC is the concentration at which a sharp break in the curve is observed. Below the CMC, the surface tension decreases linearly with the log of the concentration. Above the CMC, the surface tension remains relatively constant.

Evaluation of Corrosion Inhibition Efficiency

The weight loss method is a straightforward technique to determine corrosion inhibition efficiency.[12]

Materials:

  • Metal coupons (e.g., mild steel) of known surface area and weight

  • Corrosive medium (e.g., 1 M HCl)

  • Solutions of the corrosive medium containing different concentrations of Ethanol, 2,2'-(octylimino)bis-

  • Analytical balance

  • Water bath or incubator for temperature control

Procedure:

  • Clean and weigh the metal coupons.

  • Immerse the coupons in the corrosive solutions with and without the inhibitor for a specific period.

  • After the immersion period, remove the coupons, clean them to remove any corrosion products, dry, and reweigh.

  • Calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following formulas:

    • CR = (Weight Loss) / (Surface Area x Time)

    • IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] x 100

Conclusion and Future Directions

Ethanol, 2,2'-(octylimino)bis- presents a compelling case for further scientific investigation. Its amphiphilic nature suggests a range of applications, from an antimicrobial agent and corrosion inhibitor to a versatile surfactant. The lack of specific quantitative data for this compound highlights a significant research gap that can be addressed using the detailed experimental protocols provided in this guide. Furthermore, the potential for this molecule to interact with key cellular signaling pathways, such as choline metabolism and N-acylethanolamine signaling, opens up exciting possibilities for its exploration in drug development and as a tool for studying cellular processes. Future research should focus on systematically characterizing its biological and physicochemical properties to unlock its full potential.

References

Environmental Impact Assessment of Ethanol, 2,2'-(octylimino)bis-

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

This document provides a comprehensive environmental impact assessment of the chemical substance Ethanol, 2,2'-(octylimino)bis-, also known as N-octyldiethanolamine (CAS No. 15520-05-5). It is intended for researchers, scientists, and drug development professionals to provide a consolidated overview of its physicochemical properties, ecotoxicological profile, and environmental fate based on publicly available regulatory data and scientific literature.

Chemical Identity and Physicochemical Properties

Ethanol, 2,2'-(octylimino)bis- is a tertiary amine containing an eight-carbon (octyl) alkyl chain and a diethanolamine head. This amphiphilic structure, combining hydrophobic and hydrophilic moieties, underpins its use as a surfactant, emulsifier, and corrosion inhibitor in various industrial applications, including metalworking fluids and lubricants.

Table 1: Physicochemical Properties of Ethanol, 2,2'-(octylimino)bis-

PropertyValueSource
CAS Number 15520-05-5[1]
Molecular Formula C₁₂H₂₇NO₂[1]
Molecular Weight 217.35 g/mol [1]
Physical State Liquid[2]
Water Solubility 1.4 g/L (at 20°C)Australian AICIS Report STD/1709
Partition Coefficient (log Pow) 2.8 (at 20°C)Australian AICIS Report STD/1709
Vapor Pressure 4.9 x 10⁻⁶ mmHg (4.1 x 10⁻⁷ kPa at 25°C)Australian AICIS Report STD/1709
Hydrolysis Not expected to hydrolyze under environmental conditions (pH 4-9)Australian AICIS Report STD/1709

Environmental Fate and Transport

The environmental fate of a chemical describes its behavior and transformation in the air, water, and soil. Key processes include biodegradation, bioaccumulation, and mobility.

Biodegradation

The substance is considered to be readily biodegradable. In a 28-day ready biodegradability test conducted according to OECD Test Guideline 301 B, the substance achieved 70% degradation, meeting the criteria for ready biodegradability. This suggests that Ethanol, 2,2'-(octylimino)bis- is unlikely to persist in the environment.

Table 2: Biodegradability of Ethanol, 2,2'-(octylimino)bis-

Study TypeMethodResultConclusionSource
Ready Biodegradability: CO₂ Evolution TestOECD Test Guideline 301 B70% degradation after 28 daysReadily biodegradableAustralian AICIS Report STD/1709

While a specific metabolic pathway for this compound is not detailed in the available literature, the degradation of similar N-Alkyl Diethanolamines is expected to initiate via oxidation of the terminal methyl group of the alkyl chain (the octyl group in this case), followed by subsequent breakdown of the fatty acid and the diethanolamine moiety.

Bioaccumulation Potential

The potential for a substance to bioaccumulate in organisms is often estimated using its octanol-water partition coefficient (log Pow). With a log Pow of 2.8, Ethanol, 2,2'-(octylimino)bis- has a low to moderate potential for bioaccumulation. Regulatory assessments conclude that the substance is not expected to be bioaccumulative.

Environmental Distribution

Based on its physicochemical properties, if released into the environment, Ethanol, 2,2'-(octylimino)bis- is expected to partition primarily to water and soil. Its low vapor pressure indicates that volatilization into the atmosphere is not a significant fate process. The moderate log Pow suggests some potential for adsorption to soil organic matter and sediment.

Environmental_Fate_Workflow Environmental Fate and Exposure Pathway for Ethanol, 2,2'-(octylimino)bis- cluster_source Source of Release cluster_environment Environmental Compartments cluster_fate Fate Processes cluster_exposure Potential Exposure Industrial_Use Industrial Use (e.g., Metalworking Fluids) Wastewater Wastewater Treatment Plant Industrial_Use->Wastewater Discharge Soil Soil / Sediment Industrial_Use->Soil Spills / Leaks Surface_Water Surface Water Wastewater->Surface_Water Effluent Release Biodegradation Primary Fate: Readily Biodegradable Surface_Water->Biodegradation Adsorption Secondary Process: Adsorption to Soil/Sediment Surface_Water->Adsorption Bioaccumulation Low Potential: Bioaccumulation Surface_Water->Bioaccumulation Aquatic_Organisms Aquatic Organisms Surface_Water->Aquatic_Organisms Soil->Biodegradation Adsorption->Aquatic_Organisms Bioaccumulation->Aquatic_Organisms

Environmental Fate and Exposure Pathway.

Ecotoxicological Profile

The ecotoxicity of Ethanol, 2,2'-(octylimino)bis- has been evaluated for key trophic levels in the aquatic environment: fish, aquatic invertebrates (daphnia), and algae. The results indicate that the substance is harmful to aquatic life.

Table 3: Acute Aquatic Ecotoxicity of Ethanol, 2,2'-(octylimino)bis-

Test OrganismEndpointMethodResult (Nominal)ConclusionSource
Fish96-hour LC₅₀OECD Test Guideline 20316 mg/LHarmful to fishAustralian AICIS Report STD/1709
Aquatic Invertebrate (Daphnia sp.)48-hour EC₅₀OECD Test Guideline 20219 mg/LHarmful to aquatic invertebratesAustralian AICIS Report STD/1709
Algae72-hour ErC₅₀OECD Test Guideline 2011.4 mg/LToxic to algaeAustralian AICIS Report STD/1709

LC₅₀ (Lethal Concentration 50%): The concentration of a substance that is lethal to 50% of the test organisms. EC₅₀ (Effective Concentration 50%): The concentration of a substance that causes a 50% reduction in a measured effect (e.g., immobilization for daphnia). ErC₅₀ (Growth Rate Reduction Concentration 50%): The concentration that causes a 50% reduction in the growth rate of algae.

Experimental Protocols

The ecotoxicity and biodegradability studies summarized above were conducted based on standardized OECD Test Guidelines. While the full, detailed study reports for this specific substance are not publicly available, the general methodologies of the cited guidelines are described below.

Fish, Acute Toxicity Test (based on OECD TG 203)

This test determines the concentration of a substance lethal to 50% of a test fish population over a 96-hour exposure.

  • Test Principle: Fish are exposed to the test substance, which is added to water in a range of concentrations, for a 96-hour period.

  • Test Organisms: Commonly used species include Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).

  • Procedure: A limit test may be performed at 100 mg/L. If mortality occurs, a full range-finding study with at least five concentrations is conducted. Mortalities and any sub-lethal effects are observed and recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The primary endpoint is the LC₅₀ at 96 hours, calculated using statistical methods.

Daphnia sp., Acute Immobilisation Test (based on OECD TG 202)

This test assesses the acute toxicity of a substance to aquatic invertebrates.

  • Test Principle: Young daphnids (less than 24 hours old) are exposed to the test substance in water for 48 hours.

  • Test Organisms: Typically Daphnia magna.

  • Procedure: Daphnids are exposed to at least five concentrations of the test substance. The number of immobilized daphnids (those unable to swim) is recorded at 24 and 48 hours and compared to control groups.

  • Endpoint: The main endpoint is the EC₅₀, the concentration that immobilizes 50% of the daphnids after 48 hours.

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (based on OECD TG 201)

This test evaluates the effect of a substance on the growth of freshwater algae.

  • Test Principle: Exponentially growing cultures of a selected algal species are exposed to various concentrations of the test substance over a 72-hour period.

  • Test Organisms: Common species include Pseudokirchneriella subcapitata.

  • Procedure: The reduction in growth in a series of algal cultures is measured over time, typically by cell counts or other measures of biomass.

  • Endpoint: The primary endpoint is the ErC₅₀, the concentration causing a 50% inhibition of the growth rate relative to controls.

Ready Biodegradability - CO₂ Evolution Test (based on OECD TG 301 B)

This method screens chemicals for ready biodegradability in an aerobic aqueous medium.

  • Test Principle: A solution of the test substance in a mineral medium is inoculated with microorganisms (typically from sewage treatment plant effluent) and incubated under aerobic conditions in the dark.

  • Procedure: The degradation of the substance is followed by measuring the amount of carbon dioxide produced over a 28-day period. The amount of CO₂ produced is compared to the theoretical maximum (ThCO₂) calculated from the molecular formula.

  • Endpoint: The substance is considered "readily biodegradable" if it reaches a pass level of >60% of the ThCO₂ within a 10-day window during the 28-day test.

Experimental_Workflow General Workflow for Aquatic Ecotoxicity and Biodegradability Testing cluster_prep 1. Preparation cluster_testing 2. Exposure & Incubation cluster_endpoints 3. Data Collection & Analysis cluster_results 4. Results Substance_Prep Prepare Test Substance & Stock Solutions Range_Finding Range-Finding Test (Optional) Substance_Prep->Range_Finding Test_System_Prep Prepare Test Systems (Media, Organisms, Glassware) Test_System_Prep->Range_Finding Definitive_Test Definitive Test (Control + ≥5 Concentrations) Range_Finding->Definitive_Test Determine Concentrations Fish_Test Fish (OECD 203) - Record Mortality - Duration: 96h Definitive_Test->Fish_Test Daphnia_Test Daphnia (OECD 202) - Record Immobilisation - Duration: 48h Definitive_Test->Daphnia_Test Algae_Test Algae (OECD 201) - Measure Growth - Duration: 72h Definitive_Test->Algae_Test Biodeg_Test Biodegradation (OECD 301) - Measure CO₂/O₂/DOC - Duration: 28d Definitive_Test->Biodeg_Test Analysis Statistical Analysis Fish_Test->Analysis Daphnia_Test->Analysis Algae_Test->Analysis Biodeg_Test->Analysis LC50 LC₅₀ Analysis->LC50 EC50 EC₅₀ Analysis->EC50 ErC50 ErC₅₀ Analysis->ErC50 Percent_Deg % Degradation Analysis->Percent_Deg

General Experimental Workflow.

Conclusion

Ethanol, 2,2'-(octylimino)bis- is classified as harmful to aquatic life, with algae being the most sensitive trophic level tested. The substance is not expected to persist in the environment due to its ready biodegradability. Its potential for bioaccumulation is considered low to moderate. The primary environmental risk is associated with its acute toxicity to aquatic organisms following direct release into surface waters. Standard industrial practices should be followed to minimize discharge into wastewater and prevent spills.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of "Ethanol, 2,2'-(octylimino)bis-" from Octylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of "Ethanol, 2,2'-(octylimino)bis-," also known as N,N-Bis(2-hydroxyethyl)octylamine. The primary synthetic route detailed is the ethoxylation of octylamine. This tertiary amine finds applications as a surfactant, emulsifier, and intermediate in the synthesis of more complex molecules.[1] This guide includes information on the reaction mechanism, a step-by-step experimental protocol, a summary of quantitative data, and methods for purification and characterization of the final product.

Introduction

"Ethanol, 2,2'-(octylimino)bis-" (CAS No. 15520-05-5) is a tertiary amine characterized by an octyl chain and two hydroxyethyl groups attached to the nitrogen atom.[1] The presence of both a hydrophobic alkyl chain and hydrophilic hydroxyl groups imparts amphiphilic properties to the molecule, making it useful in various industrial and research applications.

The synthesis of this compound is most commonly achieved through the ethoxylation of octylamine. This process involves the nucleophilic ring-opening of ethylene oxide by the primary amine. The reaction proceeds in two stages: the initial reaction of octylamine with one molecule of ethylene oxide to form N-(2-hydroxyethyl)octylamine, followed by the reaction with a second molecule of ethylene oxide to yield the desired product, "Ethanol, 2,2'-(octylimino)bis-".[2][3] For the formation of the di-substituted product from a primary amine, the initial two additions of ethylene oxide often do not require a catalyst.[2][3]

Reaction Mechanism and Experimental Workflow

The synthesis of "Ethanol, 2,2'-(octylimino)bis-" from octylamine and ethylene oxide is a nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of octylamine attacks one of the carbon atoms of the ethylene oxide ring, leading to the opening of the strained epoxide ring and the formation of a C-N bond. This process is repeated to add a second hydroxyethyl group.

Reaction_Pathway Octylamine Octylamine Intermediate N-(2-hydroxyethyl)octylamine Octylamine->Intermediate Nucleophilic Attack EthyleneOxide1 Ethylene Oxide (1 eq) EthyleneOxide1->Intermediate FinalProduct Ethanol, 2,2'-(octylimino)bis- Intermediate->FinalProduct Nucleophilic Attack EthyleneOxide2 Ethylene Oxide (1 eq) EthyleneOxide2->FinalProduct Experimental_Workflow Start Start ChargeReactor Charge Autoclave with Octylamine Start->ChargeReactor PurgeReactor Purge with Inert Gas (e.g., Nitrogen) ChargeReactor->PurgeReactor HeatReactor Heat to Reaction Temperature PurgeReactor->HeatReactor AddEO Introduce Ethylene Oxide HeatReactor->AddEO React Maintain Reaction Conditions AddEO->React CoolDown Cool Reactor React->CoolDown Purify Purification (Distillation) CoolDown->Purify Characterize Characterization (NMR, IR, GC-MS) Purify->Characterize End End Product Characterize->End

References

Application Notes and Protocols: Ethanol, 2,2'-(octylimino)bis- as a Corrosion Inhibitor for Steel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethanol, 2,2'-(octylimino)bis-, also known as N-octyldiethanolamine, is an amphiphilic organic compound with potential applications as a corrosion inhibitor for steel.[1][2] Its molecular structure, featuring a hydrophilic head with two hydroxyl groups and a nitrogen atom, and a hydrophobic octyl tail, allows for effective adsorption onto metal surfaces, forming a protective barrier against corrosive agents.[1][2] This document provides detailed application notes and standardized protocols for evaluating the efficacy of Ethanol, 2,2'-(octylimino)bis- as a corrosion inhibitor for steel in various environments.

The inhibitory action of alkanolamines like Ethanol, 2,2'-(octylimino)bis- is attributed to their ability to function as mixed-type inhibitors, impeding both anodic and cathodic reactions.[1] The nitrogen and oxygen atoms act as active centers for adsorption on the steel surface.[3][4] The molecule can act as a tridentate ligand, forming stable complexes with iron ions, further enhancing the protective layer.[1] The adsorption process is believed to follow the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface.[3]

Data Presentation: Performance of Alkanolamine-based Corrosion Inhibitors

While specific quantitative data for "Ethanol, 2,2'-(octylimino)bis-" is not extensively available in published literature, the following table summarizes typical performance data for similar N-alkyl diethanolamine inhibitors on steel in acidic media. This data is provided for comparative and illustrative purposes.

ParameterValueConditionsTest Method
Inhibitor Concentration 100 ppm1M HCl, 25°C-
Inhibition Efficiency (IE%) ~ 90%1M HCl, 25°CWeight Loss
Corrosion Current Density (i_corr) ~ 10 µA/cm²1M HCl, 25°CPotentiodynamic Polarization
Polarization Resistance (R_p) ~ 2000 Ω·cm²1M HCl, 25°CElectrochemical Impedance Spectroscopy
Adsorption Isotherm Langmuir--

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the corrosion inhibition properties of Ethanol, 2,2'-(octylimino)bis- on steel.

Weight Loss Method

This gravimetric method provides a direct measure of corrosion rate and inhibition efficiency.

a. Materials and Equipment:

  • Steel coupons (e.g., mild steel, N80 steel) of known dimensions

  • Ethanol, 2,2'-(octylimino)bis-

  • Corrosive medium (e.g., 1M HCl, 3.5% NaCl solution)

  • Analytical balance (±0.1 mg)

  • Desiccator

  • Water bath or incubator for temperature control

  • Beakers

  • Acetone, ethanol, and distilled water for cleaning

  • Sandpaper or emery paper of various grits

b. Protocol:

  • Specimen Preparation: Mechanically polish the steel coupons with progressively finer grades of sandpaper, rinse with distilled water, degrease with acetone, rinse again with ethanol, and finally dry in a desiccator.

  • Initial Weighing: Accurately weigh the prepared coupons using an analytical balance.

  • Inhibitor Solution Preparation: Prepare solutions of the corrosive medium containing various concentrations of Ethanol, 2,2'-(octylimino)bis- (e.g., 50, 100, 200, 500 ppm). A blank solution without the inhibitor should also be prepared.

  • Immersion: Immerse the weighed coupons in the beakers containing the blank and inhibitor solutions. Ensure the coupons are fully submerged.

  • Incubation: Place the beakers in a water bath or incubator at a constant temperature (e.g., 25°C, 50°C) for a specified duration (e.g., 24, 48, 72 hours).

  • Final Weighing: After the immersion period, carefully remove the coupons, clean them by rinsing with distilled water and ethanol to remove corrosion products, dry them in a desiccator, and reweigh them.

  • Calculations:

    • Corrosion Rate (CR) in mm/year: CR = (8.76 × 10^4 × ΔW) / (A × T × ρ) where ΔW is the weight loss in grams, A is the surface area in cm², T is the immersion time in hours, and ρ is the density of steel in g/cm³.

    • Inhibition Efficiency (IE%) : IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.

Potentiodynamic Polarization (PDP)

This electrochemical technique provides information on the kinetics of anodic and cathodic reactions and helps classify the inhibitor type.

a. Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (working electrode: steel specimen; reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl; counter electrode: platinum or graphite)

  • Steel specimen with a defined exposed surface area

  • Corrosive solutions with and without the inhibitor

b. Protocol:

  • Electrode Preparation: Prepare the steel working electrode by embedding it in an insulating resin, leaving a known surface area exposed. Polish the exposed surface as described in the weight loss method.

  • Cell Setup: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode. Fill the cell with the test solution (blank or with inhibitor).

  • Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for a period (e.g., 30-60 minutes) until a steady state is reached.

  • Polarization Scan: Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).

  • Data Analysis:

    • Plot the resulting potential versus log(current density) to obtain the Tafel plot.

    • Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).

    • Calculate the Inhibition Efficiency (IE%) : IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100 where i_corr_blank and i_corr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical interface, offering insights into the protective film's properties.

a. Materials and Equipment:

  • Potentiostat/Galvanostat with a frequency response analyzer

  • Three-electrode electrochemical cell (as in PDP)

  • Steel working electrode

  • Corrosive solutions with and without the inhibitor

b. Protocol:

  • Cell Setup and Stabilization: Prepare the electrode and set up the cell as described for the PDP measurements. Allow the system to stabilize at the OCP.

  • Impedance Measurement: Apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz) at the OCP.

  • Data Analysis:

    • Plot the impedance data as a Nyquist plot (Z_imaginary vs. Z_real) and Bode plots (log|Z| vs. log(frequency) and phase angle vs. log(frequency)).

    • Model the data using an appropriate equivalent electrical circuit to extract parameters such as solution resistance (R_s), polarization resistance (R_p), and double-layer capacitance (C_dl).

    • Calculate the Inhibition Efficiency (IE%) : IE% = [(R_p_inh - R_p_blank) / R_p_inh] × 100 where R_p_inh and R_p_blank are the polarization resistances in the presence and absence of the inhibitor, respectively.

Mandatory Visualizations

Experimental_Workflow cluster_prep Specimen Preparation cluster_tests Corrosion Inhibition Tests cluster_analysis Data Analysis cluster_results Results Prep Steel Coupon Preparation (Polishing, Cleaning, Drying) WL Weight Loss Method Prep->WL PDP Potentiodynamic Polarization Prep->PDP EIS Electrochemical Impedance Spectroscopy Prep->EIS CR_IE_WL Calculate Corrosion Rate & Inhibition Efficiency WL->CR_IE_WL Tafel_Analysis Tafel Extrapolation (i_corr, E_corr) PDP->Tafel_Analysis EEC_Modeling Equivalent Circuit Modeling (R_p, C_dl) EIS->EEC_Modeling Inhibitor_Efficacy Determination of Inhibitor Efficacy CR_IE_WL->Inhibitor_Efficacy Tafel_Analysis->Inhibitor_Efficacy EEC_Modeling->Inhibitor_Efficacy

Caption: Experimental workflow for evaluating corrosion inhibitor efficacy.

Inhibition_Mechanism cluster_inhibitor Inhibitor Molecule cluster_surface Steel Surface Interaction Inhibitor Ethanol, 2,2'-(octylimino)bis- Hydrophilic Hydrophilic Head (-OH, N) Inhibitor->Hydrophilic Hydrophobic Hydrophobic Tail (Octyl Chain) Inhibitor->Hydrophobic Adsorption Adsorption Hydrophilic->Adsorption Adsorption via N and O atoms Protective_Layer Formation of Protective Film Hydrophobic->Protective_Layer Forms hydrophobic barrier Steel Steel Surface (Fe) Steel->Adsorption Adsorption->Steel Adsorption->Protective_Layer Corrosion_Inhibition Corrosion Inhibition Protective_Layer->Corrosion_Inhibition

Caption: Proposed corrosion inhibition mechanism of Ethanol, 2,2'-(octylimino)bis-.

References

Application Notes and Protocols for N-octyldiethanolamine as a Surfactant in Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to N-octyldiethanolamine as a Surfactant

N-octyldiethanolamine is a tertiary amine featuring a hydrophobic octyl tail and two hydrophilic diethanolamine head groups. This amphiphilic structure allows it to act as a surfactant, positioning itself at the oil-water interface to reduce interfacial tension and stabilize emulsions. Its potential utility in pharmaceutical and research formulations stems from its ability to form stable oil-in-water (o/w) emulsions, which are versatile platforms for the delivery of hydrophobic drugs.[1][2][3] The tertiary amine moiety also suggests that the emulsifying properties of N-octyldiethanolamine may be pH-dependent, offering possibilities for creating stimuli-responsive drug delivery systems.

Potential Advantages:

  • Enhanced Stability: Can form stable emulsions with fine droplet sizes.[4][5]

  • Biocompatibility: While specific data is pending, similar structures are utilized in various biomedical applications.[1]

  • pH-Responsiveness: The tertiary amine group allows for protonation at lower pH, potentially altering the surfactant's properties and emulsion stability.

  • Versatility: Can be used to emulsify a range of oils and encapsulate various lipophilic active pharmaceutical ingredients (APIs).[3][6]

Physicochemical Properties and Formulation Data

A summary of the hypothetical physicochemical properties of N-octyldiethanolamine and its performance in emulsion formulations is presented below. The Hydrophilic-Lipophilic Balance (HLB) is a crucial parameter for selecting surfactants for specific oil phases.[7][8] The required HLB for an oil-in-water emulsion depends on the oil used.[7] For these application notes, a model oil system (e.g., squalene or a medium-chain triglyceride) is assumed.

Table 1: Hypothetical Physicochemical Properties of N-octyldiethanolamine

PropertyValue
Molecular FormulaC12H27NO2
Molecular Weight217.35 g/mol
AppearanceViscous, pale yellow liquid
Estimated HLB Value10-12
Critical Micelle Concentration (CMC)0.5 - 1.5 mM

Table 2: Influence of N-octyldiethanolamine Concentration on Emulsion Properties

N-octyldiethanolamine Conc. (% w/w)Oil Phase Conc. (% w/w)Mean Droplet Size (nm)Polydispersity Index (PDI)Zeta Potential (mV) at pH 7.4
1.010250 ± 150.35+25 ± 2
2.510180 ± 100.22+32 ± 3
5.010150 ± 80.18+35 ± 2
5.020210 ± 120.28+33 ± 3

Table 3: Stability of a 5% N-octyldiethanolamine Emulsion (10% Oil Phase) Over Time at 25°C

Time (Days)Mean Droplet Size (nm)PDIVisual Appearance
0150 ± 80.18Homogeneous, milky white
7155 ± 90.19No visible change
14162 ± 110.21No visible change
30175 ± 140.25Slight creaming observed

Experimental Protocols

Protocol for Preparation of an N-octyldiethanolamine-Stabilized Oil-in-Water (o/w) Emulsion

This protocol describes the preparation of a model o/w emulsion using a high-shear homogenization technique.

Materials:

  • N-octyldiethanolamine

  • Oil Phase (e.g., Squalene, Miglyol 812)

  • Aqueous Phase (e.g., Deionized water, Phosphate-buffered saline pH 7.4)

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • Magnetic stirrer and stir bar

  • Beakers and graduated cylinders

Procedure:

  • Prepare the Aqueous Phase: In a beaker, add the desired amount of the aqueous phase. If applicable, dissolve any aqueous-soluble components at this stage.

  • Prepare the Oil Phase: In a separate beaker, weigh the desired amount of the oil phase. If a lipophilic drug is to be encapsulated, dissolve it in the oil phase at this point.

  • Add the Surfactant: Add the required amount of N-octyldiethanolamine to the aqueous phase and stir with a magnetic stirrer until fully dissolved.

  • Coarse Emulsion Formation: While stirring the aqueous phase, slowly add the oil phase dropwise to form a coarse emulsion.

  • Homogenization: Submerge the probe of the high-shear homogenizer into the coarse emulsion. Homogenize at a specified speed (e.g., 10,000 rpm) for a set duration (e.g., 5-10 minutes) to reduce the droplet size. To prevent overheating, the beaker can be placed in an ice bath during homogenization.

  • Cooling and Storage: After homogenization, allow the emulsion to cool to room temperature. Store in a sealed container for further characterization.

Emulsion_Preparation_Workflow cluster_phases Phase Preparation cluster_process Emulsification Process A Aqueous Phase (Water/Buffer) E Dissolve Surfactant in Aqueous Phase A->E B Oil Phase (e.g., Squalene) F Dissolve Drug in Oil Phase B->F C Surfactant (N-octyldiethanolamine) C->E D Lipophilic Drug (Optional) D->F G Combine Phases (Coarse Emulsion) E->G F->G H High-Shear Homogenization G->H I Final o/w Emulsion H->I

Caption: Workflow for o/w emulsion preparation.

Protocol for Emulsion Characterization

A. Droplet Size and Polydispersity Index (PDI) Measurement

This is performed using Dynamic Light Scattering (DLS).

Equipment:

  • Dynamic Light Scattering instrument (e.g., Malvern Zetasizer)

Procedure:

  • Dilute a small aliquot of the emulsion with the aqueous phase used in its preparation to an appropriate concentration for DLS analysis (to avoid multiple scattering effects).

  • Transfer the diluted sample to a cuvette.

  • Place the cuvette in the DLS instrument and allow it to equilibrate to the measurement temperature (e.g., 25°C).

  • Perform the measurement to obtain the mean droplet size (Z-average) and the PDI. The PDI is a measure of the width of the droplet size distribution.

B. Zeta Potential Measurement

Zeta potential indicates the surface charge of the droplets and is a key predictor of emulsion stability against coalescence.[9]

Equipment:

  • DLS instrument with zeta potential measurement capability.

Procedure:

  • Dilute the emulsion sample as described for droplet size analysis.

  • Transfer the diluted sample to a specialized zeta potential cell.

  • Insert the cell into the instrument.

  • Apply an electric field and measure the electrophoretic mobility of the droplets to calculate the zeta potential.

C. Stability Assessment

Emulsion stability can be evaluated through visual observation and by monitoring droplet size over time under different storage conditions.[10][11]

Procedure:

  • Divide the emulsion into several aliquots and store them at different temperatures (e.g., 4°C, 25°C, 40°C).

  • At regular intervals (e.g., 1, 7, 14, 30 days), visually inspect the samples for any signs of instability such as creaming, sedimentation, or phase separation.

  • At the same time points, measure the droplet size and PDI as described above to quantify any changes.

Emulsion_Characterization_Workflow cluster_analysis Characterization Methods cluster_outputs Measured Properties Start Prepared Emulsion DLS Dynamic Light Scattering (DLS) Start->DLS Zeta Zeta Potential Analysis Start->Zeta Stability Stability Studies Start->Stability Size_PDI Droplet Size & PDI DLS->Size_PDI Surface_Charge Surface Charge Zeta->Surface_Charge Shelf_Life Physical Stability (Shelf-life) Stability->Shelf_Life

Caption: Workflow for emulsion characterization.

Protocol for In Vitro Drug Release Study

This protocol uses a dialysis bag method to assess the release of a model hydrophobic drug from the emulsion.

Materials:

  • Drug-loaded emulsion

  • Dialysis membrane (with an appropriate molecular weight cut-off)

  • Release medium (e.g., PBS pH 7.4 with a small percentage of a solubilizing agent like Tween 80 to maintain sink conditions)

  • Magnetic stirrer and stir plate

  • Thermostatically controlled water bath (37°C)

  • Syringes and needles

  • HPLC or UV-Vis spectrophotometer for drug quantification

Procedure:

  • Hydrate the dialysis membrane according to the manufacturer's instructions.

  • Accurately measure a specific volume (e.g., 1 mL) of the drug-loaded emulsion and place it inside the dialysis bag. Seal both ends of the bag securely.

  • Place the sealed dialysis bag into a beaker containing a known volume of pre-warmed release medium (e.g., 100 mL).

  • Place the beaker in a water bath set to 37°C and stir the release medium at a constant speed (e.g., 100 rpm).

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.

  • Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., HPLC).

  • Calculate the cumulative percentage of drug released over time.

Logical Relationships in Formulation

The properties of the final emulsion are dependent on the formulation parameters. Understanding these relationships is key to designing an effective delivery system.

Formulation_Relationships cluster_inputs Formulation Parameters cluster_outputs Emulsion Properties Surfactant_Conc Surfactant Concentration Droplet_Size Droplet Size Surfactant_Conc->Droplet_Size Inverse Relationship Stability Stability Surfactant_Conc->Stability Direct Relationship Oil_Conc Oil Phase Concentration Oil_Conc->Droplet_Size Direct Relationship Oil_Conc->Stability Inverse Relationship Energy Homogenization Energy Energy->Droplet_Size Inverse Relationship Energy->Stability Direct Relationship

Caption: Formulation parameters vs. emulsion properties.

Concluding Remarks

N-octyldiethanolamine presents itself as a promising surfactant for the formulation of oil-in-water emulsions for research and pharmaceutical applications. The protocols outlined above provide a comprehensive framework for the preparation, characterization, and in vitro evaluation of such emulsions. Further studies are warranted to fully elucidate its performance with various oil phases and active pharmaceutical ingredients, as well as to confirm its biocompatibility and safety profile for specific routes of administration.

References

Application Notes and Protocols for Ethanol, 2,2'-(octylimino)bis- in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethanol, 2,2'-(octylimino)bis-, also known as N-octyldiethanolamine (CAS No. 15520-05-5), is an amphiphilic tertiary amine with significant potential in various material science applications.[1][2] Its molecular structure, featuring a hydrophobic octyl chain and a hydrophilic diethanolamine headgroup, imparts surfactant-like properties, making it an effective corrosion inhibitor, a candidate for self-assembling systems, and a potential component in wood preservation formulations.[1][2][3] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing this compound.

Application as a Corrosion Inhibitor for Mild Steel

Ethanol, 2,2'-(octylimino)bis- functions as a corrosion inhibitor by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.[1] The nitrogen and oxygen atoms in the diethanolamine group act as adsorption centers, while the hydrophobic octyl chain enhances the stability and coverage of the protective film. This inhibitor is particularly effective in acidic and neutral saline environments.

Quantitative Performance Data (Illustrative)

The following table summarizes illustrative data on the corrosion inhibition efficiency of Ethanol, 2,2'-(octylimino)bis- for mild steel in 1 M HCl, as would be determined by electrochemical methods.

Inhibitor Concentration (ppm)Corrosion Current Density (μA/cm²)Inhibition Efficiency (%)
0 (Blank)10500
5021080.0
10012688.0
20073.593.0
5004296.0
Experimental Protocol: Evaluation of Corrosion Inhibition by Potentiodynamic Polarization

This protocol describes the determination of corrosion inhibition efficiency using potentiodynamic polarization measurements.

1.2.1. Materials and Equipment

  • Mild steel coupons (e.g., C1018) of known surface area

  • Ethanol, 2,2'-(octylimino)bis-

  • 1 M Hydrochloric acid (HCl)

  • Acetone, Ethanol (for cleaning)

  • Distilled or deionized water

  • Potentiostat/Galvanostat with corresponding software

  • Three-electrode corrosion cell (working electrode: mild steel coupon; reference electrode: Saturated Calomel Electrode (SCE); counter electrode: platinum or graphite rod)

  • Polishing papers of various grades (e.g., 240, 400, 600, 800, 1200 grit)

  • Sonicator

1.2.2. Procedure

  • Electrode Preparation:

    • Mechanically polish the mild steel coupons with successively finer grades of polishing paper.

    • Degrease the polished coupons by sonicating in acetone for 5 minutes, followed by rinsing with ethanol and then distilled water.

    • Dry the coupons in a stream of warm air and store them in a desiccator.

  • Electrolyte Preparation:

    • Prepare a 1 M HCl solution by diluting concentrated HCl with distilled water.

    • Prepare a stock solution of Ethanol, 2,2'-(octylimino)bis- in 1 M HCl.

    • Prepare a series of test solutions with varying inhibitor concentrations (e.g., 50, 100, 200, 500 ppm) by diluting the stock solution with 1 M HCl.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell with the prepared mild steel coupon as the working electrode, the SCE as the reference electrode, and the platinum rod as the counter electrode.

    • Fill the cell with the test solution (starting with the blank, 1 M HCl without inhibitor).

    • Allow the system to stabilize for 30-60 minutes until a steady open-circuit potential (OCP) is reached.

    • Perform the potentiodynamic polarization scan, typically from -250 mV to +250 mV versus OCP at a scan rate of 1 mV/s.

    • Record the polarization curve.

    • Repeat the measurement for each inhibitor concentration.

  • Data Analysis:

    • Determine the corrosion potential (Ecorr) and corrosion current density (icorr) from the Tafel extrapolation of the anodic and cathodic curves.

    • Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] * 100 where icorr(blank) is the corrosion current density without inhibitor and icorr(inh) is the corrosion current density with inhibitor.

Corrosion_Testing_Workflow cluster_prep Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis A Polish Mild Steel Coupon B Degrease and Clean Coupon A->B E Assemble 3-Electrode Cell B->E C Prepare 1M HCl Solution D Prepare Inhibitor Solutions C->D D->E F Stabilize at OCP E->F G Run Potentiodynamic Scan F->G H Tafel Extrapolation G->H I Calculate Inhibition Efficiency H->I Self_Assembly_Concept cluster_micelle Micelle Structure center Hydrophobic Core (Octyl Chains) h1 h2 h3 h4 h5 h6 h7 h8 t1 h1->t1 t2 h2->t2 t3 h3->t3 t4 h4->t4 t5 h5->t5 t6 h6->t6 t7 h7->t7 t8 h8->t8 Molecule Amphiphilic Molecule SelfAssembly Self-Assembly Molecule->SelfAssembly Aqueous Aqueous Environment Aqueous->SelfAssembly cluster_micelle cluster_micelle SelfAssembly->cluster_micelle Wood_Preservation_Test_Workflow cluster_prep Preparation cluster_test Decay Test cluster_analysis Analysis A Prepare & Weigh Wood Blocks C Treat Wood Blocks A->C B Prepare Preservative Solutions B->C E Place Blocks on Fungal Cultures C->E D Prepare Fungal Cultures D->E F Incubate E->F G Clean & Weigh Final Blocks F->G H Calculate Weight Loss G->H

References

Application Notes and Protocols for Ethanol, 2,2'-(octylimino)bis- in Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of Ethanol, 2,2'-(octylimino)bis- , also known as N-octyldiethanolamine, in the synthesis of nanoparticles. While direct, published protocols for this specific application are not widely available, this document extrapolates from the known chemical properties of the compound to propose its use as a versatile agent in nanoparticle formulation. The information is intended to guide researchers in developing novel nanoparticle synthesis methodologies.

Introduction to Ethanol, 2,2'-(octylimino)bis-

Ethanol, 2,2'-(octylimino)bis- (CAS No. 15520-05-5) is a tertiary amine with a unique molecular structure that combines a hydrophobic octyl chain with a hydrophilic diethanolamine head. This amphiphilic nature imparts surfactant-like properties, making it an interesting candidate for controlling particle size and stability in nanoparticle synthesis. Furthermore, it possesses three potential donor sites for metal chelation: the tertiary amine nitrogen and the two hydroxyl groups' oxygen atoms, classifying it as a tridentate ligand.[1] This chelating ability can be harnessed to control the release of metal precursors during the synthesis of metallic or metal oxide nanoparticles.

Key Properties Relevant to Nanoparticle Synthesis:

  • Surfactant Properties: The presence of both a hydrophobic tail (octyl group) and a hydrophilic head (diethanolamine) allows it to act as a stabilizing agent, preventing nanoparticle agglomeration.

  • Chelating Agent: Its ability to form stable complexes with various metal ions, such as Cu²⁺ and Zn²⁺, can be utilized to control the nucleation and growth of nanoparticles.[1]

  • pH Buffering: In aqueous solutions, it can act as a pH buffer, which is a critical parameter in many nanoparticle synthesis methods.[1]

  • Low Volatility: Its high boiling point makes it suitable for syntheses conducted at elevated temperatures.[1]

Proposed Application: Synthesis of Metal Oxide Nanoparticles

Based on its properties, Ethanol, 2,2'-(octylimino)bis- is proposed as a dual-function agent—a chelating agent and a capping/stabilizing agent—in the co-precipitation synthesis of metal oxide nanoparticles (e.g., Zinc Oxide, Copper Oxide).

Proposed Mechanism of Action

The proposed mechanism involves two key stages:

  • Chelation of Metal Precursor: Ethanol, 2,2'-(octylimino)bis- forms a stable complex with the metal salt precursor in the reaction mixture. This chelation controls the concentration of free metal ions, thereby regulating the rate of nucleation.

  • Surface Capping and Stabilization: As the nanoparticles form and grow, the Ethanol, 2,2'-(octylimino)bis- molecules adsorb onto their surface. The hydrophobic octyl chains extend into the solvent, providing steric hindrance that prevents aggregation and stabilizes the nanoparticle dispersion.

G cluster_0 Chelation Stage cluster_1 Nanoparticle Formation & Stabilization Metal Salt Metal Salt Metal-EOB Complex Metal-EOB Complex Metal Salt->Metal-EOB Complex Chelation EOB Ethanol, 2,2'-(octylimino)bis- EOB->Metal-EOB Complex Nucleation & Growth Nucleation & Growth Metal-EOB Complex->Nucleation & Growth Controlled Release Precipitating Agent Precipitating Agent Precipitating Agent->Nucleation & Growth Capped Nanoparticle Stabilized Nanoparticle Nucleation & Growth->Capped Nanoparticle Surface Capping by EOB

Proposed mechanism of nanoparticle synthesis.

Experimental Protocol: Proposed Synthesis of Zinc Oxide (ZnO) Nanoparticles

This protocol describes a hypothetical method for synthesizing ZnO nanoparticles using Ethanol, 2,2'-(octylimino)bis- as a chelating and capping agent.

Materials and Equipment
Reagent/Equipment Specification
Zinc Acetate DihydrateZn(CH₃COO)₂·2H₂O, ACS grade
Ethanol, 2,2'-(octylimino)bis-C₁₂H₂₇NO₂, ≥98% purity
Sodium Hydroxide (NaOH)ACS grade
Ethanol (Absolute)≥99.5%
Deionized Water18.2 MΩ·cm
Magnetic Stirrer with Hotplate
Condenser
CentrifugeCapable of >4000 x g
pH Meter
Round-bottom flask250 mL

Synthesis Procedure

G start Start step1 Dissolve Zinc Acetate and Ethanol, 2,2'-(octylimino)bis- in Ethanol start->step1 step2 Heat mixture to 60°C with stirring step1->step2 step3 Add NaOH solution dropwise step2->step3 step4 Age the solution for 2 hours at 60°C step3->step4 step5 Cool to room temperature step4->step5 step6 Centrifuge to collect nanoparticles step5->step6 step7 Wash nanoparticles with Ethanol and Water step6->step7 step8 Dry the nanoparticles step7->step8 end End step8->end

Experimental workflow for ZnO nanoparticle synthesis.
  • Preparation of Precursor Solution:

    • In a 250 mL round-bottom flask, dissolve 1.1 g of Zinc Acetate Dihydrate (5 mmol) in 100 mL of absolute ethanol.

    • Add 1.08 g of Ethanol, 2,2'-(octylimino)bis- (5 mmol) to the solution.

    • Stir the mixture at room temperature for 30 minutes to ensure complete dissolution and chelation.

  • Nanoparticle Precipitation:

    • Attach a condenser to the flask and place it on a magnetic stirrer with a hotplate.

    • Heat the solution to 60°C while stirring.

    • Prepare a 0.5 M solution of NaOH in ethanol.

    • Add the NaOH solution dropwise to the heated precursor solution until the pH reaches 10-11. A milky white precipitate should form.

  • Aging and Growth:

    • Maintain the reaction mixture at 60°C with continuous stirring for 2 hours to allow for the growth and crystallization of the nanoparticles.

  • Purification:

    • Allow the solution to cool to room temperature.

    • Transfer the suspension to centrifuge tubes and centrifuge at 4000 x g for 15 minutes.

    • Discard the supernatant and re-disperse the nanoparticle pellet in 50 mL of absolute ethanol.

    • Repeat the centrifugation and washing step twice more with ethanol, followed by two washes with deionized water to remove unreacted precursors and byproducts.

  • Drying:

    • After the final wash, dry the nanoparticle pellet in a vacuum oven at 60°C for 12 hours.

Characterization

The synthesized nanoparticles should be characterized to determine their physicochemical properties.

Property Characterization Technique Expected Outcome
Size and Morphology Transmission Electron Microscopy (TEM)Quasi-spherical nanoparticles with a narrow size distribution. The average particle size can be tuned by varying the concentration of the capping agent.
Crystalline Structure X-ray Diffraction (XRD)Diffraction peaks corresponding to the wurtzite structure of ZnO.
Surface Functionalization Fourier-Transform Infrared (FTIR) SpectroscopyPeaks corresponding to C-H and O-H stretching, confirming the presence of Ethanol, 2,2'-(octylimino)bis- on the nanoparticle surface.[1]
Optical Properties UV-Vis SpectroscopyA characteristic absorption peak for ZnO nanoparticles, typically in the range of 360-380 nm.
Colloidal Stability Dynamic Light Scattering (DLS) and Zeta PotentialA narrow particle size distribution in solution and a zeta potential value indicating good colloidal stability.

Potential Applications in Drug Development

Nanoparticles synthesized using Ethanol, 2,2'-(octylimino)bis- as a capping agent may have several applications in drug development:

  • Drug Delivery: The hydrophobic octyl chains on the nanoparticle surface can facilitate the encapsulation of hydrophobic drugs.

  • Biocompatibility: The diethanolamine head group may offer sites for further functionalization with targeting ligands or biocompatible polymers like polyethylene glycol (PEG).

  • Controlled Release: The chelation properties could be explored for developing stimuli-responsive drug release systems.

Conclusion

Ethanol, 2,2'-(octylimino)bis- presents itself as a promising, multifunctional agent for the synthesis of nanoparticles. Its dual role as a chelating and capping agent offers a simplified, one-pot synthesis approach. The proposed protocol for ZnO nanoparticles serves as a starting point for researchers to explore the full potential of this compound in designing novel nanomaterials for various scientific and therapeutic applications. Further optimization of reaction parameters is encouraged to tailor the nanoparticle properties for specific needs.

References

N-octyldiethanolamine as a pH Buffering Agent in Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-octyldiethanolamine (ODEOA) is a tertiary amine with potential applications as a pH buffering agent in various formulations. Its chemical structure, featuring a long alkyl chain and two hydroxyl groups, imparts both hydrophobic and hydrophilic characteristics, suggesting its utility in non-aqueous and emulsion-based systems. With a pKa of approximately 9.0, ODEOA is suitable for buffering in the alkaline pH range.[1] While its primary documented use is in industrial applications such as metalworking fluids as a corrosion inhibitor and pH adjuster, its properties merit investigation for specialized pharmaceutical formulations where a lipophilic buffering agent may be advantageous.[1]

These application notes provide a framework for researchers and formulation scientists to evaluate N-octyldiethanolamine as a potential pH buffering agent in pharmaceutical and research formulations. The following sections detail the physicochemical properties of ODEOA, protocols for determining its buffering capacity, and methods for assessing its stability and compatibility with other formulation components.

Physicochemical Properties of N-octyldiethanolamine

A summary of the key physicochemical properties of N-octyldiethanolamine is presented in Table 1. Understanding these properties is crucial for designing relevant experiments and for the successful incorporation of this molecule into a formulation.

PropertyValueReference
Chemical Formula C12H27NO2[2]
Molecular Weight 217.35 g/mol [2]
Appearance Liquid[2]
pKa 9.0[1]
Boiling Point 319 °C at 1 atm[1]
Solubility Soluble in mineral oils, alcohols, and esters; dispersible in water.[1]

Experimental Protocols

Protocol 1: Determination of Buffering Capacity of N-octyldiethanolamine

This protocol outlines the procedure to determine the buffering capacity of N-octyldiethanolamine in a relevant solvent system. The buffering capacity (β) is a measure of the resistance of a buffer solution to pH change upon the addition of an acid or base.

Materials:

  • N-octyldiethanolamine

  • Hydrochloric acid (HCl), 0.1 N standardized solution

  • Sodium hydroxide (NaOH), 0.1 N standardized solution

  • Appropriate solvent (e.g., water, ethanol/water mixture, or a non-aqueous solvent relevant to the intended application)

  • Calibrated pH meter with an appropriate electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Beakers

Procedure:

  • Preparation of the Buffer Solution:

    • Prepare a solution of N-octyldiethanolamine at a desired concentration (e.g., 50 mM) in the selected solvent.

    • Adjust the initial pH of the solution to a value near the pKa of ODEOA (approximately 9.0) using 0.1 N HCl or 0.1 N NaOH. Record the initial volume and pH.

  • Titration with Acid:

    • Place a known volume (e.g., 50 mL) of the prepared buffer solution in a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode in the solution and monitor the pH continuously.

    • Titrate the solution by adding small, known increments (e.g., 0.1 mL) of 0.1 N HCl from a burette.

    • Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

    • Continue the titration until the pH has dropped by at least 2 pH units from the starting pH.

  • Titration with Base:

    • Repeat the procedure using a fresh 50 mL aliquot of the prepared buffer solution, this time titrating with 0.1 N NaOH until the pH has increased by at least 2 pH units.

  • Data Analysis:

    • Plot the pH of the solution versus the volume of acid or base added.

    • Calculate the buffering capacity (β) at different pH values using the following formula: β = ΔB / ΔpH Where:

      • ΔB is the moles of acid or base added per liter of buffer solution.

      • ΔpH is the change in pH.

    • The buffering capacity is highest at the pKa of the buffering agent.

Expected Outcome:

The experiment will yield a titration curve and a profile of the buffering capacity of N-octyldiethanolamine as a function of pH. This data is essential for determining the effective pH range for which ODEOA can be used as a buffering agent in the tested solvent system.

Protocol 2: Stability Assessment of N-octyldiethanolamine in a Formulation

This protocol describes a general approach to assess the chemical stability of N-octyldiethanolamine within a specific formulation under various stress conditions.

Materials:

  • Test formulation containing N-octyldiethanolamine.

  • Control formulation (without N-octyldiethanolamine, if applicable).

  • Stability chambers with controlled temperature and humidity (e.g., 25°C/60% RH, 40°C/75% RH).

  • Analytical instrumentation for the quantification of N-octyldiethanolamine and its potential degradants (e.g., HPLC-UV, GC-MS).

  • pH meter.

Procedure:

  • Sample Preparation and Storage:

    • Prepare a batch of the test formulation and package it in the intended container-closure system.

    • Store the samples in the stability chambers under the specified conditions.

    • Pull samples at predetermined time points (e.g., 0, 1, 3, and 6 months).

  • Analytical Testing:

    • At each time point, analyze the samples for the following:

      • Appearance: Visual inspection for any changes in color, clarity, or for the presence of precipitation.

      • pH: Measure the pH of the formulation to assess the continued buffering performance.

      • Assay of N-octyldiethanolamine: Quantify the concentration of ODEOA using a validated analytical method to determine any degradation.

      • Degradation Products: Screen for the presence of any degradation products. If any are detected, they should be identified and quantified.

Data Analysis:

  • Tabulate the results for appearance, pH, and the concentration of N-octyldiethanolamine at each time point and storage condition.

  • Plot the concentration of N-octyldiethanolamine against time to determine the degradation kinetics and predict the shelf-life of the formulation.

Protocol 3: Compatibility Study of N-octyldiethanolamine with Active Pharmaceutical Ingredients (APIs) and Other Excipients

This protocol provides a framework for evaluating the compatibility of N-octyldiethanolamine with an API and other excipients in a formulation.

Materials:

  • N-octyldiethanolamine

  • Active Pharmaceutical Ingredient (API)

  • Other excipients in the formulation

  • Analytical instrumentation for the analysis of the API and ODEOA (e.g., HPLC, DSC, FTIR).

Procedure:

  • Binary Mixtures:

    • Prepare binary mixtures of N-octyldiethanolamine with the API and with each of the other excipients in a 1:1 ratio.

    • Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 2 and 4 weeks).

    • Analyze the samples at the initial and final time points using techniques such as:

      • HPLC: To check for any degradation of the API or ODEOA.

      • Differential Scanning Calorimetry (DSC): To observe any changes in melting points or the appearance of new thermal events, which could indicate an interaction.

      • Fourier-Transform Infrared Spectroscopy (FTIR): To detect any changes in the functional groups of the molecules, suggesting a chemical interaction.

  • Full Formulation:

    • Conduct a stability study on the complete formulation as described in Protocol 2, paying close attention to the stability of the API.

Data Analysis:

  • Compare the analytical data from the initial and final time points.

  • Any significant changes in the purity, thermal behavior, or spectral properties of the components in the binary mixtures or the full formulation would indicate a potential incompatibility.

Visualizations

Experimental_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Buffering Capacity Evaluation cluster_2 Phase 3: Formulation & Stability Studies cluster_3 Phase 4: Analysis & Decision A Procure N-octyldiethanolamine B Determine Physicochemical Properties (pKa, Solubility) A->B C Prepare Buffer Solution B->C D Titrate with Acid and Base C->D E Calculate Buffering Capacity (β) D->E F Formulate with API and Excipients E->F G Conduct Stability Studies (Accelerated & Long-term) F->G H Assess Compatibility (API & Excipients) F->H I Analyze Data (Degradation, pH shift, Incompatibility) G->I H->I J Decision on Suitability for Formulation I->J Buffering_Mechanism A R-N(CH₂CH₂OH)₂ B R-N⁺H(CH₂CH₂OH)₂ A->B + H⁺ C R-N⁺H(CH₂CH₂OH)₂ D R-N(CH₂CH₂OH)₂ + H₂O C->D + OH⁻ A_box N-octyldiethanolamine (Base form) B_box Protonated N-octyldiethanolamine (Acid form)

References

Application Notes and Protocols for "Ethanol, 2,2'-(octylimino)bis-" in Metalworking Fluids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

"Ethanol, 2,2'-(octylimino)bis-", also known as N-octyldiethanolamine (CAS No. 15520-05-5), is a multifunctional alkanolamine utilized in the formulation of metalworking fluids.[1] Its primary functions are to provide corrosion inhibition for ferrous metals and to act as a pH buffering agent.[1][2] Additionally, it exhibits potential as a biocide to control microbial growth within the fluid.[1] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in evaluating and utilizing this compound in metalworking fluid formulations.

Chemical and Physical Properties

A summary of the key chemical and physical properties of "Ethanol, 2,2'-(octylimino)bis-" is presented in Table 1.

PropertyValueReference
CAS Number 15520-05-5[3][4][5]
Molecular Formula C12H27NO2[1][4][5]
Molecular Weight 217.35 g/mol [3][4][5]
Appearance Liquid[4]
Boiling Point 319 °C @ 102.1 kPa[6]
Flash Point 161 °C @ 101.3 kPa[6]
Density 0.949 g/cm³[4]
Solubility Soluble in mineral oils, alcohols, and esters; dispersible in water.[2]

Applications in Metalworking Fluids

"Ethanol, 2,2'-(octylimino)bis-" is a versatile additive in metalworking fluids, contributing to the following performance aspects:

  • Corrosion Inhibition: It forms a protective film on metal surfaces, preventing corrosion of workpieces and machine components.[1] The mechanism involves the adsorption of the molecule onto the metal surface through its polar amine and hydroxyl groups, with the octyl group providing a hydrophobic barrier.

  • pH Buffering: As a weak base, it helps to maintain the alkaline pH of the metalworking fluid, which is crucial for corrosion control and inhibiting microbial growth.[1][2]

  • Biocidal Activity: The surfactant nature of the molecule, with its hydrophilic head and lipophilic tail, can disrupt the cell membranes of microorganisms, leading to cell death.[7] While its potential as a biocide is recognized, it is often used in conjunction with other registered biocides for broad-spectrum and long-lasting efficacy.[1]

Data Presentation: Performance Metrics (Illustrative)

The following tables present illustrative quantitative data for the performance of "Ethanol, 2,2'-(octylimino)bis-" in a typical semi-synthetic metalworking fluid formulation. Note: These values are examples and actual performance will vary depending on the specific formulation and application.

Table 2: Corrosion Inhibition Performance on Cast Iron (Illustrative)

Concentration of "Ethanol, 2,2'-(octylimino)bis-" (% w/w in fluid)Corrosion Rate (mpy)Inhibition Efficiency (%)
0 (Control)500
0.51570
1.0884
2.0492

Table 3: Biocidal Efficacy Against Pseudomonas aeruginosa (Illustrative)

Concentration of "Ethanol, 2,2'-(octylimino)bis-" (% w/w in fluid)Log Reduction after 24 hours
0 (Control)0.1
0.51.5
1.03.2
2.05.0

Experimental Protocols

Detailed methodologies for key experiments to evaluate the performance of "Ethanol, 2,2'-(octylimino)bis-" in metalworking fluids are provided below.

Protocol 1: Evaluation of Corrosion Inhibition

This protocol is based on the principles of the ASTM G31 standard for laboratory immersion corrosion testing of metals.[6][7][8]

Objective: To determine the corrosion inhibition efficiency of "Ethanol, 2,2'-(octylimino)bis-" in a metalworking fluid.

Materials:

  • Metal coupons (e.g., cast iron, steel alloys) of known surface area.

  • Metalworking fluid base formulation.

  • "Ethanol, 2,2'-(octylimino)bis-".

  • Beakers or other suitable containers.

  • Analytical balance.

  • Drying oven.

  • Desiccator.

Procedure:

  • Coupon Preparation:

    • Clean metal coupons with a suitable solvent to remove any oil or grease.

    • Abrade the surface of the coupons with sandpaper to ensure a uniform surface finish.

    • Clean the coupons again with solvent, rinse with deionized water, and dry thoroughly.

    • Weigh each coupon to the nearest 0.1 mg and record the initial weight.

  • Fluid Preparation:

    • Prepare the metalworking fluid formulation with varying concentrations of "Ethanol, 2,2'-(octylimino)bis-" (e.g., 0%, 0.5%, 1.0%, 2.0% w/w).

    • Prepare a control fluid without the inhibitor.

  • Immersion Test:

    • Place each prepared coupon in a separate beaker containing the test fluid, ensuring the coupon is fully submerged.

    • Cover the beakers to prevent evaporation.

    • Maintain the beakers at a constant temperature (e.g., ambient or elevated to simulate working conditions) for a specified duration (e.g., 24, 48, or 72 hours).

  • Coupon Cleaning and Final Weighing:

    • After the immersion period, carefully remove the coupons from the fluids.

    • Clean the coupons to remove any corrosion products according to standard procedures (e.g., using an appropriate acid solution with an inhibitor, followed by brushing).

    • Rinse the coupons with deionized water and dry them in an oven.

    • Cool the coupons in a desiccator and reweigh them to the nearest 0.1 mg.

  • Calculation of Corrosion Rate and Inhibition Efficiency:

    • Calculate the weight loss for each coupon.

    • Calculate the corrosion rate (CR) in mils per year (mpy) using the formula: CR (mpy) = (K * W) / (A * T * D) where K is a constant, W is the weight loss in grams, A is the surface area in cm², T is the exposure time in hours, and D is the density of the metal in g/cm³.

    • Calculate the inhibition efficiency (IE) in percent using the formula: IE (%) = [(CR_control - CR_inhibitor) / CR_control] * 100

Protocol 2: Evaluation of Biocidal Efficacy

This protocol is based on the principles of the ASTM E2275 standard for evaluating the bioresistance of water-miscible metalworking fluids.[1][3][9]

Objective: To determine the biocidal efficacy of "Ethanol, 2,2'-(octylimino)bis-" against a specific microorganism in a metalworking fluid.

Materials:

  • Metalworking fluid base formulation.

  • "Ethanol, 2,2'-(octylimino)bis-".

  • Culture of a relevant microorganism (e.g., Pseudomonas aeruginosa, Fusarium solani).

  • Sterile containers.

  • Incubator.

  • Plate count agar or other suitable growth medium.

  • Serial dilution blanks.

  • Spread plates.

Procedure:

  • Fluid Preparation:

    • Prepare the metalworking fluid formulation with varying concentrations of "Ethanol, 2,2'-(octylimino)bis-" (e.g., 0%, 0.5%, 1.0%, 2.0% w/w) and sterilize.

    • Prepare a sterile control fluid without the biocide.

  • Inoculation:

    • Prepare a standardized inoculum of the test microorganism.

    • Inoculate each test fluid with the microorganism to achieve a final concentration of approximately 10⁶ CFU/mL.

  • Incubation:

    • Incubate the inoculated fluids at a suitable temperature (e.g., 25-30°C) with agitation.

  • Sampling and Plating:

    • At specified time intervals (e.g., 0, 24, 48, and 72 hours), take a sample from each fluid.

    • Perform serial dilutions of each sample.

    • Plate the dilutions onto the growth medium using the spread plate technique.

  • Colony Counting and Calculation:

    • Incubate the plates until colonies are visible.

    • Count the number of colonies on each plate and calculate the number of colony-forming units per milliliter (CFU/mL) for each sample.

    • Calculate the log reduction in microbial population for each concentration of the biocide compared to the control at each time point.

Mandatory Visualization

experimental_workflow cluster_corrosion Protocol 1: Corrosion Inhibition Evaluation cluster_biocide Protocol 2: Biocidal Efficacy Evaluation C1 Coupon Preparation (Clean, Abrade, Weigh) C3 Immersion Test (Controlled Temperature and Duration) C1->C3 C2 Fluid Preparation (Varying Inhibitor Concentrations) C2->C3 C4 Coupon Cleaning and Final Weighing C3->C4 C5 Calculation (Corrosion Rate and Inhibition Efficiency) C4->C5 B1 Fluid Preparation (Varying Biocide Concentrations, Sterilize) B2 Inoculation (Standardized Microorganism Culture) B1->B2 B3 Incubation (Controlled Temperature and Agitation) B2->B3 B4 Sampling and Plating (Serial Dilutions) B3->B4 B5 Colony Counting and Calculation (Log Reduction) B4->B5

Caption: Experimental workflows for evaluating corrosion inhibition and biocidal efficacy.

mechanism_of_action cluster_corrosion_inhibition Corrosion Inhibition Mechanism cluster_biocidal_action Biocidal Action Mechanism CI1 Metal Surface CI2 Adsorption of N-octyldiethanolamine CI1->CI2 Polar Head Interaction CI3 Protective Hydrophobic Film Formation CI2->CI3 Octyl Group Orientation CI4 Corrosion Prevented CI3->CI4 BA1 Microorganism BA2 Interaction with Cell Membrane BA1->BA2 Surfactant Properties BA3 Disruption of Membrane Integrity BA2->BA3 BA4 Cell Lysis BA3->BA4

Caption: General mechanisms of action for corrosion inhibition and biocidal activity.

Safety and Handling

"Ethanol, 2,2'-(octylimino)bis-" should be handled in a well-ventilated area.[9] Users should wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, goggles, and protective clothing.[3][6][9] Avoid contact with skin and eyes.[3][6] In case of contact, flush the affected area with plenty of water for at least 15 minutes and seek medical attention.[6][9] Do not ingest.[6] Store in a cool, dry, and well-ventilated place in tightly closed containers.[3] For detailed safety information, refer to the Safety Data Sheet (SDS).

References

Application Notes and Protocols: Ethanol, 2,2'-(octylimino)bis- in Lubricant and Grease Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of Ethanol, 2,2'-(octylimino)bis-, also known as N-octyldiethanolamine, as a functional additive in the formulation of lubricants and greases. This document outlines its primary roles, mechanisms of action, and protocols for evaluating its performance.

Introduction

Ethanol, 2,2'-(octylimino)bis- (CAS No. 15520-05-5) is a tertiary amine with a distinct molecular structure comprising a hydrophobic octyl chain and a hydrophilic diethanolamine head group.[1] This amphiphilic nature makes it a versatile additive in lubricant and grease formulations, where it primarily functions as a corrosion inhibitor and a pH buffering agent.[1] Its high boiling point also classifies it as a low volatile organic compound (VOC), which is advantageous in many industrial applications.[1]

Key Applications and Functions

  • Corrosion Inhibition: Ethanol, 2,2'-(octylimino)bis- is recognized for its utility as a corrosion inhibitor, particularly in metalworking fluids and industrial lubricants.[1] It forms a protective film on metal surfaces, preventing corrosive agents from initiating degradation.

  • pH Buffering: In water-based lubricants and metalworking fluids, maintaining an alkaline pH is crucial to prevent microbial growth and corrosion. Ethanol, 2,2'-(octylimino)bis- acts as a pH buffering additive to maintain the desired alkalinity.[1]

  • Emulsification: Due to its surfactant-like structure, it can also contribute to the stability of oil-in-water emulsions, which are common in soluble oils and semi-synthetic metalworking fluids.

Mechanism of Action

The primary mechanism by which Ethanol, 2,2'-(octylimino)bis- provides corrosion protection is through the adsorption of its molecules onto the metal surface. The nitrogen and oxygen atoms in the diethanolamine head group possess lone pairs of electrons, which can coordinate with the vacant orbitals of the metal atoms. This interaction, coupled with the hydrophobic barrier provided by the octyl tail, creates a dense, protective layer that inhibits both anodic and cathodic corrosion reactions.

G Proposed Corrosion Inhibition Mechanism cluster_surface Metal Surface cluster_additive Ethanol, 2,2'-(octylimino)bis- Molecule cluster_protection Protective Film Formation Metal Metal Surface Atoms (e.g., Fe) Protection Formation of a dense, hydrophobic protective layer on the metal surface, preventing contact with corrosive agents. Head Hydrophilic Head (Diethanolamine) Head->Metal Adsorption via N and O atoms Tail Hydrophobic Tail (Octyl Chain) Tail->Metal Hydrophobic Shielding G Experimental Workflow for Anti-Wear Property Evaluation Start Start Prep Prepare Lubricant Blend Start->Prep Clean Clean Test Components Prep->Clean Assemble Assemble Four-Ball Apparatus Clean->Assemble Load Load Lubricant and Set Parameters Assemble->Load Run Run Four-Ball Test Load->Run End End Test and Cool Down Run->End Disassemble Disassemble and Clean Balls End->Disassemble Measure Measure Wear Scar Diameters Disassemble->Measure Analyze Calculate Average Wear Scar Measure->Analyze Finish End Analyze->Finish G Experimental Workflow for Corrosion Inhibition Evaluation Start Start Prep_Lubricant Prepare Lubricant Blend Start->Prep_Lubricant Prep_Specimen Prepare Steel Specimen Start->Prep_Specimen Setup Set up Test Apparatus Prep_Lubricant->Setup Prep_Specimen->Setup Heat Heat Lubricant to Test Temperature Setup->Heat Insert_Specimen Insert Specimen Heat->Insert_Specimen Add_Water Add Water/Sea Water Insert_Specimen->Add_Water Run_Test Run Rust Test Add_Water->Run_Test End_Test End Test Run_Test->End_Test Clean_Specimen Clean and Inspect Specimen End_Test->Clean_Specimen Report Report Pass/Fail Clean_Specimen->Report Finish End Report->Finish

References

Application Notes and Protocols for the Gas Chromatographic Analysis of Ethanol, 2,2'-(octylimino)bis-

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of "Ethanol, 2,2'-(octylimino)bis-," also known as N-octyldiethanolamine, using gas chromatography (GC). Due to the polar nature of this tertiary amine containing two hydroxyl groups, direct analysis can be challenging, often resulting in poor peak shape and column adsorption.[1] Therefore, a derivatization step is recommended to improve its volatility and chromatographic performance.[2][3]

Overview and Principle

"Ethanol, 2,2'-(octylimino)bis-" is a tertiary amine with a molecular weight of 217.35 g/mol .[4] Its structure, which includes a long alkyl chain and two polar hydroxyl groups, presents unique challenges for GC analysis. Direct injection can lead to significant peak tailing and low sensitivity. To circumvent these issues, a derivatization method using propyl chloroformate is proposed. This reagent reacts with the hydroxyl groups to form less polar carbamate derivatives, which are more amenable to GC analysis.

The overall analytical workflow involves sample preparation, derivatization, GC separation, and detection.

Experimental Protocols

Sample Preparation

The choice of sample preparation will depend on the sample matrix. For samples in aqueous solutions, a liquid-liquid extraction (LLE) is recommended to isolate the analyte.

Protocol for Liquid-Liquid Extraction (LLE):

  • To 1 mL of the aqueous sample, add 1 mL of a suitable organic solvent (e.g., hexane or a 1:4 mixture of chloroform and iso-octane).

  • Adjust the pH of the aqueous phase to between 9.0 and 10.0 with a sodium borate buffer to ensure the amine is in its free base form.[5]

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the phases.

  • Carefully collect the organic (upper) layer containing the analyte.

  • Repeat the extraction process on the aqueous phase with a fresh aliquot of organic solvent to maximize recovery.

  • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of a suitable solvent (e.g., acetonitrile) for derivatization.

Derivatization Protocol

This protocol is based on the use of propyl chloroformate, a common derivatizing agent for primary and secondary amines that can also be adapted for hydroxyl groups.

  • To the reconstituted sample extract, add an equal volume of a propyl chloroformate solution in an aprotic solvent like acetonitrile.[5]

  • Add an equal volume of a sodium borate buffer (pH 9.0-10.0).[5]

  • Shake the vial for 1-5 minutes at room temperature to complete the reaction.[5]

  • Perform a liquid-liquid extraction by adding hexane to the reaction mixture. The derivatized, less polar analyte will partition into the hexane layer.[5]

  • Collect the hexane (upper) layer for GC analysis.

Gas Chromatography (GC) Method

The following GC conditions are a starting point and may require optimization for specific instrumentation and applications.

Parameter Condition
GC System Agilent GC system or equivalent
Column Agilent CP-Sil 13 CB (50 m x 0.32 mm, 1.2 µm film thickness) or similar[6]
Carrier Gas Helium at a constant flow rate of 1.5 mL/min[2]
Injector Splitless mode[2]
Injector Temperature 270 °C
Oven Program Initial temperature: 50 °C, hold for 2 min
Ramp 1: 5 °C/min to 140 °C, hold for 3 min
Ramp 2: 10 °C/min to 200 °C
Ramp 3: 20 °C/min to 240 °C, hold for 10 min[2]
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
FID Temperature 275 °C[6]
Injection Volume 1 µL

Data Presentation

Quantitative analysis should be performed by generating a calibration curve with standards of derivatized "Ethanol, 2,2'-(octylimino)bis-". The results can be summarized in the following table.

Parameter Value
Retention Time (min)To be determined experimentally
Limit of Detection (LOD)To be determined experimentally
Limit of Quantification (LOQ)To be determined experimentally
Linearity (R²)To be determined experimentally
Recovery (%)To be determined experimentally
Relative Standard Deviation (RSD, %)To be determined experimentally

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the analytical protocol.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing sample Aqueous Sample lle Liquid-Liquid Extraction sample->lle extract Organic Extract lle->extract derivatization Propyl Chloroformate Derivatization extract->derivatization derivatized_sample Derivatized Analyte in Hexane derivatization->derivatized_sample gc_injection GC Injection derivatized_sample->gc_injection gc_separation GC Separation gc_injection->gc_separation detection FID/MS Detection gc_separation->detection quantification Quantification detection->quantification

Caption: Experimental workflow for GC analysis of Ethanol, 2,2'-(octylimino)bis-.

Logical Relationship of Analytical Steps

This diagram outlines the key logical steps and considerations for the method.

logical_relationship start Start: Sample Containing Ethanol, 2,2'-(octylimino)bis- matrix_consideration Consider Sample Matrix (Aqueous vs. Organic) start->matrix_consideration extraction Liquid-Liquid Extraction (for aqueous samples) matrix_consideration->extraction Aqueous derivatization Derivatization with Propyl Chloroformate matrix_consideration->derivatization Organic extraction->derivatization gc_analysis GC-FID/MS Analysis derivatization->gc_analysis data_analysis Data Analysis and Quantification gc_analysis->data_analysis end End: Report Results data_analysis->end

Caption: Logical steps for the analysis of Ethanol, 2,2'-(octylimino)bis-.

References

"Ethanol, 2,2'-(octylimino)bis-": A Versatile Ligand for Metal Chelation in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

"Ethanol, 2,2'-(octylimino)bis-", also known by its synonyms N,N-Bis(2-hydroxyethyl)octylamine and octyldiethanolamine, is a tridentate ligand with significant potential in metal chelation applications. Its molecular structure, featuring a tertiary amine nitrogen and two hydroxyl groups, allows for the formation of stable coordination complexes with a variety of metal ions. This document provides an overview of its properties, potential applications in metal chelation, and generalized protocols for its use and characterization. While specific quantitative data for this particular ligand is not extensively available in public literature, this guide offers a foundational approach based on established methodologies for similar chelating agents.

Introduction to "Ethanol, 2,2'-(octylimino)bis-"

"Ethanol, 2,2'-(octylimino)bis-" (CAS No. 15520-05-5) is an organic compound with the molecular formula C₁₂H₂₇NO₂. It is recognized for its utility as a surfactant, corrosion inhibitor, and as an intermediate in organic synthesis. Its ability to act as a tridentate ligand, donating electrons from its nitrogen and two oxygen atoms, makes it an effective chelating agent for various metal ions, including transition metals like copper (Cu²⁺) and zinc (Zn²⁺). This chelating property is the basis for its application in diverse fields, from industrial processes to potential therapeutic strategies.

Chemical Structure:

Caption: Molecular structure of Ethanol, 2,2'-(octylimino)bis-.

Applications in Metal Chelation

The primary applications of "Ethanol, 2,2'-(octylimino)bis-" as a metal chelator stem from its ability to form stable complexes with metal ions.

Corrosion Inhibition

Organic compounds containing heteroatoms like nitrogen and oxygen are effective corrosion inhibitors for metals, particularly in acidic media. They function by adsorbing onto the metal surface and forming a protective film. The lone pair of electrons on the nitrogen and oxygen atoms of "Ethanol, 2,2'-(octylimino)bis-" facilitates its adsorption onto the surface of metals like mild steel, thereby inhibiting the corrosion process. This makes it a valuable component in industrial formulations such as cutting fluids and metalworking lubricants.

Biopharmaceutical and Research Applications

The ability to chelate metal ions is crucial in various biological and pharmaceutical contexts. Metal ions play vital roles in numerous physiological processes, and their dysregulation is implicated in several diseases. Chelating agents can be used to:

  • Control metal ion concentration: In research settings, chelators are used to control the concentration of free metal ions in experimental buffers to study the metal-dependency of enzymes and other biological processes.

  • Therapeutic potential: Chelation therapy is a medical treatment for heavy metal poisoning. While "Ethanol, 2,2'-(octylimino)bis-" is not a clinically approved chelating drug, its structural motifs are of interest in the design of new therapeutic agents.

  • Drug delivery: Metal complexes of organic ligands can exhibit unique biological activities and are being explored as potential therapeutic agents.

Quantitative Data on Metal Chelation

The following table provides a template for how such data would be presented. Researchers are encouraged to determine these values experimentally for their specific applications.

Table 1: Template for Stability Constants (log K) of Metal-"Ethanol, 2,2'-(octylimino)bis-" Complexes

Metal IonLog K₁Log K₂Overall Log β₂Experimental Conditions
Cu²⁺TBDTBDTBDe.g., 25°C, 0.1 M ionic strength
Ni²⁺TBDTBDTBDe.g., 25°C, 0.1 M ionic strength
Zn²⁺TBDTBDTBDe.g., 25°C, 0.1 M ionic strength
Co²⁺TBDTBDTBDe.g., 25°C, 0.1 M ionic strength
Fe²⁺/Fe³⁺TBDTBDTBDe.g., 25°C, 0.1 M ionic strength

TBD: To Be Determined experimentally.

Experimental Protocols

The following are generalized protocols for the synthesis, characterization, and evaluation of the metal chelating properties of "Ethanol, 2,2'-(octylimino)bis-".

Protocol for Synthesis of a Metal-"Ethanol, 2,2'-(octylimino)bis-" Complex (e.g., Copper(II) Complex)

This protocol describes a general procedure for the synthesis of a metal complex.

G cluster_0 Synthesis Workflow A Dissolve Ligand C Mix Solutions A->C Ethanolic Solution B Dissolve Metal Salt B->C Aqueous/Ethanolic Solution D Adjust pH & Reflux C->D E Isolate & Purify D->E Cooling & Filtration F Characterize E->F

Caption: General workflow for synthesizing a metal complex.

Materials:

  • "Ethanol, 2,2'-(octylimino)bis-"

  • Metal salt (e.g., CuCl₂·2H₂O)

  • Ethanol

  • Deionized water

  • Base (e.g., NaOH or triethylamine) for pH adjustment

Procedure:

  • Ligand Solution: Dissolve a specific molar amount of "Ethanol, 2,2'-(octylimino)bis-" in ethanol.

  • Metal Salt Solution: In a separate flask, dissolve an equimolar or desired molar ratio of the metal salt in deionized water or ethanol.

  • Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring.

  • pH Adjustment and Reaction: Adjust the pH of the mixture to a neutral or slightly basic range using a suitable base. The optimal pH will depend on the metal ion. Heat the mixture to reflux for a specified period (e.g., 2-4 hours) to ensure complete complex formation.

  • Isolation: Allow the reaction mixture to cool to room temperature. If a precipitate forms, collect it by filtration. If no precipitate forms, the solvent may need to be partially evaporated to induce crystallization.

  • Purification: Wash the isolated solid with a suitable solvent (e.g., cold ethanol or diethyl ether) to remove any unreacted starting materials. The complex can be further purified by recrystallization.

  • Characterization: Characterize the synthesized complex using techniques such as FT-IR spectroscopy, UV-Vis spectroscopy, elemental analysis, and single-crystal X-ray diffraction if suitable crystals are obtained.

Protocol for Determination of Stability Constants by Potentiometric Titration

This protocol outlines the determination of protonation constants of the ligand and the stability constants of its metal complexes.

G cluster_1 Potentiometric Titration Workflow A Prepare Solutions (Acid, Ligand, Metal) C Titrate with Standard Base A->C B Calibrate pH Electrode B->C D Record pH vs. Volume C->D E Data Analysis (e.g., Bjerrum's Method) D->E F Determine log K E->F

Caption: Workflow for determining stability constants.

Materials:

  • "Ethanol, 2,2'-(octylimino)bis-"

  • Standardized strong acid (e.g., HCl or HNO₃)

  • Standardized carbonate-free strong base (e.g., NaOH)

  • Metal salt solution of known concentration

  • Inert salt for maintaining constant ionic strength (e.g., KNO₃ or NaClO₄)

  • High-precision pH meter and electrode

  • Thermostated titration vessel

Procedure:

  • Solution Preparation: Prepare solutions of the ligand, strong acid, and metal salt at known concentrations in a background electrolyte of constant ionic strength.

  • Titrations: Perform a series of titrations at a constant temperature:

    • Titration of the strong acid with the strong base.

    • Titration of the strong acid and the ligand with the strong base.

    • Titration of the strong acid, the ligand, and the metal salt with the strong base.

  • Data Collection: Record the pH of the solution after each addition of the titrant (strong base).

  • Data Analysis:

    • From the titration data, calculate the average number of protons bound per ligand molecule (n̄ₐ) at different pH values to determine the ligand's protonation constants.

    • Calculate the average number of ligands bound per metal ion (n̄) and the free ligand concentration ([L]) at different pH values.

    • Plot n̄ versus pL (-log[L]) to generate the formation curve.

    • Determine the stepwise stability constants (log K) from the formation curve, typically at half-n̄ values (e.g., log K₁ at n̄ = 0.5).

Protocol for Evaluation of Corrosion Inhibition

This protocol provides a general outline for assessing the corrosion inhibition properties using the weight loss method.

G cluster_2 Corrosion Inhibition (Weight Loss) Workflow A Prepare Metal Coupons C Immerse Coupons A->C B Prepare Corrosive Media (with/without Inhibitor) B->C D Remove, Clean, & Dry C->D Specified Time & Temperature E Measure Final Weight D->E F Calculate Corrosion Rate & Inhibition Efficiency E->F

Caption: Workflow for evaluating corrosion inhibition.

Materials:

  • Metal coupons (e.g., mild steel)

  • Corrosive medium (e.g., 1 M HCl)

  • "Ethanol, 2,2'-(octylimino)bis-" as the inhibitor

  • Acetone and deionized water for cleaning

  • Analytical balance

Procedure:

  • Coupon Preparation: Polish the metal coupons to a mirror finish, degrease with acetone, wash with deionized water, and dry. Weigh the coupons accurately.

  • Inhibitor Solutions: Prepare the corrosive medium with and without various concentrations of "Ethanol, 2,2'-(octylimino)bis-".

  • Immersion Test: Immerse the prepared coupons in the test solutions for a specific period (e.g., 6, 12, or 24 hours) at a constant temperature.

  • Coupon Cleaning: After the immersion period, remove the coupons, clean them to remove corrosion products, wash with deionized water and acetone, dry, and reweigh.

  • Calculations:

    • Calculate the weight loss for each coupon.

    • Determine the corrosion rate (CR) using the formula: CR = (K × W) / (A × T × D) where K is a constant, W is the weight loss, A is the surface area, T is the immersion time, and D is the density of the metal.

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ is the corrosion rate without the inhibitor and CRᵢ is the corrosion rate with the inhibitor.

Table 2: Template for Corrosion Inhibition Data

Inhibitor Concentration (M)Weight Loss (g)Corrosion Rate (mm/year)Inhibition Efficiency (%)
0 (Blank)TBDTBD-
1 x 10⁻⁵TBDTBDTBD
1 x 10⁻⁴TBDTBDTBD
1 x 10⁻³TBDTBDTBD

TBD: To Be Determined experimentally.

Signaling Pathways and Logical Relationships

The interaction of "Ethanol, 2,2'-(octylimino)bis-" with metal ions does not directly implicate a specific signaling pathway in the absence of a defined biological context. However, in a broader sense, the chelation of essential metal ions can influence various cellular processes. For instance, altering the bioavailability of zinc, a cofactor for numerous enzymes and transcription factors, could indirectly affect signaling pathways related to cell proliferation, apoptosis, and immune responses. Further research is required to elucidate any specific biological effects of its metal complexes.

Conclusion

"Ethanol, 2,2'-(octylimino)bis-" is a promising tridentate ligand for metal chelation with potential applications in corrosion inhibition and as a tool in biological and pharmaceutical research. The provided protocols offer a starting point for the synthesis, characterization, and evaluation of its metal chelating properties. It is imperative for researchers to experimentally determine the specific quantitative parameters, such as stability constants and inhibition efficiencies, for their particular systems of interest to fully harness the potential of this versatile molecule.

Application Notes and Protocols for N-Octyldiethanolamine Derivatives: Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial properties of N-octyldiethanolamine derivatives, focusing on their synthesis, mechanism of action, and methods for evaluating their efficacy and safety. The information is intended to guide researchers in the exploration of these compounds as potential antimicrobial agents.

Introduction

N-octyldiethanolamine derivatives, particularly those forming quaternary ammonium salts (QAS), are cationic surfactants that exhibit broad-spectrum antimicrobial activity. Their amphiphilic nature, characterized by a positively charged hydrophilic head and a long hydrophobic alkyl chain, allows them to interact with and disrupt the negatively charged cell membranes of microorganisms. This mechanism of action makes them effective against a range of bacteria and fungi and less likely to induce resistance compared to agents with highly specific cellular targets. The octyl (C8) alkyl chain is a key structural feature influencing the balance between antimicrobial efficacy and potential cytotoxicity.

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy of N-octyldiethanolamine derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following table summarizes the MIC values for representative N-octyldiethanolamine quaternary ammonium salts against common microbial strains.

Compound/DerivativeMicroorganismGram StainMIC (µg/mL)Reference
N-octyl-N,N-di(2-hydroxyethyl)ammonium chlorideStaphylococcus aureusPositive16[Fictional Data]
N-octyl-N,N-di(2-hydroxyethyl)ammonium chlorideBacillus subtilisPositive8[Fictitious Example]
N-octyl-N,N-di(2-hydroxyethyl)ammonium chlorideEscherichia coliNegative32[Fictional Data]
N-octyl-N,N-di(2-hydroxyethyl)ammonium chloridePseudomonas aeruginosaNegative64[Fictitious Example]
N-octyl-N,N-di(2-hydroxyethyl)ammonium chlorideCandida albicansN/A (Fungus)16[Fictional Data]

Note: The data presented in this table is illustrative and may not represent actual experimental values. Researchers should determine MIC values based on their specific derivatives and experimental conditions.

Experimental Protocols

Synthesis of N-Octyldiethanolamine Quaternary Ammonium Salts

A common method for the synthesis of N-octyldiethanolamine quaternary ammonium salts is through the Menshutkin reaction, which involves the alkylation of a tertiary amine.[1][2]

Materials:

  • N-octyldiethanolamine

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Anhydrous solvent (e.g., acetonitrile, ethanol)

  • Magnetic stirrer and heating mantle

  • Round-bottom flask with reflux condenser

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve N-octyldiethanolamine in the anhydrous solvent.

  • Add a stoichiometric equivalent or a slight excess of the alkyl halide to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for several hours to overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to yield the pure quaternary ammonium salt.

  • Characterize the final product using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Synthesis_Workflow cluster_synthesis Synthesis of N-Octyldiethanolamine Quaternary Ammonium Salt start Start reactants Dissolve N-octyldiethanolamine and Alkyl Halide in Solvent start->reactants reaction Stir and Heat (Menshutkin Reaction) reactants->reaction evaporation Solvent Evaporation reaction->evaporation purification Purification (Recrystallization) evaporation->purification characterization Characterization (NMR, Mass Spec) purification->characterization end_product Pure Quaternary Ammonium Salt characterization->end_product

Caption: Workflow for the synthesis of N-octyldiethanolamine quaternary ammonium salts.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][4]

Materials:

  • N-octyldiethanolamine derivative stock solution (dissolved in a suitable solvent like DMSO, then diluted in broth)

  • Sterile 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

  • Positive control (broth with inoculum, no compound)

  • Negative control (broth only)

  • Microplate reader

Procedure:

  • Preparation of Compound Dilutions:

    • In the first column of a 96-well plate, add the highest concentration of the test compound in broth.

    • Perform serial two-fold dilutions across the plate by transferring a fixed volume of the compound solution to the next well containing fresh broth.

  • Inoculum Preparation:

    • Prepare a suspension of the test microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation:

    • Add the prepared inoculum to all wells containing the compound dilutions and the positive control wells. Do not add inoculum to the negative control wells.

  • Incubation:

    • Incubate the microtiter plates at the optimal temperature for the microorganism (e.g., 35-37 °C for most bacteria) for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

    • The results can be confirmed by measuring the optical density (OD) at 600 nm using a microplate reader.

MIC_Workflow cluster_mic Broth Microdilution for MIC Determination prep_compound Prepare Serial Dilutions of Test Compound in 96-Well Plate inoculate Inoculate Wells with Standardized Microorganism prep_compound->inoculate prep_inoculum Prepare and Standardize Microbial Inoculum prep_inoculum->inoculate incubate Incubate Plate at Optimal Temperature inoculate->incubate read_results Visually Inspect for Growth and Measure OD incubate->read_results determine_mic Determine MIC (Lowest Concentration with No Growth) read_results->determine_mic

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5]

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • N-octyldiethanolamine derivative stock solution

  • Sterile 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the N-octyldiethanolamine derivative in complete cell culture medium.

    • Remove the old medium from the cells and add the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

    • Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37 °C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell viability) can be determined from the dose-response curve.

Mechanism of Action

The primary mechanism of antimicrobial action for N-octyldiethanolamine derivatives, particularly quaternary ammonium salts, involves the disruption of the microbial cell membrane.[6]

  • Adsorption and Penetration: The positively charged head of the QAS molecule is attracted to the negatively charged components of the microbial cell surface. The hydrophobic octyl tail then penetrates the lipid bilayer of the cell membrane.

  • Membrane Disruption: The insertion of the QAS molecules into the membrane disrupts the packing of the phospholipid molecules, leading to a loss of membrane integrity and fluidity.

  • Leakage of Cellular Contents: This disruption creates pores or channels in the membrane, causing the leakage of essential intracellular components such as ions, metabolites, and nucleic acids.

  • Enzyme Inhibition and Protein Denaturation: The influx of the QAS and the disruption of the membrane potential can lead to the inhibition of essential membrane-bound enzymes and the denaturation of cellular proteins.

  • Cell Death: The culmination of these events leads to the cessation of metabolic processes and ultimately, cell death.

Mechanism_of_Action cluster_moa Antimicrobial Mechanism of N-Octyldiethanolamine Derivatives adsorption 1. Adsorption to Microbial Cell Surface penetration 2. Penetration of Hydrophobic Tail into Membrane adsorption->penetration disruption 3. Disruption of Membrane Integrity penetration->disruption leakage 4. Leakage of Cellular Contents disruption->leakage inhibition 5. Enzyme Inhibition and Protein Denaturation leakage->inhibition death 6. Cell Death inhibition->death

Caption: Proposed mechanism of antimicrobial action for N-octyldiethanolamine derivatives.

Conclusion

N-octyldiethanolamine derivatives represent a promising class of antimicrobial agents with a well-understood mechanism of action. The protocols outlined in these application notes provide a framework for the synthesis, and the evaluation of the antimicrobial efficacy and cytotoxicity of these compounds. Further research into structure-activity relationships, formulation development, and in vivo efficacy is warranted to fully explore their therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethanol, 2,2'-(octylimino)bis-

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the synthesis of Ethanol, 2,2'-(octylimino)bis-, also known as N-octyldiethanolamine.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of Ethanol, 2,2'-(octylimino)bis-, primarily through the N-alkylation of diethanolamine with an octyl halide.

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in the N-alkylation of diethanolamine can stem from several factors, including incomplete reaction, side reactions, or suboptimal reaction conditions.

Troubleshooting Steps:

  • Reaction Temperature: Ensure the reaction is conducted at an appropriate temperature. For the reaction between diethanolamine and an octyl halide, a temperature range of 80-100°C is often effective.[1] Excessively high temperatures can lead to degradation of the product.[2]

  • Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

  • Choice of Base: The presence of a suitable base is crucial to neutralize the hydrogen halide formed during the reaction and to drive the equilibrium towards the product. Alkali metal carbonates, such as sodium carbonate, are effective in promoting N-alkylation while minimizing side reactions.[1]

  • Solvent Selection: Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally good choices for SN2 reactions as they solvate the cation of the base, enhancing the nucleophilicity of the amine.[3] However, for the synthesis of N-alkyl diethanolamines, conducting the reaction in an aqueous solution of an alkali metal carbonate has been shown to significantly improve yield and selectivity.[1]

  • Reactivity of Alkyl Halide: The reactivity of the octyl halide follows the order: iodide > bromide > chloride. If you are using octyl chloride and experiencing low conversion, consider switching to octyl bromide or adding a catalytic amount of sodium or potassium iodide to the reaction mixture to facilitate an in-situ Finkelstein reaction.

Question 2: I am observing significant side product formation. How can I improve the selectivity for N-octyldiethanolamine?

Answer:

The primary side reaction of concern in the alkylation of diethanolamine is O-alkylation. Over-alkylation to form a quaternary ammonium salt is less common for secondary amines compared to primary amines but can still occur.

Troubleshooting Steps to Minimize O-Alkylation:

  • Use of an Alkali Metal Carbonate in Water: A key finding in the synthesis of N-alkyl diethanolamines is that conducting the reaction in the presence of an aqueous solution of an alkali metal carbonate, such as sodium carbonate, almost exclusively directs the alkylation to the nitrogen atom, yielding the desired N-octyldiethanolamine with minimal O-alkylation byproducts.[1]

  • Control of Reaction pH: Maintaining a basic pH with a carbonate buffer system helps to keep the hydroxyl groups of diethanolamine protonated, reducing their nucleophilicity and thus disfavoring O-alkylation.

Troubleshooting Steps to Minimize Over-alkylation:

  • Stoichiometry Control: Use a slight excess of diethanolamine relative to the octyl halide. This ensures that the alkylating agent is the limiting reagent, reducing the likelihood of a second alkylation event on the product.

  • Slow Addition of Alkylating Agent: Adding the octyl halide dropwise to the reaction mixture can help to maintain a low concentration of the electrophile, further minimizing the chance of over-alkylation.

Question 3: I am having difficulty purifying the final product. What are the recommended procedures?

Answer:

Purification of N-octyldiethanolamine can be challenging due to the presence of unreacted starting materials, side products, and inorganic salts.

Purification Strategies:

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup can be performed. This typically involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate, dichloromethane) and water. The organic layer containing the product can then be washed with brine to remove residual water-soluble impurities.

  • Acid-Base Extraction: To separate the amine product from non-basic impurities, an acid-base extraction can be employed. Dissolve the crude product in an organic solvent and wash with a dilute acid solution (e.g., 1M HCl). The N-octyldiethanolamine will be protonated and move into the aqueous layer. The aqueous layer can then be separated, basified (e.g., with NaOH), and the purified product re-extracted into an organic solvent.

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification, especially for removing non-volatile impurities.

  • Column Chromatography: For high purity requirements, silica gel column chromatography can be used. A common eluent system for amines is a gradient of methanol in dichloromethane, often with a small amount of a basic modifier like triethylamine (e.g., 1%) to prevent streaking of the product on the column.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for Ethanol, 2,2'-(octylimino)bis-?

A1: The most common and direct method is the N-alkylation of diethanolamine with an octyl halide (e.g., 1-bromooctane or 1-chlorooctane) in the presence of a base.[1][4]

Q2: Is O-alkylation a significant problem in the synthesis of N-octyldiethanolamine?

A2: While O-alkylation can occur, it can be effectively suppressed by using an alkali metal carbonate in an aqueous reaction medium.[1] Studies have shown that diethanolamine primarily undergoes N-alkylation under these conditions.[5][6]

Q3: What is the role of the base in this reaction?

A3: The base, typically sodium or potassium carbonate, serves two main purposes: it neutralizes the hydrogen halide (e.g., HBr or HCl) produced during the reaction, and it helps to maintain a pH that favors N-alkylation over O-alkylation.[1]

Q4: Can I use other alkylating agents besides octyl halides?

A4: Yes, other alkylating agents such as diethyl sulfate have been used for the N-alkylation of diethanolamine.[1] However, octyl halides are common and effective reagents for introducing the octyl group.

Q5: How can I monitor the progress of the reaction?

A5: The reaction can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexanes with a small amount of triethylamine) and visualizing with a suitable stain (e.g., potassium permanganate or ninhydrin for the starting material). Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more quantitative monitoring.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of N-Alkyl Diethanolamines

EntryAlkylating AgentBaseSolventTemperature (°C)Yield (%)Reference
1Diethyl sulfateNoneNone25-3561[1]
2Diethyl sulfateNa₂CO₃·H₂OWater9290.5[1]
3Alkyl BromideNaHCO₃Water80Excellent (Qualitative)[7]

Experimental Protocols

Detailed Methodology for the Synthesis of Ethanol, 2,2'-(octylimino)bis- via N-Alkylation of Diethanolamine

This protocol is a representative procedure based on established methods for the N-alkylation of diethanolamines.[1]

Materials:

  • Diethanolamine

  • 1-Bromooctane

  • Sodium Carbonate Monohydrate (Na₂CO₃·H₂O)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add diethanolamine (1.0 equivalent).

  • Addition of Base and Solvent: Add a solution of sodium carbonate monohydrate (1.0-1.2 equivalents) dissolved in deionized water.

  • Addition of Alkylating Agent: While stirring, slowly add 1-bromooctane (0.9 equivalents) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 90-100°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous phase).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Mandatory Visualization

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine Diethanolamine, Na2CO3, and Water B Add 1-Bromooctane A->B Slowly C Heat to Reflux (90-100°C) B->C D Monitor by TLC C->D E Cool and Extract with Ethyl Acetate D->E F Wash with Brine E->F G Dry over Na2SO4 F->G H Concentrate G->H I Vacuum Distillation or Column Chromatography H->I J J I->J Final Product: Ethanol, 2,2'-(octylimino)bis-

Caption: Workflow for the synthesis of Ethanol, 2,2'-(octylimino)bis-.

Troubleshooting_Yield Start Low Yield Observed Q1 Is the reaction temperature optimal (80-100°C)? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the reaction time sufficient? A1_Yes->Q2 Sol1 Adjust temperature A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is a suitable base (e.g., Na2CO3) present? A2_Yes->Q3 Sol2 Increase reaction time and monitor by TLC/GC A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Is the solvent appropriate? A3_Yes->Q4 Sol3 Add alkali metal carbonate A3_No->Sol3 Sol3->Q4 A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No Q5 Is the alkyl halide reactive enough? A4_Yes->Q5 Sol4 Consider using an aqueous carbonate solution A4_No->Sol4 Sol4->Q5 A5_No No Q5->A5_No End Yield Improved Q5->End Yes Sol5 Use a more reactive halide (I > Br > Cl) or add NaI/KI A5_No->Sol5 Sol5->End

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: N-octyldiethanolamine Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-octyldiethanolamine in solution. The following information is designed to help you anticipate and prevent degradation, ensuring the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of N-octyldiethanolamine in my solution?

A1: N-octyldiethanolamine, a tertiary amine, is susceptible to degradation through several pathways, primarily influenced by:

  • Oxidation: Exposure to atmospheric oxygen or oxidizing agents can lead to the formation of N-oxides, which are precursors to further degradation.

  • Elevated Temperatures: Heat can accelerate degradation reactions, notably the Cope elimination.

  • Light Exposure: UV and visible light can promote photodegradation, especially in the presence of photosensitizers.

  • pH: While N-octyldiethanolamine is more stable in neutral to slightly basic conditions, extreme pH levels can catalyze hydrolysis or other degradation reactions.

  • Presence of Nitrosating Agents: In the presence of nitrites (NO₂⁻) under acidic conditions, there is a risk of forming N-nitrosamines, which are potent carcinogens.

Q2: I suspect my N-octyldiethanolamine solution has degraded. What are the likely degradation products?

A2: The degradation of N-octyldiethanolamine can result in several products, depending on the degradation pathway:

  • Cope Elimination Products: This is a major thermal degradation pathway for tertiary amines. The N-oxide intermediate undergoes a syn-elimination to yield N-octyl-N-(2-hydroxyethyl)hydroxylamine and ethene .[1][2][3]

  • Oxidation Products: Initial oxidation forms N-octyldiethanolamine N-oxide . Further oxidation can lead to the cleavage of the C-N bonds, potentially forming smaller aldehydes and amines.

  • N-Nitrosamines: In the presence of nitrosating agents, N-nitroso-N-octyldiethanolamine can be formed. Given the regulatory concern over nitrosamines, preventing their formation is critical.

Q3: How can I prevent the degradation of my N-octyldiethanolamine solution during storage and experiments?

A3: To maintain the stability of your N-octyldiethanolamine solution, adhere to the following best practices:

  • Inert Atmosphere: Store and handle the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Temperature Control: Store solutions at recommended low temperatures (e.g., 2-8 °C) and avoid repeated freeze-thaw cycles. For experimental procedures at elevated temperatures, minimize the duration of heat exposure.

  • Light Protection: Use amber-colored vials or wrap containers in aluminum foil to protect the solution from light.

  • pH Control: Maintain the pH of the solution in the neutral to slightly basic range. Use appropriate buffer systems if necessary.

  • Use of Antioxidants: Consider the addition of antioxidants to scavenge free radicals and inhibit oxidative degradation.[4][5][6] Common antioxidants include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid. The choice and concentration should be validated for compatibility with your experimental system.

  • High-Purity Solvents: Use high-purity, peroxide-free solvents for solution preparation.

Troubleshooting Guides

Issue 1: I am observing unexpected peaks in my chromatogram when analyzing my N-octyldiethanolamine solution.

  • Possible Cause: Degradation of N-octyldiethanolamine.

  • Troubleshooting Steps:

    • Confirm Peak Identity: Use a high-resolution mass spectrometer (LC-MS/MS) to determine the mass-to-charge ratio (m/z) of the unexpected peaks and compare them to the expected masses of potential degradation products (see Table 2).

    • Review Storage and Handling: Assess if the solution was exposed to air, light, or high temperatures.

    • Perform a Forced Degradation Study: Intentionally stress a small sample of your N-octyldiethanolamine solution (e.g., by heating, exposing to light, or adding an oxidizing agent) and analyze it to see if the unexpected peaks increase. This can help confirm that they are indeed degradation products.

Issue 2: My experimental results are inconsistent, and I suspect the concentration of my N-octyldiethanolamine stock solution is changing over time.

  • Possible Cause: Ongoing degradation of the stock solution.

  • Troubleshooting Steps:

    • Implement a Stability Testing Protocol: Regularly analyze your stock solution using a validated stability-indicating analytical method (e.g., HPLC-UV or LC-MS) to monitor the concentration of the active ingredient and the formation of any degradation products.

    • Re-evaluate Storage Conditions: Ensure the stock solution is stored under optimal conditions (inert atmosphere, low temperature, protected from light).

    • Prepare Fresh Solutions: If degradation is confirmed, prepare fresh stock solutions more frequently.

Data Presentation

Table 1: Recommended Storage and Handling Conditions for N-octyldiethanolamine Solutions

ParameterRecommended ConditionRationale
Atmosphere Inert (e.g., Nitrogen, Argon)Prevents oxidation to N-oxide.
Temperature 2-8 °C (Refrigerated)Slows down thermally induced degradation pathways like Cope elimination.
Light Protected from light (Amber vials or foil wrap)Prevents photodegradation.
pH Neutral to slightly basic (pH 7-9)Minimizes acid or base-catalyzed degradation.
Container Tightly sealed, chemically inert glassPrevents contamination and reaction with container material.

Table 2: Potential Degradation Products of N-octyldiethanolamine and their Monoisotopic Masses

Degradation ProductChemical FormulaMonoisotopic Mass (Da)Potential Origin
N-octyldiethanolamine N-oxideC₁₂H₂₇NO₃233.1991Oxidation
N-octyl-N-(2-hydroxyethyl)hydroxylamineC₁₀H₂₃NO₂189.1729Cope Elimination
EtheneC₂H₄28.0313Cope Elimination
N-nitroso-N-octyldiethanolamineC₁₂H₂₆N₂O₃246.1943Reaction with nitrosating agents

Note: The data in this table is illustrative. The actual degradation profile may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study of N-octyldiethanolamine

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and validate a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of N-octyldiethanolamine in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.

    • Photodegradation: Expose the stock solution in a photostability chamber to a light source (e.g., combination of cool white fluorescent and near-UV lamps) for a specified duration.

  • Sample Analysis:

    • At specified time points, withdraw aliquots from each stress condition.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Analyze all samples, along with an unstressed control, using a suitable analytical method such as LC-MS/MS.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with the control to identify new peaks corresponding to degradation products.

    • Use the mass spectrometry data to propose structures for the degradation products.

Protocol 2: Development of a Stability-Indicating HPLC-MS Method

This protocol provides a starting point for developing an analytical method to separate N-octyldiethanolamine from its potential degradation products.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled with a mass spectrometer (MS) is recommended.

  • Chromatographic Conditions (Initial):

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with a low percentage of Mobile Phase B and gradually increase to elute compounds of varying polarity.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions (Initial):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Range: m/z 50-500.

    • Fragmentation: Perform MS/MS analysis on the parent ion of N-octyldiethanolamine and any observed degradation products to aid in structural elucidation.

  • Method Optimization: Adjust the chromatographic and mass spectrometry parameters as needed to achieve good separation and sensitivity for N-octyldiethanolamine and its degradation products. The use of forced degradation samples is crucial for this optimization process.

Mandatory Visualizations

cluster_degradation Degradation Pathways N_octyldiethanolamine N-octyldiethanolamine N_oxide N-octyldiethanolamine N-oxide N_octyldiethanolamine->N_oxide Oxidation (O₂, H₂O₂) Nitrosamine N-nitroso-N-octyldiethanolamine N_octyldiethanolamine->Nitrosamine Nitrosating Agents (e.g., NaNO₂ + Acid) Cope_products N-octyl-N-(2-hydroxyethyl)hydroxylamine + Ethene N_oxide->Cope_products Thermal Stress (Heat) Cope Elimination

Caption: Primary degradation pathways of N-octyldiethanolamine.

cluster_workflow Troubleshooting Workflow for Suspected Degradation start Suspected Degradation (e.g., unexpected peaks, inconsistent results) step1 Analyze sample with LC-MS/MS start->step1 decision1 Unexpected peaks detected? step1->decision1 step2 Review storage and handling procedures decision1->step2 Yes end2 No degradation detected. Investigate other experimental variables. decision1->end2 No step3 Perform forced degradation study step2->step3 decision2 Peaks match with forced degradation? step3->decision2 action1 Implement corrective actions: - Use inert atmosphere - Control temperature and light - Consider antioxidants decision2->action1 Yes decision2->end2 No end1 Problem Resolved action1->end1

Caption: A logical workflow for troubleshooting suspected degradation.

cluster_protocol Experimental Workflow for Stability Assessment start Prepare N-octyldiethanolamine solution step1 Divide into aliquots for different stress conditions (Heat, Light, Oxidation, pH) start->step1 step2 Expose aliquots to respective stress conditions step1->step2 step3 Withdraw samples at pre-defined time points step2->step3 step4 Analyze samples using a validated stability-indicating LC-MS method step3->step4 step5 Quantify parent compound and identify/quantify degradation products step4->step5 end Determine degradation kinetics and pathways step5->end

Caption: A general workflow for assessing the stability of N-octyldiethanolamine.

References

Technical Support Center: Optimizing Ethanol, 2,2'-(octylimino)bis- as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of "Ethanol, 2,2'-(octylimino)bis-" as a corrosion inhibitor.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure accurate and reproducible results.

Weight Loss Method

This gravimetric technique is a straightforward method for determining corrosion rate and inhibitor efficiency.

a. Materials and Equipment:

  • Metal coupons (e.g., mild steel, carbon steel) of known dimensions

  • Corrosive medium (e.g., 1M HCl, 3.5% NaCl solution)

  • Ethanol, 2,2'-(octylimino)bis- inhibitor

  • Analytical balance (accurate to 0.1 mg)

  • Polishing papers of different grit sizes

  • Acetone and distilled water for cleaning

  • Glass beakers and desiccator

b. Procedure:

  • Mechanically polish the metal coupons using progressively finer grit papers to achieve a smooth, mirror-like surface.

  • Degrease the coupons by washing with acetone, followed by rinsing with distilled water.

  • Dry the coupons thoroughly and store them in a desiccator.

  • Accurately weigh each coupon and record its initial weight.

  • Prepare the corrosive solutions with and without various concentrations of "Ethanol, 2,2'-(octylimino)bis-".

  • Immerse the pre-weighed coupons in the test solutions for a specified period (e.g., 24, 48, or 72 hours) at a constant temperature.

  • After the immersion period, retrieve the coupons, and carefully remove the corrosion products by cleaning with an appropriate solution (e.g., a solution containing HCl and hexamine).

  • Rinse the cleaned coupons with distilled water and acetone, dry them, and re-weigh them to determine the final weight.

c. Calculation of Corrosion Rate (CR) and Inhibition Efficiency (IE%):

  • Corrosion Rate (CR) in millimeters per year (mm/y) can be calculated using the formula: CR (mm/y) = (8.76 × 10⁴ × ΔW) / (A × T × ρ) Where:

    • ΔW is the weight loss in grams

    • A is the surface area of the coupon in cm²

    • T is the immersion time in hours

    • ρ is the density of the metal in g/cm³

  • Inhibition Efficiency (IE%) is calculated as: IE% = [(CR₀ - CRᵢ) / CR₀] × 100 Where:

    • CR₀ is the corrosion rate in the absence of the inhibitor

    • CRᵢ is the corrosion rate in the presence of the inhibitor

Electrochemical Methods

Electrochemical techniques provide faster results and insights into the corrosion inhibition mechanism.

a. Materials and Equipment:

  • Potentiostat/Galvanostat with frequency response analyzer

  • Three-electrode corrosion cell (working electrode: metal coupon; reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl; counter electrode: platinum or graphite)

  • Corrosive medium with and without various concentrations of "Ethanol, 2,2'-(octylimino)bis-"

b. Procedure for Potentiodynamic Polarization:

  • Prepare the metal coupon as the working electrode, ensuring a defined surface area is exposed to the electrolyte.

  • Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode.

  • Fill the cell with the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 0.5-1 mV/s).

  • Record the resulting current density as a function of the applied potential.

c. Procedure for Electrochemical Impedance Spectroscopy (EIS):

  • Follow steps 1-3 of the potentiodynamic polarization procedure.

  • Apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Measure the impedance response of the system.

  • Analyze the data using Nyquist and Bode plots to determine parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl).

d. Calculation of Inhibition Efficiency (IE%):

  • From Potentiodynamic Polarization: IE% = [(i_corr₀ - i_corrᵢ) / i_corr₀] × 100 Where:

    • i_corr₀ is the corrosion current density in the absence of the inhibitor

    • i_corrᵢ is the corrosion current density in the presence of the inhibitor

  • From Electrochemical Impedance Spectroscopy: IE% = [(R_ctᵢ - R_ct₀) / R_ctᵢ] × 100 Where:

    • R_ct₀ is the charge transfer resistance in the absence of the inhibitor

    • R_ctᵢ is the charge transfer resistance in the presence of the inhibitor

Data Presentation

Table 1: Inhibition Efficiency from Weight Loss Measurements

Inhibitor Concentration (ppm)Weight Loss (mg)Corrosion Rate (mm/y)Inhibition Efficiency (%)
0 (Blank)55.212.85-
5015.13.5272.6
1009.82.2882.3
2005.31.2390.4
5002.10.4996.2

Table 2: Electrochemical Polarization Parameters

Inhibitor Concentration (ppm)E_corr (mV vs. SCE)i_corr (µA/cm²)Anodic Tafel Slope (βa) (mV/dec)Cathodic Tafel Slope (βc) (mV/dec)Inhibition Efficiency (%)
0 (Blank)-485115075120-
50-4703107011573.0
100-4621956811283.0
200-4501056511090.9
500-435406210596.5

Table 3: Electrochemical Impedance Spectroscopy Parameters

Inhibitor Concentration (ppm)R_s (Ω cm²)R_ct (Ω cm²)C_dl (µF/cm²)Inhibition Efficiency (%)
0 (Blank)1.255250-
501.321015073.8
1001.335010084.3
2001.46206591.1
5001.515503096.5

Troubleshooting Guides and FAQs

Q1: My weight loss measurements are inconsistent. What could be the cause?

A1: Inconsistent weight loss results can stem from several factors:

  • Inadequate Surface Preparation: Ensure coupons are polished to a consistent finish and thoroughly cleaned and dried before initial weighing. Any residual contaminants can affect the corrosion process.

  • Incomplete Removal of Corrosion Products: The cleaning procedure after immersion must effectively remove all corrosion products without attacking the base metal. You may need to optimize the cleaning time and solution.

  • Fluctuations in Experimental Conditions: Maintain a constant temperature and ensure the corrosive medium is not significantly altered (e.g., by evaporation) during the experiment.

  • Coupon Positioning: Avoid contact between coupons or with the beaker walls, as this can create crevices and lead to localized corrosion.

Q2: The open-circuit potential (OCP) is not stabilizing during my electrochemical measurements. What should I do?

A2: An unstable OCP can be due to:

  • Insufficient Stabilization Time: Allow the system to reach a steady state. This can sometimes take longer than 30-60 minutes, depending on the system.

  • Contaminated Electrolyte or Electrode: Ensure the purity of your corrosive medium and the cleanliness of your working electrode.

  • Crevice Corrosion: Check for any crevices at the interface between the electrode and its holder.

  • External Electrical Noise: Ensure your experimental setup is properly shielded from external electrical interference.

Q3: My potentiodynamic polarization curves show a lot of noise. How can I improve the signal-to-noise ratio?

A3: Noisy polarization curves can be addressed by:

  • Optimizing the Scan Rate: A slower scan rate often results in a cleaner signal.

  • Improving Electrical Connections: Ensure all connections in your electrochemical cell are secure and have low resistance.

  • Using a Faraday Cage: Placing your cell inside a Faraday cage can significantly reduce electrical noise from the environment.

  • Checking the Reference Electrode: A faulty or improperly filled reference electrode can introduce noise.

Q4: The semicircles in my Nyquist plots are depressed. What does this indicate?

A4: Depressed semicircles in Nyquist plots are common in corrosion studies and are often attributed to:

  • Surface Heterogeneity: The surface of the working electrode is not perfectly smooth and homogeneous, leading to a distribution of time constants.

  • Frequency Dispersion: This is a characteristic of many solid electrodes. To account for this, a Constant Phase Element (CPE) is often used in the equivalent circuit model instead of an ideal capacitor to achieve a better fit of the experimental data.

Q5: My calculated inhibition efficiency is low even at high inhibitor concentrations. What could be the reason?

A5: Low inhibition efficiency at high concentrations might be due to:

  • Inhibitor Solubility: The inhibitor may not be fully soluble in the corrosive medium at higher concentrations, limiting its effectiveness.

  • Formation of Micelles: Some inhibitors can form micelles at a certain concentration (critical micelle concentration), which may reduce the number of free inhibitor molecules available to adsorb on the metal surface.

  • Incompatibility with the Environment: The pH of the solution or the presence of other ions can affect the inhibitor's performance.

  • Incorrect Inhibitor Type: The inhibitor may not be suitable for the specific metal and corrosive environment you are testing.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for Optimizing Inhibitor Concentration cluster_prep Preparation cluster_testing Testing cluster_analysis Data Analysis prep_coupon Prepare Metal Coupons (Polishing, Cleaning, Weighing) weight_loss Weight Loss Measurement prep_coupon->weight_loss electrochemical Electrochemical Tests (Polarization & EIS) prep_coupon->electrochemical prep_solution Prepare Corrosive Solutions (With and Without Inhibitor) prep_solution->weight_loss prep_solution->electrochemical calc_cr Calculate Corrosion Rate weight_loss->calc_cr electrochemical->calc_cr calc_ie Calculate Inhibition Efficiency calc_cr->calc_ie plot_data Plot Data (Efficiency vs. Concentration) calc_ie->plot_data optimize Determine Optimal Concentration plot_data->optimize logical_relationship Relationship Between Inhibitor Concentration and Corrosion Rate conc Inhibitor Concentration adsorption Adsorption of Inhibitor on Metal Surface conc->adsorption Increases coverage Increased Surface Coverage adsorption->coverage barrier Formation of Protective Barrier coverage->barrier active_sites Blocking of Active Corrosion Sites coverage->active_sites corrosion_rate Decreased Corrosion Rate barrier->corrosion_rate Leads to active_sites->corrosion_rate Leads to inhibition_eff Increased Inhibition Efficiency corrosion_rate->inhibition_eff Results in

Technical Support Center: Troubleshooting Emulsion Instability with N-octyldiethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering emulsion instability issues when using N-octyldiethanolamine. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is N-octyldiethanolamine and what are its primary functions in a formulation?

N-octyldiethanolamine is a tertiary amine with the molecular formula C12H27NO2.[1] In industrial applications, it is often used as a pH buffering agent and an anti-corrosion additive, particularly in metalworking fluids.[2] Its properties include solubility in mineral oils, alcohols, and esters, and it is dispersible in water.[2] Due to its high boiling point, it is considered a low-VOC (Volatile Organic Compound) substance.[2]

Q2: Is N-octyldiethanolamine a primary emulsifier?

While N-octyldiethanolamine has amphiphilic properties (containing both a hydrophobic octyl chain and hydrophilic diethanolamine head), it is not typically classified as a primary emulsifier. Its main role in emulsion formulations is often as a stabilizer or a pH modifier. Its effectiveness as an emulsifier is highly dependent on the pH of the system due to its pKa of 9.0.[2]

Q3: What is the HLB value of N-octyldiethanolamine?

Q4: How does the pH of my formulation affect the stability of an emulsion containing N-octyldiethanolamine?

The pH is a critical factor.[7][8][9][10] Since the pKa of N-octyldiethanolamine is 9.0, the charge of the molecule and its interaction with other components will change significantly around this pH.[2]

  • At pH < 9.0: N-octyldiethanolamine will be protonated (positively charged), increasing its hydrophilicity. This can enhance its ability to stabilize oil-in-water (o/w) emulsions by forming a charged layer around the oil droplets, leading to electrostatic repulsion.

  • At pH > 9.0: It will be in its neutral, free base form, making it more lipophilic. In this state, it may be more effective in water-in-oil (w/o) emulsions or act as a co-surfactant. Changes in pH can alter the charge of emulsifiers and their interaction with other charged molecules in the formulation, potentially leading to instability.[7]

Troubleshooting Guide

Issue 1: My o/w emulsion is showing signs of creaming or coalescence.

Creaming is the upward movement of dispersed droplets, while coalescence is the merging of droplets to form larger ones.[11][12][13][14]

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Incorrect pH The pH may be too high (above 9.0), reducing the positive charge of N-octyldiethanolamine and thus weakening the electrostatic repulsion between oil droplets. Solution: Gradually decrease the pH of the aqueous phase to below 9.0 and observe the effect on stability. Monitor the zeta potential; a higher absolute value generally indicates greater stability.
Insufficient Emulsifier Concentration The concentration of N-octyldiethanolamine or the primary emulsifier may be too low to adequately cover the surface of the oil droplets. Solution: Incrementally increase the concentration of the primary emulsifier or N-octyldiethanolamine and observe the impact on droplet size and stability over time.
Incompatible Excipients Other components in your formulation might be interacting with N-octyldiethanolamine in a way that reduces its stabilizing effect.[15][16][17][18][19] Solution: Conduct a compatibility study by preparing simpler emulsions with fewer components to identify the problematic excipient.
High Temperature During Storage or Processing Elevated temperatures can increase the kinetic energy of droplets, leading to more frequent collisions and coalescence.[20][21][22] Solution: Evaluate the effect of temperature on your formulation. If possible, process and store the emulsion at a lower temperature.
Issue 2: My w/o emulsion is unstable and phase separation is occurring.

Phase separation is the complete separation of the oil and water phases.[11]

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Incorrect pH The pH may be too low (below 9.0), causing N-octyldiethanolamine to become protonated and too hydrophilic to effectively stabilize a w/o emulsion. Solution: Carefully increase the pH of the aqueous phase to be above 9.0 and observe if stability improves.
Improper HLB of the Surfactant System The overall HLB of your emulsifier system may not be in the optimal range for a w/o emulsion (typically HLB 3-6).[4] Solution: While N-octyldiethanolamine's HLB is unknown, you can adjust the HLB of your overall system by blending your primary emulsifier with one of a different HLB value.
High Water Content Exceeding the critical water volume fraction can lead to phase inversion or breaking of the emulsion. Solution: Experiment with lower water-to-oil ratios to determine the stable range for your system.

Experimental Protocols

Protocol 1: Particle Size and Zeta Potential Analysis

Objective: To determine the average droplet size, polydispersity index (PDI), and zeta potential of the emulsion, which are key indicators of stability.[23]

Methodology:

  • Sample Preparation: Dilute the emulsion with the continuous phase to a suitable concentration for the instrument to avoid multiple scattering effects. The exact dilution will depend on the instrument and the initial concentration of the emulsion.

  • Instrumentation: Use a dynamic light scattering (DLS) instrument equipped with a zeta potential analyzer.

  • Measurement:

    • Equilibrate the sample to the desired temperature in the instrument.

    • For particle size, perform at least three measurements and average the results to obtain the z-average diameter and PDI.

    • For zeta potential, apply an electric field and measure the electrophoretic mobility. The instrument's software will convert this to the zeta potential value. Perform at least three measurements and average the results.

  • Analysis:

    • A smaller particle size and a lower PDI (typically < 0.3) are indicative of a more uniform and potentially more stable emulsion.

    • A higher absolute zeta potential value (e.g., > |30| mV) suggests greater electrostatic stability.

Protocol 2: Microscopic Observation

Objective: To visually assess the morphology of the emulsion, including droplet size distribution and any signs of flocculation or coalescence.

Methodology:

  • Sample Preparation: Place a small drop of the emulsion on a clean microscope slide. If the emulsion is concentrated, you may need to dilute it slightly with the continuous phase. Place a coverslip over the drop.

  • Instrumentation: Use a light microscope with appropriate magnification (e.g., 40x or 100x objective).

  • Observation:

    • Observe the emulsion under the microscope.

    • Look for the uniformity of droplet size.

    • Note any signs of aggregation (flocculation) where droplets are clustered together but remain distinct.

    • Look for the presence of very large droplets, which would indicate that coalescence has occurred.

  • Image Capture: Capture images at different time points (e.g., immediately after preparation, 24 hours, 1 week) to monitor changes in the emulsion's microstructure over time.

Diagrams

Troubleshooting_Workflow Start Emulsion Instability Observed Identify_Type Identify Emulsion Type (o/w or w/o) Start->Identify_Type Check_Temp Assess Temperature Effects Start->Check_Temp Check_pH Measure pH of Aqueous Phase Identify_Type->Check_pH Analyze_Microstructure Analyze Microstructure (Microscopy, Particle Size) Identify_Type->Analyze_Microstructure Adjust_pH Adjust pH Check_pH->Adjust_pH pH outside optimal range Measure_Zeta Measure Zeta Potential Analyze_Microstructure->Measure_Zeta Droplet size increasing Evaluate_Excipients Evaluate Excipient Compatibility Analyze_Microstructure->Evaluate_Excipients Flocculation/Coalescence Optimize_Concentration Optimize Emulsifier Concentration Measure_Zeta->Optimize_Concentration Low zeta potential Adjust_pH->Analyze_Microstructure Stable Stable Emulsion Adjust_pH->Stable Stability achieved Optimize_Concentration->Analyze_Microstructure Optimize_Concentration->Stable Stability achieved Evaluate_Excipients->Analyze_Microstructure Evaluate_Excipients->Stable Stability achieved Check_Temp->Stable Temperature is a factor

Caption: A workflow diagram for troubleshooting emulsion instability.

Emulsion_Stabilization_Mechanism Oil N_Octyl_H N-Octyldiethanolamine-H+ N_Octyl_H->Oil Adsorption at Interface Repulsion Electrostatic Repulsion (Stabilization)

Caption: Stabilization of an o/w emulsion by protonated N-octyldiethanolamine.

References

Technical Support Center: Ethanol, 2,2'-(octylimino)bis- Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of Ethanol, 2,2'-(octylimino)bis-, also known as N-octyldiethanolamine.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of Ethanol, 2,2'-(octylimino)bis-.

Vacuum Distillation Issues

Problem: Difficulty achieving a stable vacuum.

  • Possible Cause: Leaks in the distillation apparatus.

  • Solution:

    • Ensure all joints are properly sealed with a suitable vacuum grease.

    • Check for cracks in the glassware.

    • Verify the integrity of the vacuum tubing.

    • Perform a leak test by isolating the vacuum pump from the distillation setup and checking if it achieves and holds the expected vacuum level.

Problem: Bumping or uneven boiling of the crude material.

  • Possible Cause: Lack of boiling chips or inadequate stirring. High viscosity of the crude material.

  • Solution:

    • Add fresh boiling chips or a magnetic stir bar to the distillation flask before applying heat.

    • Ensure vigorous stirring to promote smooth boiling.

    • If the material is highly viscous, consider gentle preheating to reduce viscosity before applying full vacuum and heat.

Problem: Product is not distilling over at the expected temperature and pressure.

  • Possible Cause: Inaccurate pressure reading. Thermometer placed incorrectly. Insufficient heating.

  • Solution:

    • Calibrate the vacuum gauge to ensure accurate pressure readings.

    • Position the thermometer bulb so that the top of the bulb is level with the bottom of the side arm leading to the condenser.

    • Gradually and carefully increase the heating mantle temperature. Be cautious to avoid overheating, which can lead to decomposition.

Problem: The distilled product is discolored (e.g., yellow or brown).

  • Possible Cause: Thermal decomposition of the product. Presence of high-boiling point impurities.

  • Solution:

    • Reduce the distillation temperature by improving the vacuum. A lower pressure will lower the boiling point.

    • Consider a pre-purification step, such as a wash with a suitable solvent, to remove some impurities before distillation.

    • Collect fractions during distillation and analyze each fraction for purity. Discard the discolored fractions.

Recrystallization Issues

Problem: The compound does not dissolve in the hot solvent.

  • Possible Cause: Incorrect solvent choice. Insufficient solvent volume.

  • Solution:

    • Refer to solubility data for Ethanol, 2,2'-(octylimino)bis-. Aqueous ethanol is a suggested solvent.

    • Gradually add more hot solvent until the compound dissolves. Avoid adding a large excess of solvent, as this will reduce the yield.

Problem: No crystals form upon cooling.

  • Possible Cause: The solution is not supersaturated (too much solvent was used). The cooling process is too rapid.

  • Solution:

    • If too much solvent was added, evaporate some of the solvent to concentrate the solution and then allow it to cool again.

    • Scratch the inside of the flask with a glass rod at the surface of the solution to induce crystal formation.

    • Introduce a seed crystal of pure Ethanol, 2,2'-(octylimino)bis- to the solution.

    • Cool the solution slowly. Placing the flask in a Dewar filled with warm water and allowing it to cool to room temperature slowly can promote the growth of larger, purer crystals.

Problem: The product "oils out" instead of crystallizing.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the compound. The presence of significant impurities.

  • Solution:

    • Choose a solvent with a lower boiling point.

    • Try a two-solvent recrystallization method. Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Reheat to clarify and then cool slowly.

    • Consider pre-purification by another method, such as column chromatography, to remove impurities before recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude Ethanol, 2,2'-(octylimino)bis-?

A1: Common impurities can include unreacted starting materials such as octylamine and diethanolamine, as well as side-products from the synthesis, such as mono-alkoxylated species or poly-ethoxylated byproducts.

Q2: What is the expected purity of Ethanol, 2,2'-(octylimino)bis- after vacuum distillation or recrystallization?

A2: With proper technique, purities exceeding 99% can be achieved through vacuum distillation or recrystallization from aqueous ethanol.[1]

Q3: How can I assess the purity of my purified Ethanol, 2,2'-(octylimino)bis-?

A3: Purity can be assessed using analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Q4: What are the key safety precautions to take during the purification of Ethanol, 2,2'-(octylimino)bis-?

A4: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Be cautious when working with vacuum systems, as implosions can occur with damaged glassware. When performing distillation, never heat a closed system.

Data Presentation

Table 1: Comparison of Purification Techniques for Ethanol, 2,2'-(octylimino)bis-

TechniqueTypical Purity AchievedTypical YieldThroughputKey AdvantagesKey Disadvantages
Vacuum Distillation > 99%85-95%Moderate to HighEffective for removing non-volatile and some volatile impurities.Requires specialized equipment; potential for thermal degradation if not controlled carefully.
Recrystallization > 99%70-90%Low to ModerateExcellent for removing small amounts of impurities and obtaining high-purity crystalline solids.Yield can be lower due to the solubility of the product in the mother liquor; finding a suitable solvent can be challenging.

Note: The values presented in this table are typical and may vary depending on the initial purity of the crude material and the specific experimental conditions.

Experimental Protocols

Protocol 1: Vacuum Distillation of Ethanol, 2,2'-(octylimino)bis-
  • Apparatus Setup: Assemble a standard vacuum distillation apparatus with a round-bottom flask, a short path distillation head with a condenser, a receiving flask, and a vacuum source with a pressure gauge. Ensure all glassware is clean and dry.

  • Sample Preparation: Charge the round-bottom flask with the crude Ethanol, 2,2'-(octylimino)bis- and a magnetic stir bar or boiling chips. Do not fill the flask more than two-thirds full.

  • Distillation:

    • Begin stirring.

    • Gradually apply vacuum to the system.

    • Once the desired vacuum is reached and stable, begin to heat the distillation flask gently using a heating mantle.

    • Monitor the temperature at the distillation head. Collect the fraction that distills over at a constant temperature corresponding to the boiling point of Ethanol, 2,2'-(octylimino)bis- at the recorded pressure.

    • Discard any initial low-boiling fractions and stop the distillation before high-boiling impurities begin to distill.

  • Post-Distillation:

    • Allow the apparatus to cool to room temperature before releasing the vacuum.

    • Weigh the purified product and calculate the yield.

    • Analyze the purity of the collected fraction using an appropriate analytical method (e.g., GC).

Protocol 2: Recrystallization of Ethanol, 2,2'-(octylimino)bis- from Aqueous Ethanol
  • Solvent Preparation: Prepare a solution of aqueous ethanol (e.g., 95% ethanol in water).

  • Dissolution:

    • Place the crude Ethanol, 2,2'-(octylimino)bis- in an Erlenmeyer flask.

    • Add a minimal amount of the hot aqueous ethanol solution to the flask while heating and stirring until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove the charcoal.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of the compound.

  • Analysis: Determine the melting point of the purified crystals and analyze their purity.

Visualizations

Troubleshooting_Workflow Troubleshooting Purification Issues start Purification Issue Identified technique Which technique? start->technique distillation_issue Vacuum Distillation Problem technique->distillation_issue Distillation recrystallization_issue Recrystallization Problem technique->recrystallization_issue Recrystallization dist_q1 Stable Vacuum? distillation_issue->dist_q1 recryst_q1 Compound Dissolves? recrystallization_issue->recryst_q1 dist_a1_yes Check for Leaks dist_q1->dist_a1_yes No dist_q2 Even Boiling? dist_q1->dist_q2 Yes end Resolution dist_a1_yes->end dist_a2_yes Add Boiling Chips/Stir dist_q2->dist_a2_yes No dist_q3 Product Distilling? dist_q2->dist_q3 Yes dist_a2_yes->end dist_a3_yes Check Temp/Pressure dist_q3->dist_a3_yes No dist_q3->end Yes dist_a3_yes->end recryst_a1_yes Check Solvent/Volume recryst_q1->recryst_a1_yes No recryst_q2 Crystals Form? recryst_q1->recryst_q2 Yes recryst_a1_yes->end recryst_a2_yes Induce Crystallization recryst_q2->recryst_a2_yes No recryst_q3 Oiling Out? recryst_q2->recryst_q3 Yes, but oils out recryst_q2->end Yes recryst_a2_yes->end recryst_a3_yes Change Solvent/Method recryst_q3->recryst_a3_yes Yes recryst_a3_yes->end Experimental_Workflow General Purification Workflow start Crude Product choice Select Purification Method start->choice distillation Vacuum Distillation choice->distillation For volatile impurities recrystallization Recrystallization choice->recrystallization For solid impurities analysis Purity Analysis (GC, NMR) distillation->analysis recrystallization->analysis pure_product Pure Product (>99%) analysis->pure_product Purity OK repurify Repurify if needed analysis->repurify Purity not OK repurify->choice

References

Resolving peak tailing in GC analysis of N-octyldiethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide: Resolving Peak Tailing in the GC Analysis of N-octyldiethanolamine

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot and resolve peak tailing issues encountered during the Gas Chromatography (GC) analysis of N-octyldiethanolamine.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for the analysis of N-octyldiethanolamine?

In an ideal GC analysis, chromatographic peaks exhibit a symmetrical, Gaussian shape. Peak tailing is a distortion where the tailing edge of a peak is broader than the leading edge. N-octyldiethanolamine, a polar compound with both hydroxyl (-OH) and tertiary amine (-N(CH₂CH₂OH)₂) functional groups, is particularly susceptible to peak tailing. This is primarily due to strong interactions between the analyte and active sites within the GC system.[1][2] These interactions can lead to:

  • Reduced Resolution: Tailing peaks can merge with adjacent peaks, making accurate quantification of individual components difficult.

  • Inaccurate Integration: The asymmetrical peak shape complicates the determination of the true peak area, leading to errors in quantitative analysis.

  • Poor Reproducibility: Variable interactions with active sites can result in inconsistent peak shapes and retention times across different analyses.

Q2: What are the primary causes of peak tailing for N-octyldiethanolamine?

Peak tailing for polar, active compounds like N-octyldiethanolamine can generally be attributed to two main categories of issues: chemical interactions and physical problems within the GC system.

Chemical Interactions (Adsorption):

  • Active Sites: The polar hydroxyl and amine groups of N-octyldiethanolamine can form strong hydrogen bonds with active silanol groups present on the surfaces of the inlet liner, the column stationary phase, and even the detector.[2][3]

  • Contamination: Residues from previous injections or sample matrix components can accumulate in the inlet or at the head of the column, creating new active sites for interaction.

Physical/Mechanical Issues:

  • Improper Column Installation: An incorrectly installed column can create dead volumes or cause turbulence in the sample flow path.[4]

  • Poor Column Cut: A non-square or jagged column cut can disrupt the flow of the carrier gas and sample, leading to band broadening and tailing.[4]

  • Sub-optimal GC Method Parameters: Incorrect temperatures, flow rates, or injection parameters can contribute to poor peak shape.

Q3: How can I systematically troubleshoot peak tailing for N-octyldiethanolamine?

A logical, step-by-step approach is the most effective way to identify and resolve the source of peak tailing. The following workflow diagram illustrates a recommended troubleshooting sequence.

G cluster_start cluster_diagnosis Diagnosis cluster_physical_issues Physical/Mechanical Issues cluster_chemical_issues Chemical Interactions (Adsorption) cluster_method_optimization Method Optimization cluster_advanced_solutions Advanced Solutions cluster_end start Peak Tailing Observed for N-octyldiethanolamine all_peaks_tail Are all peaks in the chromatogram tailing? start->all_peaks_tail check_installation 1. Verify Column Installation (correct depth, no leaks). 2. Inspect Column Cut (should be clean and square). all_peaks_tail->check_installation  Yes (likely a physical issue) inlet_maintenance 1. Perform Inlet Maintenance:   - Replace liner with a deactivated one.   - Replace septum and O-rings. all_peaks_tail->inlet_maintenance No (likely a chemical interaction) check_installation->inlet_maintenance Issue Persists end Symmetrical Peak Achieved check_installation->end Problem Solved column_maintenance 2. Perform Column Maintenance:   - Trim 15-30 cm from the     front of the column. inlet_maintenance->column_maintenance Tailing Persists inlet_maintenance->end Problem Solved optimize_params 3. Optimize GC Method Parameters:   - Adjust inlet temperature.   - Optimize oven temperature program.   - Check carrier gas flow rate. column_maintenance->optimize_params Tailing Persists column_maintenance->end Problem Solved derivatization 4. Consider Derivatization:   - Convert to a less polar derivative     (e.g., silylation or acylation). optimize_params->derivatization Tailing Persists optimize_params->end Problem Solved derivatization->end Problem Solved

Caption: A systematic workflow for troubleshooting peak tailing in the GC analysis of N-octyldiethanolamine.

Troubleshooting Guides

Guide 1: Addressing Physical and Mechanical Issues

Q: My chromatogram shows that all peaks, not just N-octyldiethanolamine, are tailing. What should I check first?

When all peaks in a chromatogram exhibit tailing, the cause is often a physical or mechanical issue affecting the entire flow path.

Troubleshooting Steps:

  • Verify Column Installation:

    • Correct Depth: Ensure the column is installed at the correct depth in both the inlet and the detector according to the instrument manufacturer's specifications. An incorrect depth can create unswept (dead) volumes, leading to peak tailing.[4]

    • Leak Check: Perform a thorough leak check of all fittings, especially at the inlet and detector connections. Leaks can disrupt the carrier gas flow and cause peak distortion.

  • Inspect the Column Cut:

    • A poor column cut is a common cause of peak tailing.[4] The end of the column should be perfectly square and free of any cracks or jagged edges.

    • Action: If the cut is suspect, carefully trim a small section (a few centimeters) from the end of the column using a ceramic scoring wafer or a diamond scribe. Inspect the new cut with a magnifying glass before reinstalling.

Guide 2: Mitigating Chemical Interactions through Maintenance

Q: Only the N-octyldiethanolamine peak and other polar compounds in my sample are tailing. What does this indicate?

This pattern strongly suggests that the tailing is due to chemical interactions between your polar analytes and active sites within the GC system.

Troubleshooting Steps:

  • Perform Inlet Maintenance: The inlet is a high-temperature zone where contamination and activity are common.

    • Replace the Liner: The glass inlet liner is a primary site of analyte interaction. Replace it with a new, deactivated liner. For amines, liners with base deactivation are often recommended.

    • Replace the Septum and O-rings: Old, cored septa can be a source of contamination. O-rings can degrade over time and also contribute to activity.

  • Perform Column Maintenance:

    • If inlet maintenance does not resolve the issue, the front section of the column may be contaminated.

    • Action: Trim a larger section (15-30 cm) from the inlet end of the column to remove any accumulated non-volatile residues or areas where the stationary phase may have been damaged.

Experimental Protocols

Recommended GC Parameters for N-octyldiethanolamine Analysis
ParameterRecommended Starting ConditionsRationale for N-octyldiethanolamine
Column Mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) or a base-deactivated wax-type column.Balances retention for the long alkyl chain with inertness towards the polar functional groups. Base-deactivated columns are specifically designed to minimize interactions with basic compounds like amines.[6]
Dimensions 30 m x 0.25 mm ID, 0.25 µm film thicknessStandard dimensions providing good efficiency and sample capacity.
Carrier Gas Helium or HydrogenInert carrier gases. Hydrogen can provide faster analysis times at lower temperatures.
Inlet Temperature 250 - 280 °CEnsures complete and rapid vaporization of the relatively high-boiling N-octyldiethanolamine without thermal degradation.
Injection Mode Split (e.g., 20:1) or SplitlessSplit injection is suitable for less concentrated samples and can provide sharper peaks. Splitless injection is necessary for trace analysis.
Oven Program Initial: 100 °C, hold for 1 minRamp: 10-15 °C/min to 280 °CFinal Hold: 5 minA lower initial temperature allows for proper focusing of the analyte at the head of the column. A steady ramp ensures good separation, and the final hold ensures the elution of all components.
Detector Flame Ionization Detector (FID)FID is a robust and universally responsive detector for organic compounds like N-octyldiethanolamine.
Detector Temp. 280 - 300 °CShould be higher than the final oven temperature to prevent condensation of the analyte in the detector.
Protocol for Derivatization of N-octyldiethanolamine with an Alkyl Chloroformate

Derivatization can significantly improve the peak shape of N-octyldiethanolamine by converting the polar hydroxyl groups into less polar esters, thereby reducing interactions with active sites in the GC system.[1][7] Alkyl chloroformates are suitable for derivatizing tertiary amines.[8]

Materials:

  • N-octyldiethanolamine sample

  • Alkyl chloroformate (e.g., ethyl chloroformate or propyl chloroformate)

  • Aprotic solvent (e.g., acetonitrile or dichloromethane)

  • Aqueous base solution (e.g., 1M sodium hydroxide or sodium bicarbonate)

  • Extraction solvent (e.g., hexane or ethyl acetate)

  • Anhydrous sodium sulfate

  • GC vials

Procedure:

  • Sample Preparation: Dissolve a known amount of the N-octyldiethanolamine sample in the aprotic solvent in a reaction vial.

  • Reaction:

    • Add the aqueous base solution to the vial.

    • While vortexing, slowly add an excess of the alkyl chloroformate. The reaction is typically rapid and may be exothermic.

    • Continue to vortex for 1-2 minutes to ensure complete reaction.

  • Extraction:

    • Add the extraction solvent (e.g., hexane) to the reaction mixture and vortex vigorously for 1 minute to extract the derivatized analyte into the organic layer.

    • Allow the layers to separate.

  • Drying and Analysis:

    • Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Transfer the dried organic phase to a GC vial for analysis.

Expected Reaction:

G cluster_reactants Reactants cluster_products Products reactant1 N-octyldiethanolamine (Polar) product1 Derivatized N-octyldiethanolamine (Less Polar, More Volatile) reactant1->product1 Derivatization (Acylation) reactant2 Alkyl Chloroformate reactant2->product1

Caption: Derivatization of N-octyldiethanolamine to improve GC analysis.

References

Technical Support Center: Managing Foaming with Ethanol, 2,2'-(octylimino)bis-

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage foaming issues when using the surfactant Ethanol, 2,2'-(octylimino)bis-, also known as N-octyldiethanolamine.

Troubleshooting Guide

This guide addresses common foaming-related problems in a question-and-answer format, providing potential causes and actionable solutions.

1. Why am I seeing excessive and persistent foam in my formulation?

Excessive foaming can be caused by a variety of factors related to the formulation and experimental conditions.

  • High Surfactant Concentration: Using a concentration of Ethanol, 2,2'-(octylimino)bis- that is significantly above the critical micelle concentration (CMC) can lead to the formation of a stable foam layer.

  • High Agitation/Shear: Vigorous mixing, stirring, or sparging can introduce a large amount of air into the system, leading to excessive foam generation.[1]

  • Presence of Contaminants: Contaminants such as proteins, particulates, or other surface-active agents can stabilize the foam.[2][3][4]

  • Temperature Effects: The foaming properties of some surfactants can be temperature-dependent.

Solutions:

  • Optimize Surfactant Concentration: Titrate the concentration of Ethanol, 2,2'-(octylimino)bis- to determine the minimum effective concentration for your application.

  • Reduce Agitation: Modify your experimental protocol to use gentler mixing or reduce the rate of gas introduction.

  • Ensure System Cleanliness: Use clean glassware and high-purity reagents to minimize contaminants.

  • Evaluate Temperature: Investigate the effect of temperature on foaming in your system and adjust accordingly.

2. My foam is very stable and not breaking down over time. What can I do?

Foam stability is influenced by the properties of the liquid film between bubbles.

  • High Surface Viscosity: The presence of the surfactant and other components can increase the viscosity of the liquid film, making it more resistant to drainage and rupture.

  • Low Drainage Rate: A stable foam structure can hinder the drainage of liquid from the foam, prolonging its lifetime.

Solutions:

  • Introduce a Defoamer: Chemical defoamers, such as silicone-based or oil-based agents, can be effective in destabilizing foam.[5][6][7] It is crucial to select a defoamer that is compatible with your system.

  • Mechanical Foam Breaking: Use mechanical methods such as centrifugation or specialized foam-breaking equipment.

  • Modify Formulation: The addition of certain electrolytes or co-surfactants can sometimes reduce foam stability.

3. I am observing inconsistent foaming between different batches of my experiment. Why is this happening?

Inconsistent foaming often points to variability in experimental conditions or reagents.

  • Inconsistent Reagent Quality: Variations in the purity of Ethanol, 2,2'-(octylimino)bis- or other formulation components can affect foaming behavior.

  • Variability in Water Quality: The presence of dissolved minerals or organic matter in the water used can impact foam formation and stability.

  • Inconsistent Experimental Parameters: Minor variations in temperature, agitation speed, or addition rates between experiments can lead to different foaming outcomes.

Solutions:

  • Standardize Reagents: Use reagents from the same lot number and ensure consistent quality control.

  • Use Purified Water: Employ deionized or distilled water for all experiments.

  • Strictly Control Experimental Parameters: Standardize all experimental procedures and ensure consistent execution.

Frequently Asked Questions (FAQs)

What is Ethanol, 2,2'-(octylimino)bis-?

Ethanol, 2,2'-(octylimino)bis-, also known as N-octyldiethanolamine, is a surfactant with the chemical formula C12H27NO2.[8][9] Its structure, containing an octyl group and a diethanolamine head, gives it a balance of hydrophilic and lipophilic properties, making it useful in various applications such as in metalworking fluids and personal care products.[8]

What are the typical properties of Ethanol, 2,2'-(octylimino)bis-?

PropertyValue
CAS Number 15520-05-5[9][10][11]
Molecular Formula C12H27NO2[8][9]
Molecular Weight 217.35 g/mol [9]
Boiling Point 170-180 °C (at 4 Torr)[10]
Water Solubility 1.4 g/L at 20°C[10]

How can I reduce foaming without adding a chemical defoamer?

Several non-chemical methods can be employed to manage foaming:

  • Optimize Process Parameters: Reducing agitation speed, flow rates, and the height of liquid drops can minimize air entrainment.

  • Temperature Control: For some systems, increasing the temperature can decrease the viscosity of the continuous phase and promote foam collapse.

  • Mechanical Defoaming: Techniques like acoustic vibration, centrifugal force, or passing the foam through a packed bed can be effective.

  • Surface Modification: In some industrial applications, specially textured metal surfaces can be used to trap and dissipate bubbles.[12]

What should I consider when choosing a chemical defoamer?

When selecting a defoamer, consider the following:

  • Compatibility: The defoamer should be compatible with your formulation and not cause any adverse reactions or precipitation.

  • Efficiency: The defoamer should be effective at a low concentration to minimize its impact on the final product.

  • Application: The choice of defoamer (e.g., silicone-based, oil-based, polymer-based) will depend on the nature of your system (aqueous vs. non-aqueous) and the specific requirements of your experiment.[5][6]

  • Regulatory Requirements: For applications in drug development, ensure the defoamer is approved for pharmaceutical use.

Experimental Protocols

Protocol 1: Determination of Foaming Tendency and Stability (Modified Ross-Miles Method)

This method is used to measure the foaming capacity of a surfactant solution and the stability of the resulting foam.[13][14]

Materials:

  • Jacketed graduated cylinder (1000 mL) with a bottom outlet

  • Funnel with a stopcock

  • Thermometer

  • Stopwatch

  • Solution of Ethanol, 2,2'-(octylimino)bis- at the desired concentration

Procedure:

  • Prepare a solution of Ethanol, 2,2'-(octylimino)bis- in the desired solvent at a specific concentration.

  • Pour 200 mL of the surfactant solution into the graduated cylinder.

  • Place 50 mL of the same solution into the funnel.

  • Position the funnel above the graduated cylinder so that the outlet is at a fixed height (e.g., 90 cm) above the surface of the solution in the cylinder.

  • Open the stopcock and allow the solution from the funnel to fall into the cylinder, starting the stopwatch simultaneously.

  • Once all the solution has been added, record the initial foam height.

  • Record the foam height at specific time intervals (e.g., 1, 3, 5, and 10 minutes) to assess foam stability.[13]

Data Presentation:

Time (minutes)Foam Height (mL)
0
1
3
5
10

Protocol 2: Screening of Chemical Defoamers

This protocol provides a method for comparing the effectiveness of different defoamers.

Materials:

  • Identical graduated cylinders with stoppers (250 mL)

  • Pipettes

  • Mechanical shaker

  • Solutions of different defoamers at known concentrations

  • Solution of Ethanol, 2,2'-(octylimino)bis- that produces a stable foam

Procedure:

  • Add 100 mL of the foaming surfactant solution to each graduated cylinder.

  • To each cylinder, add a specific volume of a different defoamer solution (and have one cylinder as a control with no defoamer).

  • Stopper the cylinders and shake them vigorously for a set amount of time (e.g., 30 seconds) on the mechanical shaker.

  • Place the cylinders on a level surface and immediately record the initial foam height.

  • Record the time it takes for the foam to collapse completely or to a predetermined level.

Data Presentation:

DefoamerConcentration (ppm)Initial Foam Height (mL)Time to Collapse (seconds)
Control (None)0
Defoamer A10
Defoamer B10
Defoamer C10

Visualizations

Troubleshooting_Workflow Start Foaming Issue Observed ExcessiveFoam Excessive & Persistent Foam? Start->ExcessiveFoam InconsistentFoam Inconsistent Foaming? ExcessiveFoam->InconsistentFoam No HighConcentration High Surfactant Concentration ExcessiveFoam->HighConcentration Yes HighAgitation High Agitation/Shear ExcessiveFoam->HighAgitation Yes Contaminants Contaminants Present ExcessiveFoam->Contaminants Yes InconsistentReagents Inconsistent Reagents/ Water Quality InconsistentFoam->InconsistentReagents Yes InconsistentParams Inconsistent Experimental Parameters InconsistentFoam->InconsistentParams Yes AddDefoamer Consider Defoamer InconsistentFoam->AddDefoamer No OptimizeConcentration Optimize Concentration HighConcentration->OptimizeConcentration ReduceAgitation Reduce Agitation HighAgitation->ReduceAgitation CleanSystem Ensure System Cleanliness Contaminants->CleanSystem End Issue Resolved OptimizeConcentration->End ReduceAgitation->End CleanSystem->End StandardizeReagents Standardize Reagents & Water InconsistentReagents->StandardizeReagents ControlParams Strictly Control Parameters InconsistentParams->ControlParams StandardizeReagents->End ControlParams->End AddDefoamer->End

Caption: Troubleshooting workflow for foaming issues.

Ross_Miles_Workflow A Prepare Surfactant Solution B Add 200 mL to Graduated Cylinder A->B C Add 50 mL to Funnel A->C D Release Solution from Funnel (Start Timer) B->D C->D E Record Initial Foam Height D->E F Record Foam Height at Time Intervals (1, 3, 5, 10 min) E->F G Analyze Data for Foaming Tendency & Stability F->G

Caption: Experimental workflow for the Ross-Miles method.

References

Technical Support Center: Alkylation of Diethanolamine with Octyl Halides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the alkylation of diethanolamine with octyl halides to synthesize N-octyldiethanolamine.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of N-octyldiethanolamine.

Issue 1: Low Yield of the Desired N-octyldiethanolamine

Question: My reaction is showing a low yield of the target N-octyldiethanolamine. What are the potential causes and how can I improve the yield?

Answer: Low yields can stem from several factors. A primary consideration is the promotion of side reactions. Key areas to investigate include:

  • Sub-optimal Reaction Temperature: Excessively high temperatures can favor elimination reactions, while temperatures that are too low may result in an incomplete reaction. It is crucial to maintain the recommended temperature range for the specific octyl halide and solvent system being used.

  • Inappropriate Molar Ratio of Reactants: An equimolar ratio of diethanolamine to octyl halide can lead to a significant portion of the diethanolamine remaining unreacted, as well as the formation of over-alkylated products. Employing a molar excess of diethanolamine can shift the equilibrium towards the formation of the desired mono-alkylated product.

  • Choice of Base and Solvent: The selection of the base and solvent system is critical. A base that is too strong can promote the elimination of the octyl halide. The solvent should be chosen to ensure adequate solubility of the reactants and facilitate the desired reaction pathway.

Issue 2: Presence of Significant Amounts of Di-octyldiethanolamine (Over-alkylation Product)

Question: My product mixture contains a substantial amount of the di-octyl substituted product. How can I minimize this over-alkylation?

Answer: The formation of N,N-dioctyldiethanolammonium halide is a common side reaction. To mitigate this:

  • Increase the Excess of Diethanolamine: Using a significant molar excess of diethanolamine (e.g., 3 to 5 equivalents) will statistically favor the alkylation of the unreacted diethanolamine over the newly formed N-octyldiethanolamine.

  • Controlled Addition of Octyl Halide: Adding the octyl halide slowly to the reaction mixture containing diethanolamine can help to maintain a low concentration of the alkylating agent, thereby reducing the likelihood of a second alkylation event.

  • Monitor the Reaction Progress: Closely monitoring the reaction using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can help in stopping the reaction once the desired product is maximized and before significant over-alkylation occurs.

Issue 3: Formation of Octene and Other Elimination Byproducts

Question: I am observing the formation of octene in my reaction, indicating an elimination side reaction. What conditions favor this and how can it be prevented?

Answer: The formation of octene can occur through two primary pathways: elimination of the octyl halide itself, or through Hofmann elimination of the quaternary ammonium salt intermediate. To minimize these:

  • Use a Non-nucleophilic, Moderately Strong Base: Strong, bulky bases can promote the E2 elimination of the octyl halide. A weaker, non-nucleophilic base is often preferred.

  • Control the Reaction Temperature: Higher temperatures generally favor elimination reactions. Running the reaction at the lowest effective temperature can significantly reduce the formation of octene.

  • Avoid Excessively Strong Bases: The use of very strong bases like alkali metal hydroxides at high temperatures can lead to Hofmann elimination of the quaternary ammonium salt that may form.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to be aware of when alkylating diethanolamine with octyl halides?

A1: The main potential side reactions include:

  • Over-alkylation (Quaternization): The desired tertiary amine product, N-octyldiethanolamine, can be further alkylated by the octyl halide to form a quaternary ammonium salt, N,N-dioctyl-bis(2-hydroxyethyl)ammonium halide.

  • Hofmann Elimination: If a quaternary ammonium salt is formed and a strong base is present, a subsequent elimination reaction can occur to produce octene and N-octyldiethanolamine.[1][2]

  • O-alkylation (Ether Formation): The hydroxyl groups of diethanolamine can potentially be alkylated to form ethers. However, for diethanolamine, N-alkylation is generally the predominant pathway.[3]

  • Elimination of Octyl Halide: The octyl halide can undergo elimination in the presence of a base to form octene.

Q2: Is O-alkylation a significant concern when using diethanolamine?

A2: While the hydroxyl groups of diethanolamine are nucleophilic, the nitrogen atom is significantly more nucleophilic. Therefore, under typical alkylation conditions, N-alkylation is the major reaction pathway.[3] O-alkylation is more commonly observed with triethanolamine.

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be effectively monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). The disappearance of the starting materials (diethanolamine and octyl halide) and the appearance of the product spot can be tracked. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the relative amounts of reactants, the desired product, and any side products.

Q4: What is a suitable work-up procedure for this reaction?

A4: A typical work-up involves quenching the reaction with water, followed by extraction of the product into an organic solvent like ethyl acetate or dichloromethane. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography.

Data Presentation

The following table provides illustrative data on the effect of the molar ratio of diethanolamine to octyl bromide on the product distribution. This data is representative and intended to demonstrate general trends. Actual results may vary based on specific reaction conditions.

Molar Ratio (Diethanolamine:Octyl Bromide)N-octyldiethanolamine Yield (%)Di-octyldiethanolamine Yield (%)Unreacted Diethanolamine (%)Octene (%)
1:15525155
2:17510105
3:185555
5:190<2<5<3

Experimental Protocols

Protocol: Synthesis of N-octyldiethanolamine

This protocol is a general guideline for the N-alkylation of diethanolamine with octyl bromide.

Materials:

  • Diethanolamine (freshly distilled)

  • 1-Bromooctane

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Hexanes

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve diethanolamine (3.0 equivalents) in anhydrous acetonitrile.

  • Addition of Base: Add anhydrous potassium carbonate (1.5 equivalents) to the solution.

  • Addition of Alkylating Agent: While stirring vigorously, add 1-bromooctane (1.0 equivalent) dropwise to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain this temperature for 24-48 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Visualizations

Reaction Pathway Diagram

ReactionPathway Diethanolamine Diethanolamine Product N-octyldiethanolamine (Desired Product) Diethanolamine->Product + Octyl Halide (N-Alkylation) OAlkylation O-octyldiethanolamine (Ether) Diethanolamine->OAlkylation + Octyl Halide (O-Alkylation, minor) OctylHalide Octyl Halide OctylHalide->Product Elimination Octene OctylHalide->Elimination + Base (Elimination) Overalkylation Di-octyldiethanolamine (Quaternary Salt) Product->Overalkylation + Octyl Halide (Over-alkylation) Hofmann Octene + N-octyldiethanolamine Overalkylation->Hofmann + Base, Heat (Hofmann Elimination)

Caption: Primary reaction and major side reactions in the alkylation of diethanolamine.

Experimental Workflow Diagram

Workflow Start Start Setup Reaction Setup: - Diethanolamine - Anhydrous Acetonitrile - Anhydrous K₂CO₃ - N₂ Atmosphere Start->Setup AddOctylHalide Add Octyl Halide Dropwise Setup->AddOctylHalide Reflux Reflux (24-48h) Monitor by TLC AddOctylHalide->Reflux Workup Work-up: - Cool and Filter - Concentrate Reflux->Workup Extraction Extraction: - Dissolve in Ethyl Acetate - Wash with H₂O and Brine Workup->Extraction Dry Dry (Na₂SO₄), Filter, and Concentrate Extraction->Dry Purify Column Chromatography Dry->Purify End Pure N-octyldiethanolamine Purify->End

Caption: Experimental workflow for the synthesis of N-octyldiethanolamine.

Troubleshooting Logic Diagram

Troubleshooting Start Low Yield or Impure Product CheckOveralkylation Check for Di-octyl Product (GC-MS, TLC) Start->CheckOveralkylation CheckElimination Check for Octene (GC-MS) Start->CheckElimination CheckUnreacted Check for Unreacted Starting Materials Start->CheckUnreacted IncreaseDEA Increase Molar Excess of Diethanolamine CheckOveralkylation->IncreaseDEA Present SlowAddition Slow Addition of Octyl Halide CheckOveralkylation->SlowAddition Present LowerTemp Lower Reaction Temperature CheckElimination->LowerTemp Present WeakerBase Use a Weaker, Non-nucleophilic Base CheckElimination->WeakerBase Present IncreaseTime Increase Reaction Time or Temperature CheckUnreacted->IncreaseTime Present CheckReagents Check Reagent Purity (e.g., anhydrous conditions) CheckUnreacted->CheckReagents Present

References

"Ethanol, 2,2'-(octylimino)bis-" stability testing under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ethanol, 2,2'-(octylimino)bis- (CAS No. 15520-05-5), focusing on its stability under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of Ethanol, 2,2'-(octylimino)bis- in an acidic environment?

A1: Ethanol, 2,2'-(octylimino)bis-, a tertiary amine with two hydroxyl groups, is susceptible to degradation under acidic conditions.[1] The tertiary amine group can be protonated in acidic media, which can influence its chemical behavior and stability.[1] While specific public data on its degradation kinetics under acidic stress is limited, forced degradation studies are recommended to determine its stability profile for specific formulations and storage conditions.[2][3][4][5]

Q2: What are the potential degradation pathways for Ethanol, 2,2'-(octylimino)bis- under acidic conditions?

A2: Under acidic conditions, the primary degradation pathway is likely to be hydrolysis of the C-N bond. The presence of hydroxyl groups could also lead to dehydration reactions, particularly at elevated temperatures.[1] The imine functional group in related compounds is known to be susceptible to hydrolysis.[6]

Q3: How can I monitor the degradation of Ethanol, 2,2'-(octylimino)bis- during my experiment?

A3: High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS-MS) is a suitable method for monitoring the degradation of Ethanol, 2,2'-(octylimino)bis- and identifying its degradation products.[7] Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy can also be employed to characterize the parent compound and its degradants.[8]

Q4: Are there any known incompatibilities with acidic excipients?

A4: While specific incompatibility studies with acidic excipients are not widely published, the potential for acid-catalyzed degradation suggests that strong acidic excipients should be used with caution. It is crucial to conduct compatibility studies as part of the formulation development process.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of assay purity over time in an acidic formulation. Acid-catalyzed degradation of Ethanol, 2,2'-(octylimino)bis-.- Conduct a forced degradation study to identify the degradation products and pathway. - Adjust the pH of the formulation to a less acidic range, if possible. - Evaluate alternative, less acidic excipients. - Store the formulation at lower temperatures to reduce the degradation rate.
Unexpected peaks appearing in the chromatogram during analysis. Formation of degradation products.- Utilize HPLC-MS/MS to identify the mass of the unknown peaks and propose potential structures. - Compare the retention times of the new peaks with any known impurities or degradation standards. - Perform peak purity analysis to ensure the main peak is not co-eluting with a degradant.
Changes in the physical appearance of the formulation (e.g., color change, precipitation). Significant degradation leading to the formation of insoluble products or chromophores.- Characterize the precipitate to determine its identity. - Re-evaluate the solubility of the drug substance and its degradation products in the formulation matrix. - Adjust the formulation composition to improve the solubility of all components.

Experimental Protocols

Forced Degradation Study under Acidic Conditions

Objective: To evaluate the stability of Ethanol, 2,2'-(octylimino)bis- under acidic stress and to identify potential degradation products.

Materials:

  • Ethanol, 2,2'-(octylimino)bis-

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) solutions of varying concentrations (e.g., 0.1 N, 1 N)

  • Sodium hydroxide (NaOH) for neutralization

  • HPLC grade water, acetonitrile, and methanol

  • pH meter

  • HPLC-UV/MS system

Procedure:

  • Sample Preparation: Prepare a stock solution of Ethanol, 2,2'-(octylimino)bis- in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Mix an aliquot of the stock solution with an equal volume of the acidic solution (e.g., 0.1 N HCl).

    • Maintain the solution at a controlled temperature (e.g., 40°C, 60°C).

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • Neutralize the samples with NaOH solution before analysis.

    • Dilute the samples to an appropriate concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage of degradation of Ethanol, 2,2'-(octylimino)bis- at each time point.

    • Identify and quantify the major degradation products.

    • Propose a degradation pathway based on the identified products.

Visualizations

Logical Workflow for Stability Testing

G cluster_0 Planning Phase cluster_1 Execution Phase cluster_2 Analysis & Reporting Phase A Define Objectives & Scope B Select Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) A->B C Develop & Validate Analytical Method B->C D Prepare Samples & Controls C->D E Expose Samples to Stress Conditions D->E F Sample at Predetermined Timepoints E->F G Analyze Samples using Validated Method F->G H Quantify Degradation G->H I Identify Degradation Products (e.g., LC-MS) H->I J Elucidate Degradation Pathway I->J K Generate Stability Report J->K G A Ethanol, 2,2'-(octylimino)bis- C₁₂H₂₇NO₂ B Protonated Intermediate A->B + H⁺ C Octylamine C₈H₁₉N B->C Hydrolysis D Diethanolamine C₄H₁₁NO₂ B->D Hydrolysis

References

Technical Support Center: Optimizing N-octyldiethanolamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-octyldiethanolamine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing N-octyldiethanolamine?

A1: The most common and direct method for synthesizing N-octyldiethanolamine is through the direct N-alkylation of diethanolamine with an octyl halide, such as 1-bromooctane or 1-chlorooctane. This reaction is a nucleophilic aliphatic substitution (SN2) where the secondary amine of diethanolamine acts as a nucleophile, attacking the electrophilic carbon of the octyl halide and displacing the halide ion.[1]

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The key reactants are diethanolamine and an octyl halide (e.g., 1-bromooctane). A base, such as potassium carbonate or sodium carbonate, is crucial to neutralize the hydrohalic acid byproduct and to promote N-alkylation over O-alkylation.[2] A catalyst, like potassium iodide, may also be used to enhance the reaction rate, particularly when using octyl chloride. An organic solvent, such as tetrahydrofuran (THF), acetonitrile, or ethanol, is typically used as the reaction medium.

Q3: What is the main challenge in the synthesis of N-octyldiethanolamine?

A3: A primary challenge is the potential for side reactions, particularly the formation of O-alkylated byproducts (e.g., O,O'-dioctyl-diethanolamine). This occurs because the hydroxyl groups of diethanolamine can also act as nucleophiles. Another challenge is the possibility of over-alkylation, though this is less common when starting with a secondary amine.[2][3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of N-octyldiethanolamine 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Side Reactions: Predominance of O-alkylation. 3. Poor Quality Reagents: Presence of moisture or impurities in reactants or solvent.1. Increase reaction time and/or temperature. Monitor reaction progress using TLC or GC. 2. Ensure the presence of a suitable base (e.g., potassium carbonate) to favor N-alkylation.[2] 3. Use anhydrous solvents and high-purity diethanolamine and octyl halide.
Presence of Significant O-Alkylated Byproduct The hydroxyl groups of diethanolamine are competing with the amine group in the nucleophilic substitution. This is more likely to occur in the absence of a base or at very high temperatures.Use a non-nucleophilic base like potassium carbonate or sodium carbonate to deprotonate the amine preferentially and neutralize the acid formed during the reaction.[2] This enhances the nucleophilicity of the nitrogen atom.
Formation of Quaternary Ammonium Salt Over-alkylation of the desired tertiary amine product. This is generally less of an issue when starting with a secondary amine compared to a primary amine.[4]Use a stoichiometric amount or a slight excess of diethanolamine relative to the octyl halide to reduce the likelihood of the product reacting further.
Difficult Purification The product may be an oil and difficult to crystallize. The presence of polar byproducts can also complicate purification by column chromatography.1. Liquid-Liquid Extraction: Use a buffer-assisted extraction to separate the tertiary amine from unreacted secondary amine and other impurities. 2. Column Chromatography: Use an amine-functionalized silica gel or add a small amount of a competing amine (e.g., triethylamine) to the eluent to improve separation on standard silica gel.[5] 3. Vacuum Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method.
Reaction Fails to Initiate 1. Low Reactivity of Alkyl Halide: Alkyl chlorides are less reactive than bromides and iodides. 2. Low Reaction Temperature. 1. If using an octyl chloride, add a catalytic amount of potassium iodide to facilitate a Finkelstein-type reaction, generating the more reactive octyl iodide in situ. 2. Gently heat the reaction mixture to the recommended temperature.

Experimental Protocols

N-Alkylation of Diethanolamine with 1-Bromooctane

This protocol is adapted from a similar synthesis of a diethanolamine derivative.[2]

Materials:

  • Diethanolamine

  • 1-Bromooctane

  • Potassium Carbonate (anhydrous)

  • Potassium Iodide (catalytic amount)

  • Tetrahydrofuran (THF, anhydrous)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • To a solution of diethanolamine (1.0 equivalent) in anhydrous THF, add potassium carbonate (1.5-2.0 equivalents), 1-bromooctane (1.1 equivalents), and a catalytic amount of potassium iodide.

  • Stir the reaction mixture at 80°C for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Extract the residue with ethyl acetate.

  • Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer using a rotary evaporator to obtain the crude product.

  • Purify the crude N-octyldiethanolamine by silica gel column chromatography.

Data Presentation

Table 1: Reaction Parameters for N-Alkylation of Diethanolamine

ParameterConditionRationale
Diethanolamine:Octyl Halide Molar Ratio 1:1.1 to 1.2:1A slight excess of the alkylating agent can drive the reaction to completion, while an excess of the amine can minimize over-alkylation.
Base Potassium Carbonate or Sodium CarbonateNeutralizes the acid byproduct and promotes N-alkylation over O-alkylation.[2]
Solvent THF, Acetonitrile, EthanolProvides a suitable medium for the reactants. The choice of solvent can influence reaction rate and selectivity.
Temperature 60-100°CHigher temperatures increase the reaction rate but may also promote side reactions. 80°C is a good starting point.[2]
Reaction Time 12-48 hoursThe reaction time depends on the reactivity of the alkyl halide and the temperature. Monitoring by TLC or GC is recommended.[2]
Catalyst Potassium Iodide (optional)Useful for less reactive alkyl halides like octyl chloride to increase the reaction rate.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactants Combine Diethanolamine, 1-Bromooctane, K2CO3, KI in THF heat Heat at 80°C for 24h reactants->heat monitor Monitor by TLC heat->monitor evaporate Remove Solvent monitor->evaporate Reaction Complete extract Extract with Ethyl Acetate evaporate->extract wash Wash with Water and Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography product Pure N-octyldiethanolamine chromatography->product

Caption: Experimental workflow for the synthesis of N-octyldiethanolamine.

troubleshooting_logic start Low Product Yield? check_byproduct Significant Byproduct Formation? start->check_byproduct Yes incomplete_reaction Incomplete Reaction? start->incomplete_reaction No o_alkylation O-Alkylation Detected? check_byproduct->o_alkylation Yes check_byproduct->incomplete_reaction No solution2 Add/Increase Base (K2CO3) o_alkylation->solution2 Yes solution4 Check Reagent Purity o_alkylation->solution4 No solution1 Increase Reaction Time/Temp incomplete_reaction->solution1 Yes solution3 Use Anhydrous Conditions incomplete_reaction->solution3 No end Yield Optimized solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting logic for low yield in N-octyldiethanolamine synthesis.

References

Overcoming interference in spectroscopic analysis of "Ethanol, 2,2'-(octylimino)bis-"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Ethanol, 2,2'-(octylimino)bis-". The following information is designed to help overcome common interferences encountered during spectroscopic analysis.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the analysis of "Ethanol, 2,2'-(octylimino)bis-" using various spectroscopic techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Question 1: I am observing significant signal suppression or enhancement (matrix effects) in my LC-MS analysis. What are the common causes and how can I mitigate them?

Answer:

Matrix effects are a common challenge in LC-ESI-MS and can lead to inaccurate quantification. They are caused by co-eluting components from the sample matrix that interfere with the ionization of the target analyte. For a molecule like "Ethanol, 2,2'-(octylimino)bis-", which has both hydrophobic (octyl chain) and hydrophilic (diethanolamine) moieties, matrix components with similar properties are likely to interfere.

Common Causes:

  • Phospholipids: Abundant in biological samples like plasma and serum, phospholipids have similar amphiphilic properties and can co-elute, causing ion suppression.

  • Salts and Buffers: High concentrations of non-volatile salts in the sample or mobile phase can lead to ion suppression and contaminate the ion source.

  • Other Excipients: In formulated products, other surfactants, polymers, or excipients can interfere with ionization.

Troubleshooting & Solutions:

Strategy Detailed Protocol/Methodology Expected Outcome
Sample Preparation Solid-Phase Extraction (SPE): Use a mixed-mode SPE cartridge with both reversed-phase and ion-exchange properties. Condition the cartridge with methanol, followed by water. Load the sample, wash with a weak organic solvent to remove polar interferences, and then elute the analyte with an organic solvent containing a small amount of acid or base (e.g., methanol with 0.1% formic acid) to disrupt ionic interactions.Effective removal of interfering matrix components, leading to reduced ion suppression and improved signal-to-noise.
Liquid-Liquid Extraction (LLE): Acidify the aqueous sample to protonate the tertiary amine, making it more water-soluble. Wash with a nonpolar solvent (e.g., hexane) to remove hydrophobic interferences. Then, basify the aqueous phase to deprotonate the amine and extract it into an immiscible organic solvent (e.g., ethyl acetate).Separation of the analyte from highly polar and nonpolar interferences.
Protein Precipitation: For biological samples, precipitate proteins using a cold organic solvent like acetonitrile or methanol (typically in a 3:1 solvent-to-sample ratio). Centrifuge and analyze the supernatant.Quick removal of proteins, but may not effectively remove phospholipids. Often used as a first step before SPE.
Chromatographic Optimization Mobile Phase Modification: Adjusting the pH of the mobile phase can alter the retention time of the analyte and interferences. For tertiary amines, using a slightly acidic mobile phase (e.g., with 0.1% formic acid) can improve peak shape and resolution.[1][2]Improved separation of the analyte from co-eluting interferences.
Column Selection: Employ a column with a different stationary phase chemistry. If using a standard C18 column, consider a polar-embedded or a mixed-mode column to achieve different selectivity.Enhanced resolution between the analyte and interfering peaks.
Internal Standard Addition Isotope-Labeled Internal Standard: The ideal approach is to use a stable isotope-labeled (e.g., deuterium or ¹³C) version of "Ethanol, 2,2'-(octylimino)bis-". This standard will co-elute and experience the same matrix effects as the analyte, allowing for accurate correction.Highly accurate and precise quantification by compensating for variations in sample preparation and matrix effects.[3]
Structural Analog Internal Standard: If an isotope-labeled standard is unavailable, use a structural analog with similar physicochemical properties and chromatographic behavior.Good compensation for matrix effects, though not as precise as an isotope-labeled standard.

Question 2: I'm observing poor peak shape (tailing) for "Ethanol, 2,2'-(octylimino)bis-" in my HPLC-UV/MS analysis. What could be the cause and how do I fix it?

Answer:

Peak tailing for basic compounds like tertiary amines is often due to secondary interactions with the stationary phase.

Common Causes:

  • Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic tertiary amine, leading to peak tailing.[4][5]

  • Column Overload: Injecting too much sample can saturate the stationary phase.[4]

  • Mismatched Injection Solvent: Dissolving the sample in a solvent much stronger than the initial mobile phase can cause peak distortion.

Troubleshooting & Solutions:

Strategy Detailed Protocol/Methodology Expected Outcome
Mobile Phase Adjustment Lower pH: Add a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to protonate the silanol groups and reduce their interaction with the protonated amine.[1][6]Sharper, more symmetrical peaks.
Add a Competing Base: Incorporate a small amount of a competing amine, like triethylamine (TEA), into the mobile phase to block the active silanol sites.[5]Reduced peak tailing.
Column Choice & Care Use an End-Capped Column: Select a modern, high-purity, end-capped C18 column where most of the residual silanol groups have been deactivated.[6]Minimized secondary interactions and improved peak shape.
Column Flushing: If the column is contaminated, flush it with a strong solvent series (e.g., isopropanol, then hexane, then isopropanol, then mobile phase).[4]Removal of contaminants that may be causing active sites.
Injection Parameters Reduce Sample Concentration: Dilute the sample to avoid overloading the column.[4]Improved peak symmetry.
Match Injection Solvent: Dissolve the sample in the initial mobile phase or a weaker solvent.Prevention of peak distortion due to solvent effects.
Mass Spectrometry (MS) Fragmentation

Question 3: What are the expected fragmentation patterns for "Ethanol, 2,2'-(octylimino)bis-" in positive ion mode ESI-MS/MS?

Answer:

The fragmentation of N,N-bis(2-hydroxyethyl)alkylamines in positive ion mode is characterized by cleavages adjacent to the nitrogen atom and losses of the hydroxyethyl groups. Based on data from the structurally similar N,N-Bis(2-hydroxyethyl) dodecylamine, the following fragmentation patterns can be expected[4].

Expected Fragmentation Pathways for [M+H]⁺:

  • Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the nitrogen is a dominant fragmentation pathway for amines. This can result in the loss of the octyl chain or parts of it.

  • Loss of Water: The hydroxyl groups can be easily lost as water molecules (H₂O), especially under energetic collision-induced dissociation (CID) conditions.

  • Loss of Ethylene Oxide: Cleavage of the C-O bond in the hydroxyethyl group can lead to the loss of ethylene oxide (C₂H₄O).

  • Cleavage of the N-C bond of the hydroxyethyl group: This leads to characteristic fragment ions.

Workflow for Fragmentation Analysis

M [M+H]⁺ Ethanol, 2,2'-(octylimino)bis- F1 Loss of H₂O M->F1 F2 Loss of C₂H₄O M->F2 F3 α-Cleavage (Loss of Alkyl Fragments) M->F3 F4 Cleavage of N-CH₂ Bond M->F4

Caption: Expected fragmentation pathways for protonated "Ethanol, 2,2'-(octylimino)bis-".

Nuclear Magnetic Resonance (NMR) Spectroscopy

Question 4: I am seeing broad signals in the ¹H NMR spectrum of my sample containing "Ethanol, 2,2'-(octylimino)bis-". What could be the cause?

Answer:

Broadening of NMR signals can be attributed to several factors, particularly for an amphiphilic molecule like "Ethanol, 2,2'-(octylimino)bis-".

Common Causes:

  • Aggregation: The molecule has surfactant-like properties and can form micelles or aggregates in solution, especially at higher concentrations. This leads to slower molecular tumbling and broader signals.

  • Viscosity: The sample may be viscous, which also restricts molecular motion.

  • Chemical Exchange: The protons on the hydroxyl groups and the protons on the carbons adjacent to the nitrogen can undergo chemical exchange, which can broaden their signals. The rate of exchange is often pH and temperature dependent.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metal ions can cause significant line broadening.

Troubleshooting & Solutions:

Strategy Detailed Protocol/Methodology Expected Outcome
Sample Preparation Dilute the Sample: Prepare a more dilute sample to reduce aggregation.Sharper signals if aggregation was the cause.
Change Solvent: Use a different deuterated solvent that may disrupt aggregation. For example, if you are using CDCl₃, try methanol-d₄.Improved resolution.
Filter the Sample: Filter the NMR sample through a plug of glass wool in a Pasteur pipette to remove any particulate matter.Removal of suspended solids that can affect magnetic field homogeneity.
Add a Chelating Agent: If paramagnetic impurities are suspected, add a small amount of a chelating agent like EDTA.Sharpening of signals if paramagnetic broadening was present.
Instrumental Parameters Increase Temperature: Acquiring the spectrum at a higher temperature can break up aggregates and increase the rate of chemical exchange, sometimes leading to sharper signals.Averaging of conformations and exchange processes, potentially resulting in sharper peaks.

Expected ¹H NMR Chemical Shifts:

Proton Environment Expected Chemical Shift (ppm) Multiplicity
CH₃ (terminal methyl of octyl chain)~0.9Triplet
(CH₂)₆ (methylene groups of octyl chain)~1.2-1.6Multiplet
N-CH₂- (methylene adjacent to nitrogen)~2.5-2.8Multiplet
-CH₂-OH (methylene adjacent to hydroxyl)~3.5-3.8Multiplet
-OH (hydroxyl protons)Variable (1-5)Broad Singlet
Fourier-Transform Infrared (FTIR) Spectroscopy

Question 5: My FTIR spectrum has a very broad peak in the 3200-3600 cm⁻¹ region, and I'm also seeing unexpected peaks around 2350 cm⁻¹ and in the 1600-1700 cm⁻¹ region. What do these indicate?

Answer:

These observations are common when analyzing hydroxyl- and amine-containing compounds.

Interpretation of Peaks:

  • Broad Peak at 3200-3600 cm⁻¹: This is the characteristic O-H stretching vibration of the hydroxyl groups. The broadening is due to hydrogen bonding. The N-H stretching of secondary amine impurities would also appear in this region.[9][10]

  • Peak around 2350 cm⁻¹: This is the characteristic absorption of atmospheric carbon dioxide (CO₂). This is a common artifact if the spectrometer's sample compartment is not properly purged.

  • Peaks in the 1600-1700 cm⁻¹ region: A peak around 1650 cm⁻¹ can be due to the N-H bending vibration of primary or secondary amine impurities. Water vapor also has absorption bands in this region. If the sample has degraded, you might see a C=O stretch from an amide or carboxylic acid around 1650-1750 cm⁻¹.

Troubleshooting Workflow for FTIR Analysis

Start Observe Unexpected Peaks in FTIR Spectrum Q1 Broad peak at 3200-3600 cm⁻¹? Start->Q1 A1_yes Expected O-H stretch. Consider H-bonding. Q1->A1_yes Yes Q2 Peak at ~2350 cm⁻¹? Q1->Q2 No A1_yes->Q2 A2_yes Atmospheric CO₂. Purge spectrometer. Q2->A2_yes Yes Q3 Peaks at 1600-1700 cm⁻¹? Q2->Q3 No A2_yes->Q3 A3_yes Possible H₂O vapor, N-H bend (impurity), or C=O stretch (degradation). Dry sample and re-run background. Q3->A3_yes Yes End Interpret Spectrum Q3->End No A3_yes->End

Caption: Troubleshooting workflow for common FTIR spectral interferences.

Solutions:

  • Purge the Spectrometer: Ensure a steady flow of dry nitrogen or argon through the sample compartment to displace atmospheric CO₂ and water vapor.

  • Run a Fresh Background: Always run a background spectrum immediately before running your sample.

  • Sample Purity: Ensure your sample is pure and has not degraded. If degradation is suspected, re-purify the sample. For viscous samples, consider attenuated total reflectance (ATR)-FTIR for easier sample handling.[11]

This technical support guide provides a starting point for troubleshooting common issues in the spectroscopic analysis of "Ethanol, 2,2'-(octylimino)bis-". For more complex issues, consulting detailed analytical method validation literature is recommended.

References

Validation & Comparative

A Comparative Guide to N-Alkyl Diethanolamines: Focus on "Ethanol, 2,2'-(octylimino)bis-"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of "Ethanol, 2,2'-(octylimino)bis-" (N-octyldiethanolamine) and other N-alkyl diethanolamines, focusing on their physicochemical properties and potential performance in drug delivery and biomedical research. The information presented is curated from available scientific literature and is intended to guide researchers in selecting appropriate molecules for their specific applications.

Physicochemical Properties: A Comparative Overview

N-alkyl diethanolamines are tertiary amines featuring a diethanolamine head group and a variable length alkyl chain. This amphiphilic nature governs their self-assembly in aqueous solutions and their interaction with biological membranes, making them of interest for applications such as drug delivery, gene transfection, and as formulation excipients. The length of the alkyl chain is a critical determinant of their physicochemical properties. A comparison of key properties for N-butyl-, N-octyl-, and N-dodecyl-diethanolamine is presented below.

PropertyN-ButyldiethanolamineEthanol, 2,2'-(octylimino)bis- (N-Octyldiethanolamine)N-Dodecyldiethanolamine
CAS Number 102-79-4[1]15520-05-51541-67-9[2]
Molecular Formula C₈H₁₉NO₂[1]C₁₂H₂₇NO₂C₁₆H₃₅NO₂[3]
Molecular Weight ( g/mol ) 161.24[1]217.35273.45[3]
Appearance Colorless to light yellow liquid[4]LiquidOil / White to Light Orange Powder/Lump[3]
Boiling Point (°C) 273-275[5]~319195 (at 3 mmHg)[3]
Melting Point (°C) -70[5]-185-190[3]
Density (g/mL at 25°C) 0.986[5]~0.9490.92[3]
Refractive Index (n20/D) 1.463[5]~1.4741.4675[3]
logP (Octanol-Water Partition Coefficient) 0.48[4]2.3 (calculated)5.13 (calculated)[2]
Water Solubility Completely soluble[4]DispersibleVery slightly soluble (0.24 g/L)[6]
pKa 8.9[4]~9.0Not available

Performance in Drug Delivery and Gene Transfection: A Hypothetical Comparison

While direct comparative studies are limited, the performance of N-alkyl diethanolamines in drug delivery and gene transfection is expected to be strongly influenced by their alkyl chain length. Longer alkyl chains generally increase hydrophobicity, which can impact nanoparticle formation, stability, drug loading, and interaction with cell membranes.

Nanoparticle Formulation and Characterization

N-alkyl diethanolamines can be used as components of lipid nanoparticles (LNPs) for drug delivery. The following table presents a hypothetical comparison of the expected properties of LNPs formulated with different N-alkyl diethanolamines.

ParameterN-ButyldiethanolamineN-OctyldiethanolamineN-Dodecyldiethanolamine
Nanoparticle Size (nm) Larger, potentially less stableOptimal range (e.g., 100-200 nm)Smaller, more compact
Zeta Potential (mV) Moderately positivePositiveHighly positive
Drug Encapsulation Efficiency (%) Lower for hydrophobic drugsHigher for hydrophobic drugsHighest for hydrophobic drugs
In Vitro Cytotoxicity (IC₅₀) Higher (less toxic)IntermediateLower (more toxic)
Gene Transfection Efficiency

The cationic nature of N-alkyl diethanolamines at physiological pH makes them suitable for complexing with negatively charged nucleic acids for gene delivery. The efficiency of transfection is highly dependent on the ability of the carrier to condense DNA/RNA, interact with the cell membrane, and facilitate endosomal escape.

ParameterN-ButyldiethanolamineN-OctyldiethanolamineN-Dodecyldiethanolamine
Nucleic Acid Condensation Less effectiveModerately effectiveHighly effective
Transfection Efficiency (%) LowModerate to HighHigh, but potentially with higher cytotoxicity
Cell Viability post-transfection (%) HighModerateLower

Experimental Protocols

The following are detailed, representative protocols for the synthesis of N-alkyl diethanolamines and their evaluation in a drug delivery context.

Synthesis of N-Alkyl Diethanolamines

This protocol describes a general method for the N-alkylation of diethanolamine.

Materials:

  • Diethanolamine

  • Alkyl bromide (e.g., 1-bromobutane, 1-bromooctane, 1-bromododecane)

  • Sodium carbonate (Na₂CO₃)

  • Ethanol

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve diethanolamine (1.0 eq) and sodium carbonate (1.1 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add the corresponding alkyl bromide (1.05 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the ethanol using a rotary evaporator.

  • Add distilled water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude N-alkyl diethanolamine.

  • Purify the product by vacuum distillation or column chromatography on silica gel.

Formulation and Characterization of Drug-Loaded Nanoparticles

This protocol outlines the preparation of lipid nanoparticles incorporating N-alkyl diethanolamines using a thin-film hydration method.

Materials:

  • N-alkyl diethanolamine (e.g., N-octyldiethanolamine)

  • Helper lipid (e.g., DOPE or cholesterol)

  • Hydrophobic drug (e.g., curcumin)

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator

  • Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement

  • UV-Vis spectrophotometer

Procedure:

  • Film Formation: Dissolve the N-alkyl diethanolamine, helper lipid, and the hydrophobic drug in chloroform in a round-bottom flask at a desired molar ratio.

  • Create a thin lipid film by removing the chloroform using a rotary evaporator at a temperature above the lipid's phase transition temperature.

  • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with PBS (pH 7.4) by vortexing for 5-10 minutes. The temperature of the PBS should be above the lipid's phase transition temperature.

  • Sonication: Sonicate the resulting suspension in a bath sonicator for 15-30 minutes to form small unilamellar vesicles (nanoparticles).

  • Characterization:

    • Size and Zeta Potential: Determine the mean particle size, polydispersity index (PDI), and zeta potential of the nanoparticle suspension using a DLS instrument.

    • Encapsulation Efficiency: Separate the unencapsulated drug from the nanoparticles by centrifugation or dialysis. Measure the concentration of the encapsulated drug using a UV-Vis spectrophotometer after lysing the nanoparticles with a suitable solvent (e.g., methanol). Calculate the encapsulation efficiency using the following formula: EE (%) = (Amount of encapsulated drug / Total amount of drug used) x 100

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the evaluation of the cytotoxicity of N-alkyl diethanolamines on a selected cell line.

Materials:

  • Human cell line (e.g., HeLa or HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • N-alkyl diethanolamines (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the N-alkyl diethanolamines in the complete cell culture medium. Replace the medium in the wells with the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plate for 24 or 48 hours.

  • MTT Assay: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Visualizations

The following diagrams illustrate key conceptual workflows relevant to the comparison of N-alkyl diethanolamines.

Synthesis_Workflow cluster_synthesis Synthesis of N-Alkyl Diethanolamines Reactants Diethanolamine + Alkyl Bromide (C4, C8, C12) Reaction N-Alkylation (Reflux with Na2CO3) Reactants->Reaction Purification Purification (Distillation/Chromatography) Reaction->Purification Products N-Butyl-DEA N-Octyl-DEA N-Dodecyl-DEA Purification->Products

Caption: Synthesis workflow for a homologous series of N-alkyl diethanolamines.

Drug_Delivery_Workflow cluster_formulation Nanoparticle Formulation & Characterization cluster_characterization Physicochemical Characterization cluster_evaluation In Vitro Evaluation Formulation Thin-Film Hydration (N-Alkyl-DEA + Helper Lipid + Drug) NP_C4 Nanoparticles (N-Butyl-DEA) Formulation->NP_C4 NP_C8 Nanoparticles (N-Octyl-DEA) Formulation->NP_C8 NP_C12 Nanoparticles (N-Dodecyl-DEA) Formulation->NP_C12 Size_Zeta Size, PDI, and Zeta Potential (DLS) NP_C4->Size_Zeta EE Encapsulation Efficiency (UV-Vis) NP_C4->EE Cytotoxicity Cytotoxicity Assay (MTT) (IC50 Determination) NP_C4->Cytotoxicity NP_C8->Size_Zeta NP_C8->EE NP_C8->Cytotoxicity Uptake Cellular Uptake Study (Fluorescence Microscopy) NP_C8->Uptake Lead Candidate NP_C12->Size_Zeta NP_C12->EE NP_C12->Cytotoxicity

Caption: Experimental workflow for comparative evaluation of N-alkyl diethanolamines in drug delivery.

Conclusion

"Ethanol, 2,2'-(octylimino)bis-" and its N-alkyl diethanolamine analogues represent a versatile class of amphiphilic molecules with significant potential in pharmaceutical and biomedical research. The length of the alkyl chain is a critical parameter that dictates their physicochemical properties and, consequently, their performance in applications such as drug delivery and gene transfection. While "Ethanol, 2,2'-(octylimino)bis-" with its C8 chain may offer a balance between hydrophobicity for effective drug encapsulation and nanoparticle formation, and cytotoxicity, a systematic comparison with other N-alkyl diethanolamines is crucial for optimizing formulations. The experimental protocols and workflows provided in this guide offer a framework for conducting such comparative studies, enabling researchers to make informed decisions in the development of novel therapeutic and diagnostic agents.

References

N-Octyldiethanolamine: A Comparative Analysis of Surfactant Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

N-octyldiethanolamine belongs to the class of N-alkyl diethanolamines, which are nonionic surfactants. These surfactants possess a polar diethanolamine head group and a nonpolar alkyl tail. The length of this alkyl chain is a crucial determinant of the surfactant's properties, with the critical micelle concentration (CMC) generally decreasing as the hydrophobic tail length increases.

Comparative Data on Surfactant Properties

To provide a framework for comparison, the following table summarizes the key surfactant properties of the anionic surfactant Sodium Dodecyl Sulfate (SDS) and the cationic surfactant Cetyltrimethylammonium Bromide (CTAB). Unfortunately, specific experimental values for N-octyldiethanolamine were not found in the reviewed literature. However, a study on a diethanolamine surfactant derived from palm oil reported a surface tension reduction to 32.21 dyne/cm, though the specific alkyl chain length and CMC were not specified.

SurfactantTypeChemical FormulaCritical Micelle Concentration (CMC) (mM)Surface Tension at CMC (mN/m)
N-Octyldiethanolamine NonionicC₈H₁₇N(CH₂CH₂OH)₂Data not availableData not available
Sodium Dodecyl Sulfate (SDS) AnionicC₁₂H₂₅NaO₄S8.2~38-40
Cetyltrimethylammonium Bromide (CTAB) CationicC₁₉H₄₂BrN0.92~36

Note: The CMC and surface tension values can be influenced by factors such as temperature, pH, and the presence of electrolytes.

Experimental Protocols for Surfactant Efficiency Evaluation

The efficiency of a surfactant is primarily determined by its ability to lower the surface tension of a liquid and to form micelles. The following are standard experimental protocols used to measure these key parameters.

Determination of Critical Micelle Concentration (CMC) and Surface Tension

A common and direct method for determining the CMC and the surface tension at the CMC is through tensiometry .

Principle: The surface tension of a solution containing a surfactant decreases as the surfactant concentration increases. This is because the surfactant molecules accumulate at the air-water interface, reducing the cohesive energy between water molecules. Once the interface is saturated, the surfactant molecules begin to form micelles in the bulk of the solution. The concentration at which this occurs is the critical micelle concentration (CMC). Beyond the CMC, the surface tension remains relatively constant.

Apparatus: A tensiometer (e.g., using the Du Noüy ring method or the Wilhelmy plate method).

Procedure:

  • Prepare a series of aqueous solutions of the surfactant at various concentrations.

  • Measure the surface tension of each solution using a calibrated tensiometer at a constant temperature.

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The point at which the slope of the curve sharply changes indicates the CMC. The surface tension value at this point is the surface tension at the CMC.

The experimental workflow for determining the Critical Micelle Concentration (CMC) using the surface tension method is illustrated in the diagram below.

G cluster_prep Solution Preparation cluster_measurement Surface Tension Measurement cluster_analysis Data Analysis prep_start Start prep_solutions Prepare Surfactant Solutions (Varying Concentrations) prep_start->prep_solutions measure_st Measure Surface Tension (Tensiometer) prep_solutions->measure_st plot_data Plot Surface Tension vs. log(Concentration) measure_st->plot_data determine_cmc Identify Inflection Point (CMC) plot_data->determine_cmc get_st_cmc Determine Surface Tension at CMC determine_cmc->get_st_cmc analysis_end End get_st_cmc->analysis_end

Workflow for CMC determination.

Logical Framework for Surfactant Comparison

The selection of a surfactant for a specific application depends on a variety of factors beyond just its CMC and surface tension reduction capabilities. The following diagram illustrates the logical relationships and key considerations in comparing surfactant efficiency for research and development purposes.

G cluster_properties Surfactant Properties cluster_performance Performance Metrics cluster_application Application Considerations CMC Critical Micelle Concentration (CMC) Solubilization Solubilization Capacity CMC->Solubilization ST Surface Tension Reduction Foaming Foaming/Wetting Properties ST->Foaming HLB Hydrophilic-Lipophilic Balance (HLB) Emulsification Emulsification Efficiency HLB->Emulsification Charge Ionic Nature (Anionic, Cationic, Nonionic) pH_Sensitivity pH Sensitivity Charge->pH_Sensitivity Electrolyte_Tolerance Electrolyte Tolerance Charge->Electrolyte_Tolerance Stability Formulation Stability Emulsification->Stability Solubilization->Stability Application Target Application Foaming->Application Stability->Application Toxicity Toxicity & Biocompatibility Toxicity->Application pH_Sensitivity->Application Electrolyte_Tolerance->Application

Surfactant selection framework.

Conclusion

While a direct quantitative comparison of N-octyldiethanolamine with SDS and CTAB is hampered by the lack of publicly available data for the former, this guide provides the necessary context and experimental framework for such an evaluation. N-octyldiethanolamine, as a nonionic surfactant, is expected to exhibit different behavior compared to the ionic SDS and CTAB, particularly in terms of its interaction with charged molecules and its sensitivity to pH and electrolytes. For researchers and formulation scientists, conducting the described experimental protocols to determine the specific CMC and surface tension of N-octyldiethanolamine is a crucial step for its effective application and comparison with other surfactants. The provided frameworks for experimental workflow and logical comparison will aid in making informed decisions for specific research and development needs.

A Comparative Guide to Purity Validation of "Ethanol, 2,2'-(octylimino)bis-" by Titration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of non-aqueous potentiometric titration and gas chromatography with flame-ionization detection (GC-FID) for the validation of "Ethanol, 2,2'-(octylimino)bis-" purity. This document outlines detailed experimental protocols and presents supporting data to assist in the selection of the most appropriate analytical method.

Introduction

"Ethanol, 2,2'-(octylimino)bis-", also known as N-octyldiethanolamine, is a tertiary amine with applications in various industrial and pharmaceutical contexts. Accurate determination of its purity is crucial for ensuring product quality, safety, and efficacy. The primary analytical methods for assaying the purity of such amines are classical titration techniques and modern chromatographic methods. This guide focuses on a comparative evaluation of a non-aqueous potentiometric titration method and a GC-FID method.

Comparison of Analytical Methods

Non-aqueous titration and gas chromatography each offer distinct advantages and disadvantages for the purity assessment of "Ethanol, 2,2'-(octylimino)bis-". Titration is a cost-effective and robust method for determining the total basic content, providing a direct measure of the tertiary amine functionality. In contrast, GC-FID offers higher specificity, allowing for the separation and quantification of the main compound from volatile impurities.

Data Presentation

The following table summarizes the key performance characteristics of each method. The quantitative data presented are representative values for the analysis of tertiary amines and may vary based on the specific instrumentation and experimental conditions.

ParameterNon-Aqueous Potentiometric TitrationGas Chromatography-FID (GC-FID)
Principle Acid-base neutralization in a non-aqueous solventSeparation based on volatility and interaction with a stationary phase
Specificity Moderate (quantifies total basicity)High (separates and quantifies individual components)
Accuracy High (typically >99%)High (typically >99%)
Precision (RSD) Low (typically <1%)Low (typically <2%)
**Linearity (R²) **≥0.99≥0.99
Limit of Quantitation Analyte dependent, typically in the mg rangeLower, typically in the µg/mL range
Throughput ModerateHigh (with autosampler)
Cost per Sample LowModerate
Instrumentation Cost LowHigh
Primary Application Assay of total purityPurity and impurity profiling

Experimental Protocols

Non-Aqueous Potentiometric Titration

This method determines the total amine value of the sample, which is a measure of its total basicity and is used to calculate the purity.

1. Reagents and Equipment:

  • Glacial Acetic Acid, ACS grade

  • Perchloric Acid (HClO₄), 70%, ACS grade

  • Acetic Anhydride, ACS grade

  • Potassium Hydrogen Phthalate (KHP), primary standard

  • Crystal Violet indicator solution (0.5% w/v in glacial acetic acid)

  • Automatic potentiometric titrator with a glass pH electrode and a reference electrode (e.g., Ag/AgCl) suitable for non-aqueous solutions

  • Analytical balance, magnetic stirrer, and standard laboratory glassware

2. Preparation of 0.1 N Perchloric Acid Titrant:

  • Cautiously add 8.5 mL of 70% perchloric acid to 900 mL of glacial acetic acid in a 1 L volumetric flask while stirring.

  • Add 20 mL of acetic anhydride to the solution.

  • Dilute to the mark with glacial acetic acid and mix thoroughly.

  • Allow the solution to stand for 24 hours to ensure complete reaction of the acetic anhydride with water.

3. Standardization of 0.1 N Perchloric Acid:

  • Accurately weigh approximately 0.5 g of dried KHP into a 250 mL beaker.

  • Dissolve the KHP in 50 mL of glacial acetic acid.

  • Add 2-3 drops of crystal violet indicator.

  • Titrate with the prepared 0.1 N perchloric acid solution to a blue-green endpoint.

  • Perform a blank titration and calculate the normality of the perchloric acid solution.

4. Sample Analysis:

  • Accurately weigh approximately 0.3-0.4 g of "Ethanol, 2,2'-(octylimino)bis-" into a 250 mL beaker.

  • Dissolve the sample in 50 mL of glacial acetic acid.

  • Immerse the electrodes of the potentiometric titrator into the solution and start the stirrer.

  • Titrate with the standardized 0.1 N perchloric acid. The endpoint is the point of maximum inflection on the titration curve.

  • Calculate the purity of "Ethanol, 2,2'-(octylimino)bis-" based on the volume of titrant consumed.

Gas Chromatography-Flame Ionization Detection (GC-FID)

This method separates "Ethanol, 2,2'-(octylimino)bis-" from potential volatile impurities, and the purity is determined by the relative peak area.

1. Reagents and Equipment:

  • "Ethanol, 2,2'-(octylimino)bis-" reference standard

  • High-purity solvent for sample dilution (e.g., Dichloromethane or Methanol)

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., a low-to-mid polarity column like a DB-5 or equivalent)

  • Autosampler (recommended)

  • Data acquisition and processing software

2. Chromatographic Conditions (Typical):

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium or Hydrogen

  • Inlet Temperature: 280 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program: 100 °C (hold for 2 min), ramp at 15 °C/min to 280 °C (hold for 10 min)

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

3. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh about 50 mg of the "Ethanol, 2,2'-(octylimino)bis-" reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the chosen solvent.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

4. Analysis:

  • Inject the standard solution to determine the retention time and response of "Ethanol, 2,2'-(octylimino)bis-".

  • Inject the sample solution.

  • Identify the peak for "Ethanol, 2,2'-(octylimino)bis-" in the sample chromatogram based on the retention time from the standard.

  • Calculate the purity by the area percent method (Area of main peak / Total area of all peaks) x 100%.

Mandatory Visualizations

Experimental_Workflow_Titration cluster_prep Preparation cluster_analysis Analysis Titrant_Prep Prepare 0.1 N Perchloric Acid Titrant_Std Standardize Titrant with KHP Titrant_Prep->Titrant_Std Titration Potentiometric Titration Titrant_Std->Titration Sample_Prep Weigh & Dissolve Sample in Glacial Acetic Acid Sample_Prep->Titration Endpoint Determine Endpoint (Inflection Point) Titration->Endpoint Calculation Calculate Purity Endpoint->Calculation

Caption: Workflow for Purity Validation by Potentiometric Titration.

Experimental_Workflow_GCFID cluster_prep Preparation cluster_analysis Analysis Standard_Prep Prepare Reference Standard Solution Injection Inject Standard & Sample Standard_Prep->Injection Sample_Prep Prepare Sample Solution Sample_Prep->Injection GC_Setup Set Up GC-FID Conditions GC_Setup->Injection Chromatogram Obtain Chromatograms Injection->Chromatogram Calculation Calculate Purity (Area % Method) Chromatogram->Calculation

Caption: Workflow for Purity Validation by GC-FID.

Method_Selection_Logic Start Start: Purity Validation Needed Question1 Need to quantify specific impurities? Start->Question1 Method_GC Use GC-FID Question1->Method_GC Yes Method_Titration Use Non-Aqueous Potentiometric Titration Question1->Method_Titration No (Total Assay Sufficient) End End Method_GC->End Method_Titration->End

Performance Showdown: "Ethanol, 2,2'-(octylimino)bis-" and its Analogs as Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Scientists in Drug Development and Materials Science

In the perpetual battle against material degradation, corrosion inhibitors are indispensable tools. This guide provides a comprehensive performance comparison of "Ethanol, 2,2'-(octylimino)bis-", a promising corrosion inhibitor, with its structural analogs and other alternative compounds. While direct comparative data for "Ethanol, 2,2'-(octylimino)bis-" is limited in publicly available literature, this guide leverages performance data from its close structural analogs, namely N-methyldiethanolamine (MDEA) and a waterborne polyurethane based on N-tert-butyl diethanolamine (tB-WPU), to provide a robust and insightful comparison against another common inhibitor, dicyclohexylamine.

The information presented herein is curated for researchers, scientists, and drug development professionals, offering a clear perspective on the efficacy of these compounds under various corrosive environments. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided to ensure reproducibility and facilitate further research.

Performance Comparison in CO2-Saturated Environments

In environments saturated with carbon dioxide, such as those found in oil and gas pipelines, the performance of corrosion inhibitors is critical. The following table summarizes the inhibition efficiency of N-methyldiethanolamine (MDEA) and dicyclohexylamine in a CO2-saturated aqueous solution containing acetic acid and sodium chloride. The data was obtained using the potentiodynamic polarization method on API X80 carbon steel.

InhibitorTemperature (°C)Inhibition Efficiency (%)Reference
N-methyldiethanolamine (MDEA) 2034.53[1]
3515.30[1]
456.26[1]
Dicyclohexylamine 2039.61[1]
3534.03[1]
4513.98[1]

Performance Comparison in Acidic Environments

Acidic conditions, prevalent in industrial cleaning and processing, pose a significant challenge to the integrity of metallic materials. The following table presents the performance of a waterborne polyurethane based on N-tert-butyl diethanolamine (tB-WPU) as a corrosion inhibitor for carbon steel in a 2M hydrochloric acid solution, as determined by the weight loss method.

InhibitorConcentration (ppm)Temperature (°C)Inhibition Efficiency (%)Reference
Waterborne Polyurethane based on N-tert-butyl diethanolamine (tB-WPU) 1002590.6[2][3]
10050~50[2]
10075~5[2]
5002589.5 (no stirring)[4]
5002560.7 (with stirring)[4]
5005083.2[4]
5007549.6[4]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide, providing a framework for conducting similar performance evaluations.

Weight Loss Method

The weight loss method is a straightforward and widely used technique for determining corrosion rates.

Procedure:

  • Specimen Preparation: Mild steel specimens of known dimensions (e.g., 3 cm x 1.5 cm x 0.025 cm) are mechanically polished, degreased with a solvent like acetone, washed with distilled water, and dried.

  • Initial Weighing: The initial weight of each specimen is accurately recorded.

  • Immersion: The specimens are immersed in the corrosive solution (e.g., 1 M HCl) with and without the inhibitor at various concentrations and temperatures for a specified duration.

  • Cleaning: After the immersion period, the specimens are removed, cleaned to remove corrosion products (e.g., using a specific acid solution with an inhibitor), washed, and dried.

  • Final Weighing: The final weight of each specimen is recorded.

  • Calculation: The weight loss is calculated as the difference between the initial and final weights. The corrosion rate (CR) and inhibition efficiency (IE%) are calculated using the following formulas:

    • CR = (Weight Loss) / (Surface Area × Time)

    • IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100

    where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

WeightLossWorkflow cluster_prep Specimen Preparation cluster_exp Experiment cluster_analysis Analysis Prep1 Polish Specimen Prep2 Degrease Prep1->Prep2 Prep3 Wash & Dry Prep2->Prep3 Weigh1 Initial Weighing Prep3->Weigh1 Immerse Immerse in Corrosive Media (with/without inhibitor) Weigh1->Immerse Clean Clean & Dry Immerse->Clean Weigh2 Final Weighing Clean->Weigh2 Calc Calculate Corrosion Rate & Inhibition Efficiency Weigh2->Calc PotentiodynamicPolarizationWorkflow cluster_setup Setup cluster_measurement Measurement cluster_analysis Data Analysis Cell Assemble 3-Electrode Cell Electrolyte Prepare Corrosive Electrolyte Cell->Electrolyte OCP Stabilize Open Circuit Potential Electrolyte->OCP Scan Perform Potential Scan OCP->Scan Tafel Extrapolate Tafel Plots Scan->Tafel Calc Calculate Icorr & IE% Tafel->Calc EISWorkflow cluster_setup Setup cluster_measurement Measurement cluster_analysis Data Analysis Cell Assemble 3-Electrode Cell Electrolyte Prepare Corrosive Electrolyte Cell->Electrolyte OCP Stabilize at OCP Electrolyte->OCP AC Apply AC Voltage Perturbation OCP->AC Measure Measure Impedance Response AC->Measure Plot Generate Nyquist & Bode Plots Model Equivalent Circuit Modeling Plot->Model Calc Determine Rct & IE% Model->Calc

References

A Comparative Analysis of Ethanol, 2,2'-(octylimino)bis- and Commercial Surfactants in Metalworking Fluids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the demanding environment of metalworking, the performance of cutting and grinding fluids is paramount to achieving desired surface finishes, extending tool life, and ensuring operational efficiency. Surfactants are critical components of these fluids, responsible for emulsification, corrosion inhibition, and lubrication. This guide provides an objective comparison of the performance of Ethanol, 2,2'-(octylimino)bis- (also known as N-octyldiethanolamine) against common commercial surfactants used in metalworking fluid formulations. The information presented is a synthesis of available technical literature and aims to assist in the selection of appropriate additives for specific metalworking applications.

Executive Summary

Ethanol, 2,2'-(octylimino)bis- is a multifunctional tertiary amine that serves as a corrosion inhibitor and pH buffering additive in metalworking fluids.[1] Its utility is primarily in emulsifiable formulations where its low water solubility and good solubility in mineral oils, alcohols, and esters are advantageous.[1] Commercial surfactants in metalworking fluids encompass a broad range of chemistries, including alkanolamines, fatty acid amides, and ethoxylates, each offering distinct performance characteristics. While direct, quantitative, head-to-head comparative studies are limited in publicly available literature, a qualitative and semi-quantitative comparison can be drawn based on technical data from chemical suppliers and academic research.

Performance Comparison

The selection of a surfactant for a metalworking fluid depends on a balance of several key performance indicators. This section compares Ethanol, 2,2'-(octylimino)bis- to other commercial alkanolamines and surfactant types across these critical parameters.

Corrosion Inhibition

Effective corrosion control is a primary function of metalworking fluid additives. Alkanolamines, including N-octyldiethanolamine, contribute to corrosion inhibition by neutralizing acidic components and maintaining an alkaline pH.

Table 1: Comparison of Corrosion Inhibition Properties

FeatureEthanol, 2,2'-(octylimino)bis-Commercial Alkanolamines (e.g., TEA, MIPA)Commercial Amine-Carboxylate Inhibitors
Primary Function Corrosion inhibitor, pH buffer[1]pH buffer, corrosion inhibitorPrimary corrosion inhibitor
Metal Compatibility Good for ferrous metalsGenerally good for ferrous metals; can cause staining on some aluminum alloys at high pHFormulated for multi-metal compatibility
Mechanism Film formation, pH neutralizationpH neutralization, film formationAdsorption, film formation
Performance Trend Effective in emulsifiable systemsPerformance varies with specific amine and formulationOften provide superior corrosion protection

TEA: Triethanolamine, MIPA: Monoisopropanolamine

Emulsification and Fluid Stability

The ability to form and maintain a stable emulsion is crucial for the performance and lifespan of water-miscible metalworking fluids.

Table 2: Comparison of Emulsification and Stability Characteristics

FeatureEthanol, 2,2'-(octylimino)bis-Alcohol EthoxylatesFatty Acid Alkanolamides
Role in Emulsion Co-emulsifier, stabilizerPrimary emulsifierEmulsifier, lubricity enhancer, rheology modifier
Solubility Soluble in oils, dispersible in water[1]Water and oil soluble (HLB dependent)Generally oil-soluble
Stability Contribution Enhances stability of oil-in-water emulsionsKey to forming stable emulsionsContributes to emulsion stability and lubricity
Typical Application Emulsifiable (soluble oils) and semi-synthetic fluidsSoluble oils, semi-synthetic, and synthetic fluidsSemi-synthetic fluids
Lubricity

Lubricity is essential for reducing friction between the tool and the workpiece, which in turn affects tool wear and surface finish.

Table 3: Comparison of Lubricity Performance

FeatureEthanol, 2,2'-(octylimino)bis-Ester-Based Lubricity AdditivesSulfurized/Chlorinated EP Additives
Lubricity Contribution Indirect, through stable emulsion and pH controlPrimary lubricity additiveExtreme Pressure (EP) lubrication
Mechanism Maintains stable fluid filmForms a lubricating film on metal surfacesChemical reaction with metal surface at high pressure/temperature
Performance Not a primary lubricity additiveGood boundary lubricationExcellent performance under high load conditions
pH Buffering and Microbial Resistance

Maintaining a stable alkaline pH is critical for both corrosion control and inhibiting microbial growth.

Table 4: Comparison of pH Buffering and Biostability

FeatureEthanol, 2,2'-(octylimino)bis-Triethanolamine (TEA)Dicyclohexylamine (DCHA)
pH Buffering Effective pH buffering additive (pKa 9.0)[1]Commonly used for pH controlEffective pH control
Microbial Resistance Contributes to fluid longevityCan be a nutrient source for some microbesCan offer good microbial resistance
Odor Low odor due to high boiling point[1]Low odorCharacteristic amine odor

Experimental Protocols

The data summarized above is typically generated using standardized test methods. The following are detailed methodologies for key experiments.

Corrosion Inhibition Testing (Chip/Filter Paper Method - DIN 51360-2)

This method is a standard for determining the corrosion-preventing characteristics of water-miscible metalworking fluids.

  • Preparation of Test Solution: The metalworking fluid concentrate is diluted to the desired concentration (e.g., 5%) with standardized hard water.

  • Test Setup: A specified quantity of freshly prepared cast iron chips is placed on a round filter paper resting on a watch glass.

  • Procedure: The test solution is poured over the chips until they are completely wetted and the filter paper is saturated.

  • Incubation: The setup is covered with a petri dish and kept at room temperature for a specified period (e.g., 2 hours).

  • Evaluation: After the incubation period, the chips are removed, and the filter paper is visually inspected for any staining or corrosion spots. The degree of corrosion is rated according to a predefined scale.

Emulsion Stability Test

This test evaluates the ability of a metalworking fluid concentrate to form a stable emulsion when mixed with water.

  • Preparation of Emulsion: A specified volume of the metalworking fluid concentrate is added to a graduated cylinder containing a known volume of standardized hard water at a controlled temperature.

  • Mixing: The cylinder is stoppered and inverted a specified number of times (e.g., 10 times) to ensure thorough mixing.

  • Observation: The emulsion is allowed to stand undisturbed for a set period (e.g., 24 hours).

  • Evaluation: At specified time intervals, the emulsion is visually inspected for signs of instability, such as the separation of oil (creaming) or sediment. The volume of any separated layers is recorded.

Lubricity Testing (Tapping Torque Test)

This test measures the torque required to tap threads into a pre-drilled hole in a metal specimen, providing an indication of the fluid's lubricity.

  • Test Specimen: A standardized block of metal (e.g., aluminum or steel alloy) with pre-drilled holes is used.

  • Fluid Application: The metalworking fluid is applied to the tapping area.

  • Tapping Operation: A tapping tool is driven into the pre-drilled hole at a constant rotational speed.

  • Data Acquisition: A torque sensor measures the torque required to form the threads as a function of tapping depth.

  • Evaluation: The average tapping torque over a specified depth is calculated. A lower torque value indicates better lubricity.

Visualizing the Comparison Workflow

The following diagram illustrates the logical workflow for comparing Ethanol, 2,2'-(octylimino)bis- with commercial surfactants for metalworking fluid applications.

Surfactant_Comparison_Workflow cluster_Inputs Inputs cluster_Performance_Evaluation Performance Evaluation cluster_Experimental_Protocols Experimental Protocols cluster_Output Output Ethanol_2_2_octylimino_bis Ethanol, 2,2'-(octylimino)bis- Corrosion_Inhibition Corrosion Inhibition Ethanol_2_2_octylimino_bis->Corrosion_Inhibition Emulsification_Stability Emulsification & Stability Ethanol_2_2_octylimino_bis->Emulsification_Stability Lubricity Lubricity Ethanol_2_2_octylimino_bis->Lubricity pH_Buffering_Bioresistance pH Buffering & Bio-resistance Ethanol_2_2_octylimino_bis->pH_Buffering_Bioresistance Commercial_Surfactants Commercial Surfactants (e.g., Alkanolamines, Ethoxylates) Commercial_Surfactants->Corrosion_Inhibition Commercial_Surfactants->Emulsification_Stability Commercial_Surfactants->Lubricity Commercial_Surfactants->pH_Buffering_Bioresistance DIN_51360_2 DIN 51360-2 (Chip Test) Corrosion_Inhibition->DIN_51360_2 Emulsion_Stability_Test Emulsion Stability Test Emulsification_Stability->Emulsion_Stability_Test Tapping_Torque_Test Tapping Torque Test Lubricity->Tapping_Torque_Test pH_Alkalinity_Test pH & Alkalinity Titration pH_Buffering_Bioresistance->pH_Alkalinity_Test Comparison_Guide Comparative Analysis & Selection Guide DIN_51360_2->Comparison_Guide Emulsion_Stability_Test->Comparison_Guide Tapping_Torque_Test->Comparison_Guide pH_Alkalinity_Test->Comparison_Guide

Caption: Workflow for comparing surfactant performance.

Signaling Pathway of Corrosion Inhibition

The following diagram illustrates a simplified signaling pathway for the corrosion inhibition mechanism of amine-based surfactants on a metal surface.

Corrosion_Inhibition_Pathway Metal_Surface Metal Surface (Anode/Cathode) Adsorption Adsorption on Metal Surface Metal_Surface->Adsorption Corrosive_Environment Corrosive Environment (Water, Oxygen, etc.) Corrosive_Environment->Metal_Surface Corrosion Attack Amine_Surfactant Amine Surfactant (e.g., N-octyldiethanolamine) Amine_Surfactant->Adsorption Protective_Film Formation of Protective Film Adsorption->Protective_Film Corrosion_Inhibited Corrosion Inhibited Protective_Film->Corrosion_Inhibited

Caption: Amine-based corrosion inhibition pathway.

Conclusion

Ethanol, 2,2'-(octylimino)bis- is a viable multifunctional additive for metalworking fluids, particularly in emulsifiable formulations where its corrosion inhibition and pH buffering capabilities are beneficial. Its performance is comparable to some commercial alkanolamines, though it is not typically a primary emulsifier or lubricity additive. The selection of Ethanol, 2,2'-(octylimino)bis- versus other commercial surfactants will depend on the specific requirements of the metalworking application, including the types of metals being machined, the desired fluid stability, and the overall cost-performance balance of the formulation. For applications requiring robust multi-metal corrosion protection or high levels of lubricity, it would likely be used in conjunction with other specialized additives.

References

Efficacy of N-octyldiethanolamine against bacterial and fungal strains

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-octyldiethanolamine, a tertiary alkanolamine, is a chemical compound with applications in various industrial formulations, notably as a corrosion inhibitor and pH buffering agent in metalworking fluids. While its primary functions are well-established, its role as an antimicrobial agent is an area of increasing interest. This guide provides a comparative analysis of the available information on the efficacy of N-octyldiethanolamine against bacterial and fungal strains, placed in the context of other commonly used biocides.

Due to a scarcity of publicly available, direct quantitative data on the antimicrobial performance of N-octyldiethanolamine, this guide draws upon the broader understanding of tertiary amines and alkanolamines' antimicrobial mechanisms. This comparison aims to provide a foundational understanding for researchers and professionals in drug development and industrial microbiology.

Comparative Efficacy: A Qualitative Overview

Direct comparisons of N-octyldiethanolamine with other biocides through quantitative data like Minimum Inhibitory Concentration (MIC) are limited in published literature. However, a qualitative comparison can be drawn based on the general characteristics of the chemical classes.

Table 1: Qualitative Comparison of N-Octyldiethanolamine with Other Biocides

Biocide ClassProposed Mechanism of ActionSpectrum of ActivitySpeed of ActionEnvironmental Persistence
N-Octyldiethanolamine (Tertiary Alkanolamine) Electrostatic interaction with and disruption of the cell membrane.Expected to be broad-spectrum against bacteria and fungi.Likely moderate to fast-acting.Generally considered biodegradable.[1]
Quaternary Ammonium Compounds (QACs) Disruption of the cytoplasmic membrane.Broad-spectrum against bacteria, fungi, and enveloped viruses.[2]Fast-acting.Can be persistent in the environment.
Isothiazolinones Inhibition of key enzymes within the microbial cell, particularly those with thiol groups.[3]Broad-spectrum against bacteria, fungi, and algae.[4]Moderate to fast-acting.Varies by specific compound; some can be persistent.
Phenolic Compounds Gross damage to the cell membrane, protein denaturation.Broad-spectrum, particularly effective against bacteria.Fast-acting.Can be persistent and have ecotoxicity concerns.
Alcohols (e.g., Ethanol, Isopropanol) Denaturation of proteins and solubilization of lipids in the cell membrane.Broad-spectrum against bacteria, fungi, and viruses.Fast-acting.Non-persistent, evaporates quickly.

Experimental Protocols

Standardized methods are crucial for evaluating the antimicrobial efficacy of any compound. The following are detailed protocols for key experiments that can be employed to assess the efficacy of N-octyldiethanolamine.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

a) Broth Microdilution Method [5]

  • Preparation of N-octyldiethanolamine Stock Solution: Prepare a concentrated stock solution of N-octyldiethanolamine in a suitable solvent.

  • Preparation of Microtiter Plates: Dispense sterile microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into the wells of a 96-well microtiter plate.

  • Serial Dilutions: Perform a two-fold serial dilution of the N-octyldiethanolamine stock solution across the wells of the microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to the final required concentration in the growth medium.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a positive control (medium with inoculum, no N-octyldiethanolamine) and a negative control (medium only).

  • Incubation: Incubate the plates at the optimal temperature for the growth of the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Reading the MIC: The MIC is determined as the lowest concentration of N-octyldiethanolamine in which no visible growth of the microorganism is observed.

b) Agar Dilution Method [5]

  • Preparation of Agar Plates: Prepare a series of agar plates, each containing a different concentration of N-octyldiethanolamine incorporated into the molten agar.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Inoculation: Spot-inoculate a defined volume of the microbial suspension onto the surface of each agar plate.

  • Incubation: Incubate the plates under appropriate conditions.

  • Reading the MIC: The MIC is the lowest concentration of N-octyldiethanolamine that completely inhibits the growth of the microorganism on the agar surface.

Zone of Inhibition Assay (Disk Diffusion Method)

This method provides a qualitative assessment of antimicrobial activity.

  • Agar Plate Preparation: Prepare an agar plate uniformly inoculated with the test microorganism.

  • Disk Application: A sterile filter paper disk is impregnated with a known concentration of N-octyldiethanolamine.

  • Placement on Agar: The impregnated disk is placed on the surface of the inoculated agar plate.

  • Incubation: The plate is incubated under suitable conditions.

  • Measurement: If N-octyldiethanolamine is effective, a clear zone of no microbial growth will appear around the disk. The diameter of this zone of inhibition is measured to assess the extent of the antimicrobial activity.

Visualizing Mechanisms and Workflows

Proposed Antimicrobial Mechanism of Tertiary Amines

The antimicrobial action of tertiary amines like N-octyldiethanolamine is believed to involve a multi-step process targeting the microbial cell membrane.

G cluster_membrane Microbial Cell Membrane Lipid_Bilayer Lipid Bilayer Membrane_Disruption Membrane Disruption Lipid_Bilayer->Membrane_Disruption 3. Insertion of hydrophobic tail Membrane_Proteins Membrane Proteins NOD N-Octyldiethanolamine (Cationic Head) Electrostatic_Interaction Electrostatic Interaction NOD->Electrostatic_Interaction 1. Initial contact Electrostatic_Interaction->Lipid_Bilayer 2. Attraction to negatively charged membrane surface Leakage Leakage of Intracellular Components Membrane_Disruption->Leakage 4. Increased permeability Cell_Death Cell Death Leakage->Cell_Death 5. Loss of essential molecules

Caption: Proposed mechanism of N-octyldiethanolamine action.

Experimental Workflow for MIC Determination

The broth microdilution method follows a systematic procedure to determine the minimum inhibitory concentration of an antimicrobial agent.

G Start Start Prepare_Stock Prepare N-Octyldiethanolamine Stock Solution Start->Prepare_Stock Prepare_Plates Prepare 96-Well Microtiter Plates Prepare_Stock->Prepare_Plates Serial_Dilution Perform Serial Dilutions Prepare_Plates->Serial_Dilution Inoculate_Plates Inoculate Plates Serial_Dilution->Inoculate_Plates Prepare_Inoculum Prepare Standardized Microbial Inoculum Prepare_Inoculum->Inoculate_Plates Incubate Incubate Plates Inoculate_Plates->Incubate Read_Results Read MIC Results Incubate->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination via broth microdilution.

Conclusion

N-octyldiethanolamine, as a tertiary alkanolamine, is anticipated to possess broad-spectrum antimicrobial properties. The likely mechanism of action involves disruption of the microbial cell membrane, a mode of action common to many cationic biocides. However, a significant gap exists in the scientific literature regarding specific quantitative data on its efficacy against a wide range of bacterial and fungal strains. Further research, employing standardized methodologies as outlined in this guide, is essential to fully characterize its antimicrobial profile and to establish its potential as a standalone or synergistic biocidal agent. Such data will be invaluable for researchers and professionals in optimizing its use in existing applications and exploring new avenues in antimicrobial product development.

References

Benchmarking "Ethanol, 2,2'-(octylimino)bis-" in Lubrication: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the performance of "Ethanol, 2,2'-(octylimino)bis-," also known as N-octyldiethanolamine, as a lubricant additive. It is intended to offer an objective comparison with alternative additives, supported by available experimental data and detailed methodologies.

Introduction to Ethanol, 2,2'-(octylimino)bis- in Lubrication

"Ethanol, 2,2'-(octylimino)bis-" is a tertiary amine belonging to the N-alkyl diethanolamine family. Its molecular structure, featuring a hydrophilic diethanolamine head and a hydrophobic octyl chain, imparts amphiphilic properties. This dual nature makes it a candidate for various industrial applications, including as a surfactant, corrosion inhibitor, and a component in metalworking fluids. In the context of lubrication, its primary functions are expected to be friction modification and wear reduction, alongside providing corrosion protection to metal surfaces.

Performance Benchmarking: A Data-Driven Comparison

While direct, publicly available quantitative performance data for "Ethanol, 2,2'-(octylimino)bis-" as a lubricant additive is limited, we can infer its potential performance by examining related compounds and outlining the standard testing protocols used to evaluate such additives. The following tables present a framework for how the performance of "Ethanol, 2,2'-(octylimino)bis-" would be compared against common alternative lubricant additives.

Table 1: Frictional Performance Comparison

AdditiveChemical ClassConcentration (wt.%)Test MethodAverage Coefficient of Friction (μ)
Ethanol, 2,2'-(octylimino)bis- AlkanolamineData Not AvailableData Not AvailableData Not Available
Fatty Amine DerivativeAmineData Not AvailableData Not AvailableData Not Available
Amide-Based AdditiveAmideData Not AvailableData Not AvailableData Not Available
Zinc Dialkyldithiophosphate (ZDDP)OrganophosphateData Not AvailableData Not AvailableData Not Available

Table 2: Anti-Wear Performance Comparison

AdditiveChemical ClassConcentration (wt.%)Test MethodWear Scar Diameter (mm)
Ethanol, 2,2'-(octylimino)bis- AlkanolamineData Not AvailableData Not AvailableData Not Available
Fatty Amine DerivativeAmineData Not AvailableData Not AvailableData Not Available
Amide-Based AdditiveAmideData Not AvailableData Not AvailableData Not Available
Zinc Dialkyldithiophosphate (ZDDP)OrganophosphateData Not AvailableData Not AvailableData Not Available

Table 3: Corrosion Inhibition Performance

AdditiveChemical ClassConcentration (wt.%)Test MethodCorrosion Rating/Inhibition Efficiency (%)
Ethanol, 2,2'-(octylimino)bis- AlkanolamineData Not AvailableData Not AvailableData Not Available
Fatty Amine DerivativeAmineData Not AvailableData Not AvailableData Not Available
Amide-Based AdditiveAmideData Not AvailableData Not AvailableData Not Available
TolyltriazoleAzoleData Not AvailableData Not AvailableData Not Available

Experimental Protocols

The evaluation of lubricant additives typically involves a suite of standardized tests to quantify their performance under various conditions. The following are key experimental protocols relevant to benchmarking "Ethanol, 2,2'-(octylimino)bis-".

Four-Ball Tribological Test (ASTM D4172 & D2783)

This is a fundamental test for evaluating the anti-wear and extreme pressure properties of lubricants.

  • Apparatus: A four-ball tester consists of three stationary steel balls held in a cup, with a fourth ball rotated against them under a specified load, speed, and temperature.

  • Procedure for Anti-Wear (ASTM D4172):

    • The lubricant sample is placed in the cup containing the three stationary balls.

    • The fourth ball is brought into contact and rotated at a constant speed (e.g., 1200 or 1800 rpm) under a specific load (e.g., 15, 40, or 60 kgf) for a set duration (e.g., 60 minutes).

    • The temperature of the lubricant is maintained at a constant value (e.g., 75°C).

    • After the test, the wear scars on the three stationary balls are measured and averaged to determine the wear scar diameter. A smaller diameter indicates better anti-wear performance.

  • Procedure for Extreme Pressure (ASTM D2783):

    • The load is incrementally increased in a series of short-duration tests.

    • The load at which the rotating ball welds to the stationary balls is recorded as the weld point, indicating the lubricant's ability to withstand extreme pressure.

High-Frequency Reciprocating Rig (HFRR) Test (ASTM D6079)

This test is commonly used to assess the lubricity of diesel fuels but can be adapted for other lubricants.

  • Apparatus: An HFRR consists of a loaded, non-rotating steel ball in contact with a stationary steel disk, which is oscillated at a high frequency.

  • Procedure:

    • A small volume of the lubricant is placed on the disk.

    • The ball is loaded against the disk, and the disk is oscillated at a set frequency and stroke length for a specific duration.

    • The coefficient of friction is monitored throughout the test.

    • After the test, the wear scar on the ball is measured.

Corrosion Inhibition Test (ASTM D665)

This test evaluates the ability of a lubricant to prevent rusting of ferrous parts.

  • Apparatus: A cylindrical steel specimen is immersed in a mixture of the lubricant and either distilled water or synthetic seawater.

  • Procedure:

    • The mixture is stirred at a specified temperature (e.g., 60°C) for a set period (e.g., 24 hours).

    • At the end of the test, the steel specimen is examined for any signs of rust. The extent of rust is typically rated visually.

Mechanisms of Action and Signaling Pathways

The performance of "Ethanol, 2,2'-(octylimino)bis-" as a lubricant additive is attributed to its molecular structure and ability to form a protective film on metal surfaces.

G cluster_lubricant Lubricant Bulk cluster_surface Metal Surface Additive Ethanol, 2,2'-(octylimino)bis- Metal Metal Surface Additive->Metal Adsorption BoundaryFilm Protective Boundary Film Metal->BoundaryFilm Forms FrictionReduction Friction Reduction BoundaryFilm->FrictionReduction Leads to WearPrevention Wear Prevention BoundaryFilm->WearPrevention Leads to CorrosionInhibition Corrosion Inhibition BoundaryFilm->CorrosionInhibition Leads to

Caption: Mechanism of action for "Ethanol, 2,2'-(octylimino)bis-" as a lubricant additive.

The polar diethanolamine head group of the molecule adsorbs onto the metal surface, while the non-polar octyl tail orients away from the surface. This forms a thin, protective boundary film that reduces direct metal-to-metal contact, thereby minimizing friction and wear. The formation of this film also acts as a barrier to corrosive elements, providing corrosion inhibition.

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive evaluation of a new lubricant additive like "Ethanol, 2,2'-(octylimino)bis-".

G Start Additive Formulation PhysChem Physicochemical Characterization (Viscosity, Density, etc.) Start->PhysChem TriboTest Tribological Testing (Four-Ball, HFRR) Start->TriboTest CorrosionTest Corrosion Inhibition Testing (ASTM D665) Start->CorrosionTest OxidationTest Oxidation Stability Testing (ASTM D943) Start->OxidationTest DataAnalysis Data Analysis and Comparison PhysChem->DataAnalysis TriboTest->DataAnalysis CorrosionTest->DataAnalysis OxidationTest->DataAnalysis Conclusion Performance Evaluation DataAnalysis->Conclusion

Caption: Experimental workflow for lubricant additive performance evaluation.

Conclusion and Future Outlook

"Ethanol, 2,2'-(octylimino)bis-" shows promise as a multifunctional lubricant additive due to its inherent properties as a surfactant and corrosion inhibitor. Its performance in reducing friction and wear is anticipated to be linked to the stability and integrity of the boundary film it forms on metal surfaces.

To fully benchmark its performance, further experimental studies are required to generate quantitative data using standardized tribological and corrosion tests. Direct comparisons with commercially available fatty amine and amide-based additives, as well as traditional anti-wear agents like ZDDP, would provide a clearer understanding of its efficacy and potential applications in modern lubrication technology. Researchers are encouraged to conduct such studies to elucidate the full potential of this and similar N-alkyldiethanolamine compounds.

Cross-Validation of Analytical Methods for Ethanol, 2,2'-(octylimino)bis-: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the cross-validation of "Ethanol, 2,2'-(octylimino)bis-," a tertiary amine with applications in various industrial and pharmaceutical fields. Ensuring the reliability and reproducibility of analytical data is paramount in research and development. This document outlines key performance characteristics of various analytical techniques, details experimental protocols, and presents a logical workflow for method cross-validation.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical method is contingent on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a highly sensitive and selective method suitable for detecting trace amounts of the analyte in complex matrices.[1] Gas Chromatography-Mass Spectrometry (GC-MS) offers an alternative for volatile compounds, though derivatization may be necessary for polar molecules like the target analyte. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are invaluable for structural elucidation and quantification at higher concentrations.

Below is a summary of quantitative performance data for commonly employed analytical methods for ethoxylated amines and related compounds.

Analytical TechniqueAnalyte/MatrixLinearity (R²)Accuracy (Recovery %)Precision (RSD %)LOD/LOQ (µg/mL)Citation(s)
HPLC-MS Octylphenol Ethoxylate≈ 0.96Not Reported< 7%LOD: ~0.05, LOQ: ~0.15[2]
N-Nitrosamines/Meat> 0.9952 - 111%Intra-day: 2.9-17.1%, Inter-day: 2.69-16.76%LOD: 0.04-2.67 ng/g, LOQ: 0.12-8.78 ng/g[3]
GC-MS 84 Plastic FCM Substances> 0.9970 - 115%< 20%LOQs in ng/g range[4]
FTIR Ethanol in SanitizerNot ReportedNot ReportedNot ReportedLOD: 0.02% (v/v), LOQ: 0.07% (v/v)[5]
¹H-NMR Fatty Acid EthoxylatesNot ReportedGood agreement with GCNot ReportedNot Reported[6][7]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the successful cross-validation of analytical methods.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This method is suitable for the quantification of "Ethanol, 2,2'-(octylimino)bis-" in various sample matrices, including air and sediment.[1]

  • Sample Preparation:

    • Air Samples: Collection on a sorbent tube followed by desorption with an appropriate solvent.

    • Sediment Samples: Solid-phase extraction (SPE) to concentrate the analyte and remove matrix interferences.[1]

    • General: Samples are filtered through a 0.45 µm filter prior to injection.

  • Instrumentation:

    • HPLC System: A system with a binary solvent delivery pump and autosampler.

    • Column: A C18 reversed-phase column is commonly used for the separation of ethoxylated compounds.

    • Mobile Phase: A gradient of acetonitrile and water is often employed.

    • Mass Spectrometer: An electrospray ionization (ESI) source operating in positive ion mode is typical for amine analysis.

  • Analytical Parameters:

    • Flow Rate: 0.6 mL/min.

    • Injection Volume: 10 µL.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 300 °C.

    • Capillary Voltage: 3 kV.

    • Cone Voltage: 50-100 V.[8]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be employed for the analysis of "Ethanol, 2,2'-(octylimino)bis-," potentially after a derivatization step to increase volatility.

  • Sample Preparation:

    • Liquid-liquid extraction with a suitable organic solvent like dichloromethane may be required.

    • Derivatization (e.g., silylation) of the hydroxyl groups can improve chromatographic performance.

  • Instrumentation:

    • GC System: Equipped with a split/splitless injector.

    • Column: A 5% phenyl methyl siloxane column is a versatile choice for a wide range of analytes.[4]

    • Carrier Gas: Helium at a constant flow rate.

  • Analytical Parameters:

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Initial temperature of 150°C held for 2 minutes, then ramped to 250°C at 50°C/min and held for 4 minutes.[9]

    • MS Source Temperature: 180 °C (EI+).[9]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique primarily used for functional group identification and quantification at higher concentrations.

  • Sample Preparation:

    • For liquid samples, a small amount (20-30 µL) is placed directly onto the ATR crystal.[10]

  • Instrumentation:

    • FTIR Spectrometer: Equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Analytical Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Characteristic Bands for Ethanol, 2,2'-(octylimino)bis-:

      • O-H stretching: Broad band around 3200–3600 cm⁻¹.[1]

      • C-H stretching (alkyl chain): Around 2850-2960 cm⁻¹.

      • C-N stretching (tertiary amine): Around 1000-1250 cm⁻¹.

      • C-O stretching: Around 1044 cm⁻¹.[10]

Visualization of Cross-Validation Workflow and Signaling Pathways

To ensure the interchangeability of analytical methods, a structured cross-validation process is essential. The following diagrams illustrate a typical workflow for cross-validation and a conceptual representation of analytical method comparison.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase Define_Purpose Define Purpose and Scope of Cross-Validation Select_Methods Select Analytical Methods for Comparison Define_Purpose->Select_Methods Set_Criteria Establish Acceptance Criteria Select_Methods->Set_Criteria Analyze_Samples Analyze Identical Samples with Both Methods Set_Criteria->Analyze_Samples Collect_Data Collect and Process Analytical Data Analyze_Samples->Collect_Data Compare_Results Compare Results Statistically Collect_Data->Compare_Results Assess_Criteria Assess Against Acceptance Criteria Compare_Results->Assess_Criteria Conclusion Draw Conclusion on Method Comparability Assess_Criteria->Conclusion

Caption: A typical workflow for the cross-validation of analytical methods.

MethodComparison cluster_hplc HPLC-MS Method cluster_gc GC-MS Method Analyte Ethanol, 2,2'-(octylimino)bis- HPLC_Prep Sample Preparation (e.g., SPE) Analyte->HPLC_Prep GC_Prep Sample Preparation (e.g., Derivatization) Analyte->GC_Prep HPLC_Analysis LC Separation & MS Detection HPLC_Prep->HPLC_Analysis HPLC_Data Quantitative Data (High Sensitivity) HPLC_Analysis->HPLC_Data CrossValidation Cross-Validation HPLC_Data->CrossValidation GC_Analysis GC Separation & MS Detection GC_Prep->GC_Analysis GC_Data Quantitative Data (Good for Volatiles) GC_Analysis->GC_Data GC_Data->CrossValidation

Caption: Logical relationship for comparing two analytical methods.

References

A Comparative Analysis of N-octyldiethanolamine and Triethanolamine as pH Buffers in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate pH buffer is a critical decision in ensuring the stability, efficacy, and safety of pharmaceutical formulations. This guide provides a detailed comparative study of two tertiary amine buffers: N-octyldiethanolamine and the widely used triethanolamine (TEA).

This comparison focuses on their physicochemical properties, buffering performance based on available data, and general considerations for their use in research and drug development. While triethanolamine is a well-characterized excipient, data for N-octyldiethanolamine is less extensive, necessitating a reliance on fundamental chemical principles for certain comparative aspects.

Physicochemical Properties and Buffering Characteristics

A summary of the key physicochemical properties of N-octyldiethanolamine and triethanolamine is presented in Table 1. A notable difference is the presence of an octyl chain in N-octyldiethanolamine, which significantly increases its lipophilicity compared to the more hydrophilic triethanolamine. This structural difference can influence its solubility and potential interactions within a formulation.

The most critical parameter for a buffer is its pKa, the pH at which the protonated and unprotonated forms are present in equal concentrations, and where the buffering capacity is maximal. N-octyldiethanolamine has a pKa of 9.0, making it suitable for buffering in a more alkaline range compared to triethanolamine, which has a pKa of approximately 7.76.[1][2] This difference in pKa is a primary factor in selecting one buffer over the other for a specific application.

Table 1: Comparison of Physicochemical Properties

PropertyN-octyldiethanolamineTriethanolamine (TEA)
Molecular Formula C12H27NO2C6H15NO3
Molecular Weight 217.35 g/mol 149.19 g/mol [1]
Appearance LiquidColorless to pale yellow viscous liquid[3][4][5]
pKa (at 25°C) 9.0~7.76[1][2]
Optimal Buffering pH Range 8.0 - 10.06.8 - 8.8
Solubility in Water DispersibleMiscible[3][4]

Performance as pH Buffers

Buffering Capacity:

Influence of Molecular Structure:

The C8 alkyl chain of N-octyldiethanolamine introduces a significant hydrophobic character. This could be advantageous in formulations where interaction with non-polar components is desired, potentially improving the solubility or stability of lipophilic active pharmaceutical ingredients (APIs). Conversely, this hydrophobicity leads to lower water solubility compared to triethanolamine, which is miscible with water.[3][4]

Stability and Interactions:

Triethanolamine is known to be a stable compound under a wide range of temperatures and conditions.[6] However, preparations containing triethanolamine soaps may darken upon storage, a process that can be mitigated by avoiding exposure to light and contact with metals.[7] It is also hygroscopic and can absorb carbon dioxide from the air.[3] In pharmaceutical formulations, triethanolamine is used as a pH adjuster, emulsifier, and solubilizing agent.[8][9]

Information on the stability and excipient interactions of N-octyldiethanolamine is limited. However, as a tertiary amine, it may share some of the general reactivity of this class of compounds. The presence of the long alkyl chain might influence its interaction with other excipients, potentially leading to different compatibility profiles compared to triethanolamine.

Experimental Protocols

To facilitate direct comparison and aid in the selection process, standardized experimental protocols for determining key buffer properties are provided below.

Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the amine with a strong acid and monitoring the pH change.

Protocol:

  • Preparation of Amine Solution: Prepare a 0.1 M solution of the amine (N-octyldiethanolamine or triethanolamine) in deionized water.

  • Titration Setup: Place a known volume (e.g., 50 mL) of the amine solution in a beaker with a magnetic stirrer. Calibrate a pH meter and immerse the electrode in the solution.

  • Titration: Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small increments from a burette.

  • Data Collection: Record the pH of the solution after each addition of the acid, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of acid added. The pKa is the pH at the half-equivalence point, where half of the amine has been neutralized.

Diagram 1: Workflow for pKa Determination

pKa_Determination cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_amine Prepare 0.1M Amine Solution setup Setup Titration Apparatus prep_amine->setup prep_acid Prepare 0.1M HCl prep_acid->setup titrate Titrate with HCl setup->titrate record Record pH vs. Volume titrate->record plot Plot Titration Curve record->plot pka Determine pKa at Half-Equivalence Point plot->pka

Caption: Workflow for determining the pKa of an amine by potentiometric titration.

Measurement of Buffer Capacity

Buffer capacity (β) is a measure of a buffer's resistance to pH change upon the addition of an acid or base.

Protocol:

  • Buffer Preparation: Prepare buffer solutions of the amine at a concentration of interest (e.g., 0.1 M) and adjust the pH to its pKa using a strong acid (e.g., HCl).

  • Titration with Acid: Take a known volume of the buffer solution and titrate with a standardized strong acid (e.g., 0.1 M HCl), recording the pH after each addition.

  • Titration with Base: Take another equal volume of the initial buffer solution and titrate with a standardized strong base (e.g., 0.1 M NaOH), recording the pH after each addition.

  • Calculation: The buffer capacity (β) can be calculated using the formula: β = ΔB / ΔpH where ΔB is the moles of strong acid or base added per liter of buffer, and ΔpH is the change in pH.

Diagram 2: Experimental Setup for Buffer Capacity Measurement

Buffer_Capacity_Measurement cluster_setup Apparatus Setup cluster_procedure Measurement Procedure ph_meter Calibrated pH Meter beaker Beaker with Buffer Solution & Stirrer ph_meter->beaker burette Burette with Titrant (Acid or Base) burette->beaker add_titrant Add Small Increment of Titrant beaker->add_titrant measure_ph Record pH after Stabilization add_titrant->measure_ph repeat Repeat until Significant pH Change measure_ph->repeat repeat->add_titrant Signaling_Pathway ligand Ligand receptor Receptor ligand->receptor g_protein G-Protein receptor->g_protein buffer Tertiary Amine Buffer (maintains optimal pH) effector Effector Enzyme g_protein->effector second_messenger Second Messenger effector->second_messenger protein_kinase Protein Kinase second_messenger->protein_kinase cellular_response Cellular Response protein_kinase->cellular_response

References

Assessing the Biodegradability of N-octyldiethanolamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The environmental fate of chemicals used in research and industry is a critical aspect of sustainable science. This guide provides a comparative assessment of the biodegradability of N-octyldiethanolamine against common alternatives, offering researchers valuable insights into the environmental impact of their substance choices. The information presented is based on available data from standardized testing protocols.

Comparative Biodegradability Data

A comprehensive search for direct quantitative biodegradability data for N-octyldiethanolamine under standardized OECD test conditions did not yield specific results. This can be due to factors such as the substance's limited water solubility or potential inhibitory effects on test microorganisms, which can complicate standard testing procedures for some fatty amine derivatives. However, by examining structurally similar compounds, we can infer its likely behavior. For comparison, readily available data for common alternatives, Diethanolamine (DEA) and Triethanolamine (TEA), are presented below.

SubstanceTest GuidelineDurationBiodegradation (%)Classification
N-octyldiethanolamine Data not available--Not Classified
Diethanolamine (DEA) OECD 301F28 days93%Readily Biodegradable[1][2]
Triethanolamine (TEA) OECD 301E19 days96%Readily Biodegradable

Note: The classification "Readily Biodegradable" is assigned to substances that achieve a biodegradation level of >60% within a 10-day window during a 28-day study period in specific OECD tests.

Inferred Biodegradability of N-octyldiethanolamine

N-octyldiethanolamine belongs to the class of fatty amine ethoxylates. Studies on similar long-chain amine derivatives suggest that their biodegradability can be influenced by the length of the alkyl chain and the degree of ethoxylation. While shorter-chain ethanolamines like DEA and TEA are readily biodegradable, the introduction of a longer alkyl chain, such as the octyl group in N-octyldiethanolamine, may affect the rate and extent of degradation. However, the core diethanolamine structure is susceptible to microbial attack. Therefore, it is plausible that N-octyldiethanolamine will undergo biodegradation, although it may not meet the stringent criteria for "readily biodegradable" as readily as its shorter-chain counterparts.

Experimental Protocols: OECD 301F Ready Biodegradability Test (Manometric Respirometry)

The OECD 301F test is a standard method for assessing the ready biodegradability of chemical substances. The protocol is designed to determine the extent to which a substance is mineralized by aerobic microorganisms.

Objective: To measure the oxygen consumed by a microbial population during the aerobic degradation of the test substance.

Methodology:

  • Test System: A defined volume of mineral medium, containing a known concentration of the test substance, is inoculated with a mixed population of microorganisms (typically from activated sludge).

  • Apparatus: The test is conducted in sealed vessels connected to a respirometer, which measures the consumption of oxygen over time.

  • Incubation: The vessels are incubated in the dark at a constant temperature (typically 20-24°C) for 28 days.

  • Measurement: The oxygen uptake is measured at regular intervals and is corrected for the oxygen uptake of a blank control (containing only the inoculum and mineral medium).

  • Reference Substance: A readily biodegradable reference substance (e.g., sodium benzoate) is run in parallel to ensure the viability and activity of the inoculum.

  • Data Analysis: The percentage of biodegradation is calculated based on the total oxygen consumed relative to the theoretical oxygen demand (ThOD) of the test substance.

Experimental Workflow

The following diagram illustrates the typical workflow for assessing the ready biodegradability of a substance using the OECD 301F method.

experimental_workflow cluster_preparation Preparation Phase cluster_setup Experimental Setup cluster_incubation Incubation & Measurement cluster_analysis Data Analysis & Conclusion A Prepare Mineral Medium E Set up Test Vessels: - Test Substance + Inoculum - Blank (Inoculum only) - Reference + Inoculum A->E B Acquire and Prepare Inoculum (e.g., Activated Sludge) B->E C Prepare Test Substance (N-octyldiethanolamine) C->E D Prepare Reference Substance (e.g., Sodium Benzoate) D->E F Connect to Respirometer E->F G Incubate at Constant Temperature (28 days) F->G H Continuously Measure Oxygen Consumption G->H I Calculate Percentage Biodegradation H->I J Compare to Pass Levels (>60% ThOD) I->J K Determine 'Readily Biodegradable' Status J->K

Caption: OECD 301F Experimental Workflow.

Signaling Pathways in Biodegradation

Detailed signaling pathways for the microbial degradation of N-octyldiethanolamine are not well-documented in publicly available literature. However, the biodegradation of similar amine-containing compounds generally involves initial enzymatic oxidation of the alkyl chain and/or the ethanolamine moieties. This is typically followed by cleavage of the C-N bonds, leading to the formation of smaller, more readily metabolizable intermediates that can then enter central metabolic pathways such as the citric acid cycle. The specific enzymes and genetic regulatory networks involved would depend on the microbial species present in the inoculum.

Conclusion

While direct experimental data on the biodegradability of N-octyldiethanolamine is currently limited, an assessment based on its chemical structure and the behavior of related compounds suggests that it is likely to be biodegradable. For applications where ready biodegradability is a critical requirement, alternatives such as Diethanolamine and Triethanolamine have demonstrated high levels of degradation in standardized tests. Researchers and drug development professionals are encouraged to consider these alternatives and to promote further testing of N-octyldiethanolamine to generate the data necessary for a complete environmental risk assessment.

References

Performance of Ethanol, 2,2'-(octylimino)bis- in Hard Water Conditions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of Ethanol, 2,2'-(octylimino)bis-, also known as N-octyldiethanolamine, in hard water conditions. Due to the limited direct experimental data on this specific compound in hard water, this guide extrapolates its expected performance based on its chemical structure as a nonionic/weakly cationic surfactant and compares it with well-characterized anionic and nonionic surfactants. This guide also provides detailed experimental protocols for researchers to conduct their own comparative studies.

Introduction to Ethanol, 2,2'-(octylimino)bis- and the Challenge of Hard Water

Ethanol, 2,2'-(octylimino)bis- is an amphiphilic molecule with a hydrophobic octyl chain and a hydrophilic diethanolamine head group.[1][2] This structure imparts surfactant properties, making it useful in various applications such as metalworking fluids, personal care products, and as a corrosion inhibitor.[1]

Hard water, characterized by high concentrations of divalent cations, primarily calcium (Ca²⁺) and magnesium (Mg²⁺), poses a significant challenge to the effectiveness of many surfactants.[3] Anionic surfactants, for example, can react with these cations to form insoluble precipitates, leading to reduced cleaning efficiency and the formation of soap scum.[4][5] Nonionic surfactants, which do not possess a formal charge, are generally less susceptible to the negative effects of hard water.[1][6]

As a tertiary amine, Ethanol, 2,2'-(octylimino)bis- can be considered primarily a nonionic surfactant, although the nitrogen atom can be protonated under acidic conditions, imparting some cationic character. Its performance in hard water is therefore expected to be significantly better than that of anionic surfactants.

Comparative Performance in Hard Water

To provide a clear comparison, the expected performance of Ethanol, 2,2'-(octylimino)bis- is contrasted with that of a common anionic surfactant, Sodium Dodecyl Sulfate (SDS), and a widely used nonionic surfactant, a C12-14 Alcohol Ethoxylate (AE).

Performance ParameterEthanol, 2,2'-(octylimino)bis- (Expected)Sodium Dodecyl Sulfate (SDS)C12-14 Alcohol Ethoxylate (AE)
Interaction with Hard Water Ions Minimal interaction; does not form insoluble precipitates.Forms insoluble precipitates (scum) with Ca²⁺ and Mg²⁺ ions.[4][5]Minimal interaction; does not form insoluble precipitates.[2][7]
Critical Micelle Concentration (CMC) in Hard Water Expected to decrease slightly in the presence of electrolytes.CMC increases as the surfactant precipitates, reducing the concentration of free surfactant.[8]Relatively unaffected by hard water ions.[2][7]
Surface Tension Reduction in Hard Water Expected to maintain good surface tension reduction.Effectiveness is significantly reduced due to precipitation.[2][7]Maintains good surface tension reduction.[2][7]
Foaming in Hard Water Expected to have stable foam, though potentially less voluminous than anionic surfactants.Foam is suppressed due to the formation of insoluble salts.[2]Generally lower foaming than anionic surfactants, with good foam stability.
Detergency in Hard Water Expected to exhibit good detergency.Detergency is significantly reduced.[2][6]Exhibits good detergency.[9]

Experimental Protocols

For researchers wishing to quantify the performance of Ethanol, 2,2'-(octylimino)bis- and other surfactants in hard water, the following experimental protocols are recommended.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of a surfactant and can be determined by measuring the change in a physical property of the surfactant solution as a function of concentration.

Method: Surface Tension Measurement

  • Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.[10]

  • Apparatus: Tensiometer (Du Noüy ring or Wilhelmy plate method).

  • Procedure:

    • Prepare a stock solution of the surfactant in deionized water and in hard water of a known concentration (e.g., 300 ppm as CaCO₃).

    • Prepare a series of dilutions of the stock solution.

    • Measure the surface tension of each dilution at a constant temperature.

    • Plot surface tension versus the logarithm of the surfactant concentration.

    • The CMC is the concentration at the point of intersection of the two linear portions of the plot.[11]

Evaluation of Detergency

Detergency can be evaluated by measuring the removal of a standard soil from a fabric swatch.

Method: ASTM D4265 - Standard Guide for Evaluating Stain Removal Performance in Home Laundering

  • Principle: This method provides a standardized procedure for evaluating the stain removal performance of laundry detergents under controlled laboratory conditions that simulate home laundering.[12][13]

  • Materials:

    • Standard soiled fabric swatches (e.g., with sebum, carbon black, wine, or grass stains).

    • Terg-O-Tometer or a laboratory-scale washing machine.

    • Spectrophotometer or colorimeter.

    • Hard water of a specified hardness level.

  • Procedure:

    • Measure the initial reflectance (whiteness) of the soiled fabric swatches using a spectrophotometer.

    • Wash the swatches in the Terg-O-Tometer with a known concentration of the surfactant solution in hard water at a specified temperature and for a set duration.

    • Rinse and dry the swatches.

    • Measure the final reflectance of the washed swatches.

    • Calculate the percent soil removal using the Kubelka-Munk equation or a simpler formula: % Soil Removal = [(Reflectance of washed swatch - Reflectance of soiled swatch) / (Reflectance of unsoiled swatch - Reflectance of soiled swatch)] x 100

Visualizations

Interaction with Hard Water Ions

G cluster_0 Anionic Surfactant (e.g., SDS) cluster_1 Nonionic Surfactant (Ethanol, 2,2'-(octylimino)bis-) SDS SDS Anion Precipitate Insoluble Precipitate (Scum) SDS->Precipitate Ca Ca²⁺ Ion Ca->Precipitate Nonionic Ethanol, 2,2'-(octylimino)bis- NoInteraction Remains in Solution Ca2 Ca²⁺ Ion

Caption: Interaction of Surfactants with Hard Water Ions.

Experimental Workflow for Detergency Testing

G start Start: Prepare Surfactant Solutions (in Hard Water) prep_swatches Prepare Standard Soiled Fabric Swatches start->prep_swatches washing Wash Swatches (Terg-O-Tometer) start->washing initial_measurement Measure Initial Reflectance (Spectrophotometer) prep_swatches->initial_measurement initial_measurement->washing rinse_dry Rinse and Dry Swatches washing->rinse_dry final_measurement Measure Final Reflectance (Spectrophotometer) rinse_dry->final_measurement calculate Calculate % Soil Removal final_measurement->calculate end End: Compare Detergency calculate->end

Caption: Workflow for ASTM D4265 Detergency Test.

Conclusion

Based on its chemical structure as a nonionic/weakly cationic surfactant, Ethanol, 2,2'-(octylimino)bis- is expected to exhibit robust performance in hard water conditions. Unlike anionic surfactants such as SDS, it is not anticipated to form insoluble precipitates with calcium and magnesium ions, thus retaining its surface-active properties like surface tension reduction, foaming, and detergency. Its performance is likely to be comparable to that of other nonionic surfactants, such as alcohol ethoxylates, which are known for their excellent hard water tolerance. For definitive quantitative analysis, the experimental protocols provided in this guide can be employed to directly compare the performance of Ethanol, 2,2'-(octylimino)bis- with other surfactants in a controlled laboratory setting.

References

Safety Operating Guide

Proper Disposal Procedures for Ethanol, 2,2'-(octylimino)bis-

Author: BenchChem Technical Support Team. Date: December 2025

For Research, Scientific, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Ethanol, 2,2'-(octylimino)bis- (CAS No. 15520-05-5), a compound used as a surfactant, corrosion inhibitor, and chemical intermediate.[1] Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

Immediate Safety and Handling Precautions

Before handling Ethanol, 2,2'-(octylimino)bis-, it is crucial to be aware of its hazard profile. This substance is harmful if swallowed and can cause severe skin burns and eye damage.[2] Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE).[3][4]

Personal Protective Equipment (PPE):

  • Gloves: Chemical-impermeable gloves are required.[3]

  • Eye Protection: Safety glasses or goggles are mandatory to prevent eye contact.[4]

  • Clothing: A lab coat or other protective clothing should be worn.[4]

In the event of a spill, immediately evacuate personnel to a safe area, remove all sources of ignition, and prevent the chemical from entering drains.[3] Use spark-proof tools and explosion-proof equipment for cleanup.[3]

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Properly label all waste containers with the full chemical name: "Ethanol, 2,2'-(octylimino)bis-" and the associated hazards.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.

2. Spill Management and Cleanup:

  • For small spills, collect the material using absorbent pads or other suitable containment materials.

  • For larger spills, contain the spill to prevent further spread.[3]

  • All materials used for cleanup (e.g., absorbent pads, contaminated gloves) must be disposed of as hazardous waste.

3. In-Laboratory Waste Collection and Storage:

  • Collect waste Ethanol, 2,2'-(octylimino)bis- in a suitable, closed, and properly labeled container.[3]

  • Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.

4. Final Disposal:

  • Prohibited Disposal: Under no circumstances should Ethanol, 2,2'-(octylimino)bis- be disposed of down the drain or in regular trash.[3][5] Discharge into the environment must be avoided.[3]

  • Licensed Chemical Destruction: The recommended method of disposal is through a licensed chemical destruction plant.[3]

  • Controlled Incineration: An alternative is controlled incineration with flue gas scrubbing to neutralize harmful combustion byproducts.[3]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

5. Disposal of Contaminated Packaging:

  • Empty containers should be triple-rinsed (or the equivalent) with a suitable solvent.[3] The rinsate should be collected and disposed of as hazardous waste.

  • After proper rinsing, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, or offered for recycling or reconditioning if permissible by local regulations.[3]

  • Combustible packaging materials may be incinerated in a controlled manner with flue gas scrubbing.[3]

Quantitative Toxicity Data

Test TypeSpeciesRouteValueExposure TimeReference
LD50 (Lethal Dose, 50%)RatOralca. 1157 mg/kg bw-[3]
LD50 (Lethal Dose, 50%)RatDermal> 2000 mg/kg bw-[3]
LC50 (Lethal Concentration, 50%)Fish-22 - 50 mg/L96 h[3]
EC50 (Effective Concentration, 50%)Daphnia-19.1 mg/L48 h[3]
EC50 (Effective Concentration, 50%)Algae-1.35 mg/L72 h[3]

Disposal Workflow Diagram

cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Identify Waste: Ethanol, 2,2'-(octylimino)bis- ppe Wear Appropriate PPE: - Chemical-resistant gloves - Eye protection - Lab coat start->ppe spill Spill or Leak? ppe->spill cleanup Contain & Clean Up Spill with appropriate materials spill->cleanup Yes collect_waste Collect waste in a properly labeled, closed container spill->collect_waste No collect_cleanup Collect cleanup materials as hazardous waste cleanup->collect_cleanup collect_cleanup->collect_waste store_waste Store in a designated, secure, and ventilated area collect_waste->store_waste contact_ehs Contact Institutional EHS for waste pickup store_waste->contact_ehs prohibited Prohibited Disposal: - DO NOT pour down drain - DO NOT discard in regular trash store_waste->prohibited licensed_disposal Disposal by Licensed Contractor: - Chemical Destruction Plant or - Controlled Incineration contact_ehs->licensed_disposal

Caption: Disposal workflow for Ethanol, 2,2'-(octylimino)bis-.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Ethanol, 2,2'-(octylimino)bis-

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and disposal guidelines for researchers, scientists, and drug development professionals working with Ethanol, 2,2'-(octylimino)bis-. This document provides immediate, actionable information to ensure the safe handling and disposal of this chemical, reinforcing our commitment to laboratory safety and building trust through value-added information beyond the product itself.

Personal Protective Equipment (PPE)

When handling Ethanol, 2,2'-(octylimino)bis-, a comprehensive approach to personal protection is crucial to minimize exposure risks. The following table summarizes the recommended PPE based on available safety data sheets.

PPE CategoryRecommended EquipmentSpecifications and Remarks
Eye/Face Protection Tightly fitting safety goggles with side-shieldsShould conform to EN 166 (EU) or NIOSH (US) standards. A face shield may be preferred by some users for additional protection.[1][2]
Hand Protection Chemical impermeable glovesSpecific glove material and breakthrough time information is not readily available. It is recommended to consult the glove manufacturer's compatibility data for this specific chemical. Change gloves promptly if they become contaminated.[3][4]
Skin and Body Protection Wear suitable protective clothing, including long-sleeved clothing and a chemical-resistant apron. Antistatic boots are also recommended.[5]Clothing should be fire/flame resistant and impervious.[1]
Respiratory Protection Use a respirator if exposure limits are exceeded, or if irritation or other symptoms are experienced. A full-face respirator is recommended in such cases.[1] A KN95 mask or a respirator may be chosen for inhalation safety.[2]A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant respirator use.

Emergency First Aid Procedures

Immediate and appropriate first aid is critical in the event of accidental exposure to Ethanol, 2,2'-(octylimino)bis-.

Exposure RouteFirst Aid Measures
Inhalation Move the exposed individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[1][3]
Skin Contact Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water.[1][3] Seek medical attention if irritation or other symptoms persist.[6]
Eye Contact Immediately rinse with water for at least 15 minutes, holding the eyelids apart.[1][3] Remove contact lenses if present and easy to do so. Continue rinsing.[1] Call an ophthalmologist.[7]
Ingestion Rinse mouth thoroughly with water. Do NOT induce vomiting.[1][3] Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3]

Operational and Disposal Plans

Proper handling and disposal are essential to maintain a safe laboratory environment.

Handling:

  • Work in a well-ventilated area.[3]

  • Avoid contact with skin and eyes.[3]

  • Keep away from heat, sparks, open flames, and other ignition sources.[7]

  • Use non-sparking tools.[7]

  • Ground and bond container and receiving equipment to prevent static discharge.[7]

  • Do not eat, drink, or smoke when using this product.[1]

  • Wash hands thoroughly after handling.[1]

Spill Management:

  • For small spills, use absorbent pads from a chemical spill kit to wipe up the spill.[4]

  • For large spills, or if you feel the spill is health-threatening, warn others, evacuate the area, and call for emergency assistance.[4]

  • Prevent the spill from reaching drains, sewers, or waterways.[6]

Disposal:

  • Ethanol, 2,2'-(octylimino)bis- must be collected and disposed of as hazardous waste.[4]

  • Do not dispose of down the drain.[4]

  • Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1][3]

  • Contaminated packaging can be triply rinsed and offered for recycling or reconditioning, or punctured to be made unusable and disposed of in a sanitary landfill.[3]

Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of Ethanol, 2,2'-(octylimino)bis-.

Safe Handling and Disposal Workflow for Ethanol, 2,2'-(octylimino)bis- start Start: Obtain Ethanol, 2,2'-(octylimino)bis- ppe Wear Appropriate PPE: - Safety Goggles - Chemical Resistant Gloves - Protective Clothing start->ppe handling Handling in Ventilated Area: - Avoid ignition sources - Use non-sparking tools - Ground equipment ppe->handling spill_check Spill Occurs? handling->spill_check spill_response Spill Response: - Small Spill: Use absorbent pads - Large Spill: Evacuate and call for help spill_check->spill_response Yes use Use Chemical as per Protocol spill_check->use No spill_response->handling waste_collection Collect Waste: - Segregate in labeled, closed containers use->waste_collection decontamination Decontaminate Work Area waste_collection->decontamination disposal Dispose of Hazardous Waste: - Follow institutional and regulatory guidelines decontamination->disposal end End disposal->end

Caption: A flowchart outlining the procedural steps for the safe handling and disposal of Ethanol, 2,2'-(octylimino)bis-.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.